molecular formula C9H7NO2S B1272461 5-Amino-1-benzothiophene-2-carboxylic acid CAS No. 98589-46-9

5-Amino-1-benzothiophene-2-carboxylic acid

Katalognummer: B1272461
CAS-Nummer: 98589-46-9
Molekulargewicht: 193.22 g/mol
InChI-Schlüssel: BGGKOIDGMQOPPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1-benzothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-amino-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGKOIDGMQOPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377495
Record name 5-amino-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98589-46-9
Record name 5-Aminobenzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98589-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Amino-1-benzothiophene-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document details the primary synthetic routes, experimental protocols, and extensive characterization data to support researchers in their scientific endeavors.

Synthesis

The most common and reliable synthetic pathway to this compound involves a three-step process starting from 1-benzothiophene-2-carboxylic acid. This process includes nitration, reduction of the nitro group, and subsequent hydrolysis of an ester intermediate.

Synthetic Workflow

Synthesis_Workflow A 1-Benzothiophene-2-carboxylic acid B Methyl 1-benzothiophene-2-carboxylate A->B Esterification (MeOH, H₂SO₄) C Methyl 5-nitro-1-benzothiophene-2-carboxylate B->C Nitration (HNO₃, H₂SO₄) D Methyl 5-amino-1-benzothiophene-2-carboxylate C->D Reduction (Fe, CH₃COOH) E This compound D->E Hydrolysis (LiOH·H₂O)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Esterification of 1-Benzothiophene-2-carboxylic acid

  • Materials: 1-Benzothiophene-2-carboxylic acid, Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure: To a solution of 1-benzothiophene-2-carboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product, methyl 1-benzothiophene-2-carboxylate, is extracted with an organic solvent, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester, which can be purified by column chromatography.

Step 2: Nitration of Methyl 1-benzothiophene-2-carboxylate

  • Materials: Methyl 1-benzothiophene-2-carboxylate, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure: Methyl 1-benzothiophene-2-carboxylate is slowly added to a pre-cooled (0 °C) mixture of concentrated nitric acid and concentrated sulfuric acid with vigorous stirring. The temperature is maintained below 5 °C during the addition. After the addition is complete, the reaction mixture is stirred at 0-5 °C for a specified time (monitored by TLC). The reaction is then quenched by pouring it onto crushed ice. The precipitated solid, methyl 5-nitro-1-benzothiophene-2-carboxylate, is collected by filtration, washed with cold water until neutral, and dried.

Step 3: Reduction of Methyl 5-nitro-1-benzothiophene-2-carboxylate

  • Materials: Methyl 5-nitro-1-benzothiophene-2-carboxylate, Iron powder (Fe), Glacial Acetic Acid (CH₃COOH), Ethanol (EtOH).

  • Procedure: To a solution of methyl 5-nitro-1-benzothiophene-2-carboxylate in a mixture of ethanol and glacial acetic acid, iron powder is added portion-wise. The mixture is then heated to reflux. The reaction progress is monitored by TLC. Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 5-amino-1-benzothiophene-2-carboxylate.[1][2]

Step 4: Hydrolysis of Methyl 5-amino-1-benzothiophene-2-carboxylate

  • Materials: Methyl 5-amino-1-benzothiophene-2-carboxylate, Lithium hydroxide monohydrate (LiOH·H₂O), Methanol (MeOH), Water.

  • Procedure: A mixture of methyl 5-amino-1-benzothiophene-2-carboxylate and lithium hydroxide monohydrate in methanol and water is stirred at 80°C for 2 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. Water is added to the residue, and the aqueous solution is washed with an organic solvent. The pH of the aqueous layer is adjusted to 5-6 with 1 M hydrochloric acid. The precipitated solid is collected by filtration, washed with water and ethyl acetate, and then dried under reduced pressure to obtain this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed through various analytical techniques.

Characterization Workflow

Characterization_Workflow cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Analysis cluster_physical Physical Properties 1H NMR 1H NMR 13C NMR 13C NMR FTIR FTIR Mass Spec Mass Spectrometry HPLC HPLC Melting Point Melting Point Elemental Analysis Elemental Analysis Synthesized Compound Synthesized Compound Synthesized Compound->1H NMR Synthesized Compound->13C NMR Synthesized Compound->FTIR Synthesized Compound->Mass Spec Synthesized Compound->HPLC Synthesized Compound->Melting Point Synthesized Compound->Elemental Analysis

Caption: Analytical workflow for the characterization of the final product.

Physical and Spectroscopic Data
PropertyData
Molecular Formula C₉H₇NO₂S
Molecular Weight 193.22 g/mol
Appearance Off-white to light yellow solid
Melting Point 274-276 °C[3]
¹H NMR (DMSO-d₆)δ (ppm): 7.82 (s, 1H), 7.63 (d, J = 8.8 Hz, 1H), 7.03 (d, J = 2.2 Hz, 1H), 6.86 (dd, J = 8.8, 2.2 Hz, 1H), 5.5-6.0 (br s, 2H, NH₂), 12.5-13.5 (br s, 1H, COOH).
¹³C NMR (DMSO-d₆)Expected δ (ppm): ~163 (C=O), ~145 (C-NH₂), ~140, ~135, ~130, ~125 (aromatic C), ~120, ~115, ~110 (aromatic CH).
FTIR (KBr)ν (cm⁻¹): 3400-3200 (N-H stretching), 3300-2500 (O-H stretching of carboxylic acid), ~1680 (C=O stretching), ~1620 (N-H bending), ~1400-1200 (C-O stretching and O-H bending), ~800-700 (aromatic C-H bending).[4][5]
Mass Spec. (EI)m/z (%): 193 (M⁺), 176 (M-OH)⁺, 148 (M-COOH)⁺. The molecular ion peak is expected to be prominent. Major fragmentation would involve the loss of the hydroxyl radical and the carboxylic acid group.[6][7][8]
High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to determine the purity of this compound.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 mixture of buffer and organic solvent.[9][10][11]
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).[9]
Column Temperature 30 °C[9]
Injection Volume 10 µL[9]

This technical guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.

References

An In-depth Technical Guide to 5-Amino-1-benzothiophene-2-carboxylic acid: Physicochemical Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-benzothiophene-2-carboxylic acid is a heterocyclic organic compound belonging to the benzothiophene class, a scaffold of significant interest in medicinal chemistry. Benzothiophene derivatives are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound, serving as a crucial resource for researchers in drug discovery and development.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₉H₇NO₂S[2][3]
Molecular Weight 193.22 g/mol [3]
Melting Point 274-276 °C[2]
Boiling Point Not available-
pKa Predicted: ~3.5 (for the methyl ester)[4]
logP Not available-
Solubility Due to its zwitterionic nature, it is expected to be soluble in aqueous solutions and insoluble in nonpolar organic solvents.[5]General knowledge

Note: Predicted values are for the methyl ester derivative and may differ from the carboxylic acid.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, beginning with commercially available starting materials. The following protocols outline a reliable synthetic route, including modern microwave-assisted steps that significantly enhance reaction efficiency.

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound A 2-Chloro-5-nitrobenzaldehyde B Methyl 5-nitrobenzo[b]thiophene-2-carboxylate A->B Methyl thioglycolate, K₂CO₃, DMF (Microwave, 90°C, 15 min) C Methyl 5-aminobenzo[b]thiophene-2-carboxylate B->C Reduction (e.g., SnCl₂/HCl or Ni(acac)₂/PMHS) D This compound C->D Hydrolysis (e.g., LiOH or NaOH) (Microwave, 100°C, 3 min)

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate

This initial step involves the condensation of 2-chloro-5-nitrobenzaldehyde with methyl thioglycolate. A microwave-assisted approach dramatically reduces the reaction time from 17 hours to just 15 minutes.[6]

  • Materials: 2-chloro-5-nitrobenzaldehyde, methyl thioglycolate, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Procedure: A mixture of 2-chloro-5-nitrobenzaldehyde (1.0 eq), methyl thioglycolate (1.25 eq), and K₂CO₃ (1.2 eq) in DMF is subjected to microwave irradiation at 90°C for 15 minutes.[6] After cooling, the reaction mixture is worked up to isolate the product, methyl 5-nitrobenzo[b]thiophene-2-carboxylate.

Step 2: Reduction of the Nitro Group

The nitro group of methyl 5-nitrobenzo[b]thiophene-2-carboxylate is then reduced to an amino group. This can be achieved using various reducing agents.

  • Materials: Methyl 5-nitrobenzo[b]thiophene-2-carboxylate, reducing agent (e.g., tin(II) chloride in hydrochloric acid, or nickel(II) acetylacetonate with polymethylhydrosiloxane).

  • Procedure: The nitro compound is dissolved in a suitable solvent and treated with the reducing agent. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product, methyl 5-aminobenzo[b]thiophene-2-carboxylate, is isolated and purified.

Step 3: Hydrolysis of the Methyl Ester

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Again, a microwave-assisted method offers a significant time advantage.

  • Materials: Methyl 5-aminobenzo[b]thiophene-2-carboxylate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), methanol, water.

  • Procedure: The methyl ester is dissolved in a mixture of methanol and aqueous NaOH or LiOH. The mixture is then subjected to microwave irradiation at 100°C for 3 minutes.[6] After cooling and acidification, the final product, this compound, precipitates and can be collected by filtration.

Analytical Characterization

The structural confirmation of this compound and its intermediates is typically performed using a combination of spectroscopic techniques.

Table 2: Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the benzothiophene ring system, the amino group protons, and the carboxylic acid proton. The spectrum for the methyl ester precursor shows characteristic peaks for the aromatic and amino protons, as well as a singlet for the methyl ester protons.[7]
¹³C NMR Resonances for the nine carbon atoms of the benzothiophene core, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₉H₇NO₂S). Fragmentation patterns would likely show the loss of the carboxylic acid group.[8]
FTIR Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amine, the broad O-H stretching of the carboxylic acid, and the C=O stretching of the carbonyl group.[9][10]

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited in publicly available literature, the broader class of benzothiophene derivatives has shown significant promise in various therapeutic areas.

Potential as Kinase Inhibitors

Many benzothiophene-containing molecules have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy. For instance, derivatives of benzothiophene-2-carboxylic acid have been investigated as inhibitors of Branched-chain α-ketoacid Dehydrogenase Kinase (BDK).[11][12] Furthermore, other substituted benzothiophenes have demonstrated inhibitory activity against kinases such as Clk1/4, DRAK1, and Dyrk1A/B, highlighting their potential as multi-kinase inhibitors for cancer treatment.[13][14]

Anticancer and Antimicrobial Potential

The benzothiophene scaffold is a common feature in compounds with demonstrated anticancer activity. For example, certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to inhibit the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[15] Additionally, various benzothiophene derivatives have exhibited promising antimicrobial activity.

Given the structural similarity of this compound to these bioactive molecules, it represents a valuable scaffold for the development of novel kinase inhibitors and anticancer or antimicrobial agents. Further screening and mechanistic studies are warranted to elucidate its specific biological targets and pathways.

SignalingPathway Generalized Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor P1 Phosphorylation Cascade Receptor->P1 Activation TF Transcription Factors P1->TF Activation Gene Gene Expression TF->Gene Response Cell Proliferation, Survival, etc. Gene->Response Inhibitor Benzothiophene Derivative Inhibitor->Receptor Inhibition

References

Spectroscopic Profile of 5-Amino-1-benzothiophene-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Amino-1-benzothiophene-2-carboxylic acid (CAS No. 98589-46-9). The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, and expected ranges for ¹³C NMR, IR, and MS analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.82s-H-3
7.63d8.8H-7
7.03d2.2H-4
6.86dd8.8, 2.2H-6

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~165-185C=O (Carboxylic Acid)
Aromatic RegionAromatic Carbons
(Multiple Peaks)

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
3500-3300N-HAmine stretching
3300-2500O-HCarboxylic acid O-H stretching (broad)
1710-1680C=OCarboxylic acid C=O stretching
1600-1475C=CAromatic C=C stretching
1320-1210C-OCarboxylic acid C-O stretching

Table 4: Mass Spectrometry Data

m/zInterpretation
193.02[M]⁺ (Molecular Ion)
148.02[M-COOH]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are designed to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength

  • Pulse Program: Standard single-pulse sequence

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 16-64 (adjust for optimal signal-to-noise)

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled pulse sequence

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 1024 or more (adjust for optimal signal-to-noise)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0 to 200 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FT-IR Acquisition Parameters:

  • Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

  • Mode: Attenuated Total Reflectance (ATR)

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

LC-MS/MS Acquisition Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (optimize for fragmentation).

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 300-400 °C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 5-Amino-1-benzothiophene- 2-carboxylic acid NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Solid Sample (ATR) Sample->IR_Prep MS_Prep Dissolve and Dilute (e.g., MeOH/ACN) Sample->MS_Prep NMR NMR Spectroscopy (1H, 13C) NMR_Prep->NMR IR FT-IR Spectroscopy IR_Prep->IR MS Mass Spectrometry (LC-MS/MS) MS_Prep->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment Functional_Group_ID Functional Group Identification IR->Functional_Group_ID MS->Structure_Confirmation MS->Purity_Assessment

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to 5-Amino-1-benzothiophene-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-benzothiophene-2-carboxylic acid and its hydrochloride salt are heterocyclic compounds built upon a benzothiophene core. This scaffold is of significant interest in medicinal chemistry, with various derivatives being explored for a range of therapeutic applications. This technical guide provides a comprehensive overview of the available physicochemical properties, synthesis, and potential biological relevance of this compound hydrochloride. The information is intended to serve as a foundational resource for researchers engaged in drug discovery and development involving this and related molecular architectures.

Physicochemical Properties

The hydrochloride salt of this compound possesses distinct physicochemical properties crucial for its handling, formulation, and biological activity. While specific experimental data for the hydrochloride salt on properties like melting point, solubility, and pKa are not widely published, the characteristics of the parent compound provide a basis for understanding its behavior.

Table 1: Physicochemical Data of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
CAS Number 98589-46-9[1]98589-46-9 (non-salt)[2]
Molecular Formula C₉H₇NO₂S[1]C₉H₇NO₂S•HCl[2]
Molecular Weight 193.22 g/mol [1]229.68 g/mol [2]
Melting Point 274-276 °CData not available
Solubility Data not availableExpected to have higher aqueous solubility than the free base
pKa Data not availableData not available

Note: The hydrochloride salt is expected to have a lower melting point than the free base and significantly higher solubility in aqueous solutions due to the protonation of the amino group.

Synthesis and Purification

The synthesis of this compound hydrochloride typically involves the formation of the benzothiophene ring system, followed by functional group manipulations to introduce the amino and carboxylic acid moieties. A common synthetic route starts from a substituted thiophene and builds the fused benzene ring.

General Synthetic Approach

A plausible synthetic pathway is the hydrolysis of the corresponding methyl ester, methyl 5-amino-1-benzothiophene-2-carboxylate.

SynthesisWorkflow Start Methyl 5-amino-1- benzothiophene-2-carboxylate Step1 Hydrolysis (e.g., LiOH, NaOH) Start->Step1 Intermediate 5-Amino-1-benzothiophene- 2-carboxylic acid (free base) Step1->Intermediate Step2 Acidification (HCl) Intermediate->Step2 End 5-Amino-1-benzothiophene- 2-carboxylic acid hydrochloride Step2->End

Experimental Protocol: Hydrolysis of Methyl 5-amino-1-benzothiophene-2-carboxylate

This protocol is adapted from general procedures for ester hydrolysis.[3]

Materials:

  • Methyl 5-amino-1-benzothiophene-2-carboxylate

  • Lithium hydroxide monohydrate (or Sodium hydroxide)

  • Methanol

  • Water

  • 1 M Hydrochloric Acid

  • Tert-butyl methyl ether (for washing)

Procedure:

  • A mixture of methyl 5-aminobenzo[b]thiophene-2-carboxylate, lithium hydroxide monohydrate (or sodium hydroxide), water, and methanol is stirred at an elevated temperature (e.g., 80°C) for several hours.

  • The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure to remove methanol.

  • Water is added to the residue, and the aqueous solution is washed with an organic solvent like tert-butyl methyl ether to remove any unreacted starting material.

  • The aqueous layer is then carefully acidified with 1 M hydrochloric acid to a pH of approximately 5-6 to precipitate the free acid, or to a more acidic pH to directly form and precipitate the hydrochloride salt.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiophene ring system, as well as a broad signal for the amine protons and a downfield signal for the carboxylic acid proton. The chemical shifts will be influenced by the protonation state of the amino group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms of the benzothiophene core and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region of the spectrum.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the carboxylic acid, and C=O stretching of the carbonyl group. The presence of the hydrochloride salt may lead to broadening and shifts in the N-H and O-H stretching frequencies.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the free acid (193.22 m/z) and potentially a fragment corresponding to the loss of the carboxylic acid group.

Biological Activity and Potential Applications

While specific biological activity for this compound hydrochloride is not extensively documented, the benzothiophene scaffold is a well-established pharmacophore present in numerous biologically active molecules. Derivatives of benzothiophene have been reported to exhibit a wide range of pharmacological activities, including:

  • Anticancer Activity: Several benzothiophene derivatives have been investigated as potential anticancer agents. For instance, certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated for their ability to target the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[4][5]

  • Kinase Inhibition: The thiophene and benzothiophene cores are found in various kinase inhibitors. For example, thiophene carboxylic acids have been identified as inhibitors of D-amino acid oxidase (DAO).[6]

  • Antimicrobial and Other Activities: The benzothiophene nucleus is also associated with antimicrobial, anti-inflammatory, and other therapeutic properties.[7]

Given the structural similarity to these active compounds, this compound hydrochloride represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to elucidate its specific biological targets and pharmacological profile.

PotentialApplications This compound HCl This compound HCl Drug Discovery Programs Drug Discovery Programs This compound HCl->Drug Discovery Programs Anticancer Agents Anticancer Agents Kinase Inhibitors Kinase Inhibitors Antimicrobial Agents Antimicrobial Agents Drug Discovery Programs->Anticancer Agents Drug Discovery Programs->Kinase Inhibitors Drug Discovery Programs->Antimicrobial Agents

Experimental Workflows for Biological Evaluation

To assess the biological activity of this compound hydrochloride, a series of in vitro and in vivo assays would be necessary. The following represents a general workflow for such an evaluation.

BiologicalEvaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Cell-based Assays Cell Viability/ Cytotoxicity Assays Enzyme Assays Kinase Inhibition/ Enzyme Activity Assays Cell-based Assays->Enzyme Assays Mechanism of Action Apoptosis, Cell Cycle, Signaling Pathway Analysis Enzyme Assays->Mechanism of Action Animal Models Disease Models (e.g., Xenografts) Mechanism of Action->Animal Models Lead Compound Identification Pharmacokinetics ADME/Tox Studies Animal Models->Pharmacokinetics Efficacy Studies Tumor Growth Inhibition/ Therapeutic Effect Pharmacokinetics->Efficacy Studies Compound This compound HCl Compound->Cell-based Assays

In Vitro Assay Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength to determine cell viability.

Kinase Inhibition Assay:

  • In a suitable assay buffer, combine the target kinase, a substrate, and ATP.

  • Add the test compound at various concentrations.

  • Initiate the kinase reaction and incubate for a set time at an optimal temperature.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

Conclusion

This compound hydrochloride is a promising chemical entity for further investigation in the field of drug discovery. While comprehensive data on its properties and biological activity are still emerging, its structural relationship to a class of compounds with proven therapeutic relevance makes it a compelling starting point for the development of novel therapeutic agents. This guide provides a consolidated overview of the current knowledge and outlines a path for future research to unlock the full potential of this molecule.

References

Discovery and history of benzothiophene derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Benzothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene core, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of therapeutic agents with significant clinical impact. From the pioneering discovery of its biological activities to the development of blockbuster drugs, the journey of benzothiophene derivatives is a testament to the power of chemical synthesis and structure-activity relationship (SAR) studies in drug discovery. This technical guide provides a comprehensive overview of the discovery and history of these remarkable compounds, detailing their synthesis, biological activities, and the experimental methodologies that underpin their development.

A Historical Perspective: From Obscurity to Clinical Significance

The exploration of benzothiophene derivatives in medicinal chemistry began in the mid-20th century, but it was the latter half of the century that witnessed their rise to prominence. Early investigations focused on the synthesis of various substituted benzothiophenes and preliminary screenings for biological activity. A pivotal moment in the history of this scaffold was the discovery of its utility in the development of selective estrogen receptor modulators (SERMs). This led to the synthesis and eventual approval of Raloxifene , a landmark drug for the treatment and prevention of osteoporosis in postmenopausal women and for the reduction of the risk of invasive breast cancer.[1][2][3]

The versatility of the benzothiophene core was further demonstrated with the development of the antifungal agent Sertaconazole and the anti-asthma drug Zileuton .[4][5][6] Sertaconazole's unique mechanism, which involves not only inhibiting ergosterol synthesis but also disrupting the fungal cell membrane through its benzothiophene ring, highlights the distinct advantages this scaffold can confer.[4][7] Zileuton, a 5-lipoxygenase inhibitor, effectively suppresses the production of leukotrienes, key mediators in the inflammatory cascade of asthma.[8][9][10] These seminal discoveries spurred further research, leading to the exploration of benzothiophene derivatives in a wide range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[6][11][12]

Key Therapeutic Derivatives and Their Mechanisms of Action

The clinical success of benzothiophene-based drugs stems from their ability to interact with a variety of biological targets with high affinity and selectivity.

Raloxifene: As a SERM, raloxifene exhibits tissue-selective estrogenic and anti-estrogenic effects.[1][13] In bone, it acts as an estrogen agonist, inhibiting bone resorption and increasing bone mineral density.[2][3] Conversely, in breast and uterine tissues, it acts as an estrogen antagonist, which is the basis for its use in reducing breast cancer risk.[14][15]

Sertaconazole: This antifungal agent possesses a dual mechanism of action. Like other imidazole antifungals, it inhibits the 14α-demethylase enzyme, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4][7][16] Uniquely, the benzothiophene ring of sertaconazole is thought to mimic tryptophan, allowing it to form pores in the fungal cell membrane, leading to cell death.[4]

Zileuton: Zileuton is a direct inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[9][10][17] This enzyme is responsible for the initial steps in the biosynthesis of leukotrienes from arachidonic acid.[9] By blocking this pathway, zileuton prevents the formation of pro-inflammatory leukotrienes, thereby reducing bronchoconstriction and inflammation in the airways of asthma patients.[10][18]

More recently, research has focused on benzothiophene derivatives as potent inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[19][20][21]

Quantitative Analysis of Biological Activity

The following tables summarize the biological activity of representative benzothiophene derivatives against various targets.

Table 1: Kinase Inhibitory Activity of 5-Hydroxybenzothiophene Derivatives [21][22]

CompoundTarget KinaseIC50 (nM)
16b Clk411
DRAK187
Haspin125.7
Clk1163
Dyrk1B284
Dyrk1A353.3

Table 2: In Vitro Anticancer Activity of Benzothiophene Derivatives [5]

CompoundCell LineGI50 (nM)
Benzothiophene Acrylonitrile Derivative 1 A549 (Lung Carcinoma)10-100
Benzothiophene Acrylonitrile Derivative 2 HT-29 (Colon Adenocarcinoma)10-100
Benzothiophene Acrylonitrile Derivative 3 -10-100

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of benzothiophene derivatives.

General Synthesis of Benzothiophene Derivatives

A common and versatile method for the synthesis of the benzothiophene core is through the cyclization of substituted thiophenols with alkynylcarboxylates.[5]

Protocol 1: Iodine-Catalyzed Synthesis of Substituted Benzo[b]thiophenes [5]

  • Reactants: A substituted thiophenol and an alkynylcarboxylate are mixed in equimolar amounts.

  • Catalyst: A catalytic amount of iodine is added to the reaction mixture.

  • Conditions: The reaction is heated to 110 °C in a solvent-free environment.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: The structure of the purified compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

Protocol 2: Kinase Activity Assay

  • Enzyme and Substrate Preparation: Recombinant human kinase and its corresponding substrate are prepared in a suitable assay buffer.

  • Compound Preparation: The test compounds (benzothiophene derivatives) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Reaction: The kinase, substrate, and ATP are incubated with the test compound in a microplate well. The reaction is initiated by the addition of ATP.

  • Detection: After a defined incubation period, the reaction is stopped, and the kinase activity is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP into the substrate) or luminescence-based assays (measuring the amount of ATP remaining).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.

Visualizing the Benzothiophene Landscape

Diagrams are essential tools for illustrating complex relationships and workflows in medicinal chemistry.

discovery_timeline cluster_early Early Discoveries & Synthesis cluster_breakthrough Breakthrough Drugs cluster_modern Modern Applications Initial Synthesis Initial Synthesis Biological Screening Biological Screening Initial Synthesis->Biological Screening ~mid-20th Century Raloxifene Raloxifene Biological Screening->Raloxifene SERMs Sertaconazole Sertaconazole Biological Screening->Sertaconazole Antifungals Zileuton Zileuton Biological Screening->Zileuton Anti-inflammatory Kinase Inhibitors Kinase Inhibitors Raloxifene->Kinase Inhibitors Anticancer Agents Anticancer Agents Sertaconazole->Anticancer Agents Other Therapeutics Other Therapeutics Zileuton->Other Therapeutics

Caption: Historical timeline of benzothiophene derivatives in medicinal chemistry.

drug_discovery_workflow cluster_discovery Discovery Phase cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization In Vitro Assays In Vitro Assays Characterization->In Vitro Assays SAR Studies SAR Studies In Vitro Assays->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Toxicology Toxicology In Vivo Studies->Toxicology

Caption: General workflow for the discovery and development of benzothiophene-based drugs.

zileuton_moa Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase Leukotrienes Leukotrienes 5-Lipoxygenase->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Zileuton Zileuton Zileuton->5-Lipoxygenase Inhibits

Caption: Mechanism of action of Zileuton in the leukotriene synthesis pathway.

Future Directions

The benzothiophene scaffold continues to be a fertile ground for drug discovery. Current research is exploring novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The application of computational methods, such as molecular docking and virtual screening, is accelerating the identification of new lead compounds.[12] Furthermore, the development of innovative synthetic methodologies is enabling the creation of more complex and diverse benzothiophene libraries for high-throughput screening. The rich history and proven therapeutic value of benzothiophene derivatives ensure that this remarkable heterocyclic system will remain a key player in the future of medicinal chemistry.

References

5-Amino-1-benzothiophene-2-carboxylic Acid: A Core Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen and sulfur-containing scaffolds being of particular interest due to their diverse biological activities.[1][2] Among these, the benzothiophene ring system, an aromatic structure consisting of a benzene ring fused to a thiophene ring, is a "privileged" scaffold in medicinal chemistry.[1][3] Derivatives of benzothiophene are found in numerous approved drugs, including the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton.[3][4]

This guide focuses on a specific, highly functionalized derivative: 5-Amino-1-benzothiophene-2-carboxylic acid . The presence of three key functional groups—the benzothiophene core, a primary amine, and a carboxylic acid—makes this molecule an exceptionally versatile building block. The amine and carboxylic acid moieties serve as convenient handles for a wide range of chemical modifications, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties. This document provides a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role in the development of novel therapeutic agents, with a focus on its application in creating potent kinase inhibitors and other bioactive molecules.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its application in synthesis and drug design. These properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 98589-46-9 [5][6]
Molecular Formula C₉H₇NO₂S [5][6]
Molecular Weight 193.22 g/mol [5][6]
Appearance (Typically a solid) -

| Hydrochloride Salt MW | 229.68 g/mol |[7] |

Table 2: ¹H NMR Spectroscopic Data for Methyl 5-amino-1-benzothiophene-2-carboxylate Note: Data is for the methyl ester derivative in CDCl₃, as detailed information for the free acid is not readily available in the cited literature.

Parameter Chemical Shift (ppm) Coupling Constant (Hz) Assignment
D(A) 7.84 J(A,D) = 0.60 H-3 (thiophene ring)
D(B) 7.08 J(B,C) = 2.4, J(B,D) = 0.60 H-4 (benzene ring)
D(C) 6.87 J(C,D) = 8.8 H-6 (benzene ring)
D(D) 7.59 - H-7 (benzene ring)
D(E) 3.89 - -OCH₃ (methyl ester)
D(F) 3.61 - -NH₂ (amino group)

Source: CADDY, B. ET AL. AUST. J. CHEM. 21, 1853 (1968), as cited in[8]

Synthesis of the Core Scaffold

The synthesis of functionalized benzothiophenes can be achieved through various routes. While a specific, detailed protocol for this compound is not outlined in a single source, a plausible and efficient pathway can be constructed based on established methodologies for related aminothiophene and benzothiophene derivatives.[9][10] A common strategy involves the construction of a substituted thiophene ring followed by annulation of the benzene ring, or the functionalization of a pre-existing benzothiophene core. A generalized workflow often involves cyclization, nitration, and subsequent reduction.

G cluster_workflow General Synthetic Workflow Start Substituted Thiophene Precursor Nitration Electrophilic Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Introduce NO₂ group Reduction Nitro Group Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Nitration->Reduction Convert NO₂ to NH₂ Hydrolysis Ester Hydrolysis (if applicable) (e.g., NaOH, then H⁺) Reduction->Hydrolysis Deprotect COOH Final 5-Amino-1-benzothiophene- 2-carboxylic acid Hydrolysis->Final

Caption: Generalized synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Nitration and Reduction

This protocol is a representative method adapted from general procedures for the synthesis of related compounds.[10]

Step 1: Nitration of a Benzothiophene-2-carboxylic acid ester

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of a suitable benzothiophene-2-carboxylic acid ester (e.g., methyl ester) in concentrated sulfuric acid to the nitrating mixture, ensuring the temperature is maintained below 10 °C.

  • Stir the reaction mixture at low temperature for 1-2 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice, causing the 5-nitrobenzothiophene-2-carboxylic acid ester to precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of the Nitro Group

  • Suspend the 5-nitrobenzothiophene-2-carboxylic acid ester in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst.

  • If using SnCl₂/HCl, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., concentrated NaOH or NaHCO₃ solution) to precipitate the 5-aminobenzothiophene-2-carboxylic acid ester.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis of the Ester

  • Dissolve the 5-aminobenzothiophene-2-carboxylic acid ester in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (2-3 equivalents), and heat the mixture to reflux for 2-4 hours.[10]

  • Monitor the reaction by TLC until all the starting ester is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent to remove any unreacted starting material.[10]

  • Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~4-5 to precipitate the final product, this compound.[10]

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a scaffold for generating libraries of diverse compounds for biological screening.[3][4] The amine group can be readily acylated, alkylated, or used in cyclization reactions, while the carboxylic acid can be converted to amides, esters, or other bioisosteres. This versatility has led to the discovery of derivatives with a wide range of therapeutic activities.

Case Study 1: Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)

Elevated levels of branched-chain amino acids (BCAAs) are linked to metabolic diseases. The catabolism of BCAAs is regulated by the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is in turn negatively regulated by phosphorylation via BCKDC kinase (BDK).[11] Inhibiting BDK activates BCKDC, lowers BCAA concentrations, and presents a promising therapeutic strategy.

High-throughput screening identified 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), a derivative of the core scaffold, as a potent allosteric inhibitor of BDK.[11][12] BT2 binding leads to the dissociation of BDK from the complex, promoting its degradation and leading to sustained activation of BCKDC.[11]

G cluster_pathway BDK Signaling and Inhibition BCKDC_inactive BCKDC-P (Inactive) BCKDC_active BCKDC (Active) BCAA_Catabolism BCAA Catabolism BCKDC_active->BCAA_Catabolism Catalyzes BDK BDK BDK->BCKDC_active Phosphorylates BT2 Benzothiophene Carboxylate Inhibitors (e.g., BT2) BT2->BDK Inhibits

Caption: Inhibition of BDK by benzothiophene derivatives.

Table 3: In Vitro Activity of Benzothiophene Carboxylate BDK Inhibitors

Compound Target IC₅₀ (µM) Comments Reference
BT2 BDK 3.19 Novel allosteric inhibitor identified via HTS. Excellent metabolic stability. [11]

| BT2F | BDK | N/A | Analog of BT2, also shown to be a BDK inhibitor. |[11] |

Case Study 2: Inhibition of D-Amino Acid Oxidase (DAO)

D-amino acid oxidase (DAO) is an enzyme that degrades D-serine, a co-agonist of NMDA receptors in the brain.[13] Reduced D-serine levels are implicated in the pathophysiology of schizophrenia, making DAO inhibitors a target for therapeutic intervention.[13] Screening efforts have identified thiophene-2-carboxylic acids as a promising scaffold for DAO inhibition.[13] The carboxylic acid group is crucial for binding to key residues (Tyr228 and Arg283) in the active site.[13] Structure-activity relationship (SAR) studies on related thiophene carboxylates show that small substituents at the 5-position can significantly enhance potency.

Table 4: DAO Inhibitory Activity of Substituted Thiophene-2-Carboxylic Acids

Compound Substitution IC₅₀ (µM) Reference
1a (Unsubstituted) 7.8 [13]
1b 5-Fluoro < 1.0 (Potent) [13]
1c 5-Chloro < 1.0 (Potent) [13]
1d 5-Bromo < 1.0 (Potent) [13]

Note: This data is for the related thiophene-2-carboxylic acid scaffold, demonstrating the importance of the core structure and the potential for 5-substituted derivatives.

Case Study 3: Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[14] The benzothiophene scaffold has been explored for this purpose. By combining the benzothiophene nucleus with an acylhydrazone functional group—a modification readily accessible from the carboxylic acid moiety of the title compound—researchers have developed potent agents against multidrug-resistant Staphylococcus aureus (MRSA).[14]

Table 5: Antimicrobial Activity of Benzothiophene Acylhydrazone Derivatives

Compound Strain 1 (S. aureus) MIC (µg/mL) Strain 2 (MRSA) MIC (µg/mL) Strain 3 (Daptomycin-Resistant) MIC (µg/mL) Reference
II.b 4 4 4 [14]

(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide

Key Experimental Protocols: Biological Assays

Validating the biological activity of newly synthesized derivatives is a critical step in drug development. Below is a representative protocol for an in vitro cytotoxicity assay, which is often a first step in assessing potential anticancer agents.

G cluster_workflow Workflow for In Vitro Cytotoxicity (MTT) Assay A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with serial dilutions of test compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent (forms formazan in viable cells) D->E F 6. Incubate for 2-4h E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Read absorbance on plate reader (~570 nm) G->H I 9. Calculate % viability and determine IC₅₀ H->I

Caption: General workflow for an MTT cytotoxicity assay.[15]

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is adapted from general methodologies described in the literature.[15]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) into a 96-well microtiter plate at a density of approximately 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzothiophene derivatives in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for another 48 to 72 hours under the same conditions.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot cell viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[15]

Conclusion

This compound is a powerful and versatile heterocyclic building block with significant potential in modern drug discovery. Its trifunctional nature provides a robust platform for the synthesis of diverse chemical libraries. As demonstrated by its role in the development of potent kinase inhibitors and as a core structure for antimicrobial and CNS-active agents, this scaffold continues to be a focal point for medicinal chemists. The synthetic accessibility and broad spectrum of biological activities associated with its derivatives ensure that this compound will remain a valuable tool for researchers aiming to develop next-generation therapeutics.[3][4]

References

A Theoretical and Computational Guide to 5-Amino-1-benzothiophene-2-carboxylic acid: Exploring its Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological applications.[1] These compounds are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1] The structural versatility of the benzothiophene scaffold allows for the development of compounds with tailored therapeutic properties. This technical guide focuses on the theoretical and computational characterization of a specific derivative, 5-Amino-1-benzothiophene-2-carboxylic acid. While direct comprehensive computational studies on this particular molecule are not extensively published, this guide leverages detailed computational analyses performed on the parent molecule, 1-benzothiophene-2-carboxylic acid, to provide a foundational understanding and a predictive framework for its 5-amino counterpart.[2][3]

The addition of an amino group at the 5-position is expected to significantly modulate the electronic and physicochemical properties of the benzothiophene core, potentially enhancing its biological activity and drug-like characteristics. This guide outlines the key computational methodologies, predicted molecular and electronic properties, and potential experimental workflows for the comprehensive study of this compound, aiming to facilitate further research and its development as a potential therapeutic agent.

Molecular Structure and Numbering

The foundational step in any computational study is the definition of the molecule's structure. The diagram below illustrates the chemical structure of this compound with the standard atom numbering scheme, which is crucial for interpreting geometric and spectroscopic data.

Caption: Molecular structure of this compound.

Theoretical and Computational Methodologies

A robust computational analysis is critical for understanding the intrinsic properties of a molecule and predicting its behavior. The methodologies outlined below are based on established protocols for similar benzothiophene structures.[2][3]

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can provide valuable insights into its geometry, stability, and reactivity.

Typical Protocol:

  • Software: Gaussian 09 or a similar computational chemistry package.[2]

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[2][4]

  • Basis Set: 6-311++G(d,p) is a commonly used basis set that provides a good balance between accuracy and computational cost for this type of molecule.[2]

  • Environment: Calculations are often performed in both the gas phase and in a solvent (e.g., water or DMSO) using a continuum solvation model like the Polarizable Continuum Model (PCM) to simulate a more biologically relevant environment.[4]

  • Calculations Performed:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict vibrational spectra (IR and Raman).

    • Electronic Properties: Calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

    • Spectroscopic Properties: Prediction of NMR chemical shifts (using the GIAO method) and UV-Vis absorption spectra (using Time-Dependent DFT, TD-DFT).[2][3]

The following diagram illustrates a typical workflow for the computational analysis of this compound.

G start Define Molecular Structure dft Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->dft freq Frequency Calculation dft->freq docking Molecular Docking dft->docking verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->dft False vibrational Vibrational Analysis (IR/Raman Spectra) verify->vibrational True electronic Electronic Properties (HOMO, LUMO, MEP, NBO) verify->electronic spectroscopic Spectroscopic Prediction (NMR, UV-Vis) verify->spectroscopic electronic->docking activity Predict Biological Activity docking->activity

Caption: A typical workflow for the computational analysis of a drug candidate.

Predicted Molecular and Electronic Properties

The following tables summarize the predicted quantitative data for this compound. These values are extrapolated from the computational studies on the parent compound, 1-benzothiophene-2-carboxylic acid, and the known effects of an amino substituent on an aromatic system.[2]

Table 1: Predicted Geometrical Parameters (Optimized in Gas Phase)
ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=C (thiophene)~1.38 - 1.42
C-S (thiophene)~1.75 - 1.78
C-C (benzene)~1.39 - 1.41
C-N (amino)~1.38
C-C (carboxyl)~1.49
C=O (carboxyl)~1.21
C-O (carboxyl)~1.35
**Bond Angles (°) **C-S-C (thiophene)~92.0
S-C=C (thiophene)~111.0 - 112.0
C-C-N (benzene)~120.0
O=C-O (carboxyl)~123.0

Note: These are estimated values. Actual values would be determined from a full geometry optimization.

Table 2: Predicted Electronic and Quantum Chemical Parameters
ParameterDescriptionPredicted ValueSignificance
EHOMO Highest Occupied Molecular Orbital Energy~ -5.5 to -6.0 eVRelates to electron-donating ability
ELUMO Lowest Unoccupied Molecular Orbital Energy~ -1.5 to -2.0 eVRelates to electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO~ 3.5 to 4.5 eVCorrelates with chemical reactivity and stability
Dipole Moment (μ) Measure of molecular polarity~ 3.0 - 4.0 DebyeInfluences solubility and intermolecular interactions
Ionization Potential (I) Energy to remove an electron~ 5.5 to 6.0 eVRelated to EHOMO
Electron Affinity (A) Energy released when an electron is added~ 1.5 to 2.0 eVRelated to ELUMO
Chemical Hardness (η) Resistance to change in electron distribution~ 1.75 to 2.25 eV(I-A)/2
Chemical Softness (S) Reciprocal of hardness~ 0.22 to 0.29 eV-11/(2η)

The presence of the electron-donating amino group is expected to raise the HOMO energy level and slightly decrease the HOMO-LUMO energy gap compared to the parent 1-benzothiophene-2-carboxylic acid, which may enhance its reactivity and potential for interaction with biological targets.

Molecular Docking and Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This is a key tool in drug discovery for predicting the binding affinity and mode of action of a drug candidate with its protein target.

Experimental Protocol for Molecular Docking:

  • Protein Target Selection: Based on the known biological activities of benzothiophenes, potential targets could include cyclooxygenase (COX) enzymes for anti-inflammatory activity, or various kinases and DNA gyrase for anticancer and antimicrobial effects, respectively.[1][5]

  • Ligand and Protein Preparation: The 3D structure of this compound is optimized as described above. The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Docking Simulation: Software such as AutoDock or MOE (Molecular Operating Environment) is used to perform the docking calculations. The active site of the protein is defined, and the software samples a large number of possible conformations of the ligand within the active site.

  • Analysis of Results: The results are analyzed based on the binding energy (or docking score) and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the protein's active site.

The relationship between the molecule's electronic properties and its potential biological activity can be conceptualized as follows:

G cluster_computational Computational Properties cluster_physicochemical Physicochemical Characteristics cluster_biological Biological Outcome HOMO_LUMO Low HOMO-LUMO Gap Reactivity Enhanced Chemical Reactivity HOMO_LUMO->Reactivity MEP Defined Electrostatic Potential (MEP) Interactions Specific Intermolecular Interactions (H-bonds, π-stacking) MEP->Interactions NBO Charge Delocalization (NBO Analysis) NBO->Reactivity Binding High Binding Affinity to Target Protein Reactivity->Binding Interactions->Binding Activity Potent Biological Activity Binding->Activity

Caption: The relationship between computational properties and biological activity.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents. This guide has outlined a comprehensive theoretical and computational framework for its characterization. Based on the analysis of its parent compound and the electronic contributions of the amino group, it is predicted that this molecule will possess enhanced reactivity and a distinct electronic profile, making it a strong candidate for interaction with various biological targets. The detailed methodologies for DFT calculations and molecular docking provide a clear roadmap for future in silico and subsequent in vitro and in vivo studies. The quantitative data presented in the tables, while predictive, offer a solid baseline for experimental validation. Further research employing these computational strategies is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

Reactivity and chemical behavior of the amino group in "5-Amino-1-benzothiophene-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity and Chemical Behavior of the Amino Group in 5-Amino-1-benzothiophene-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily serving as a versatile synthetic building block.[1][2] Its structure incorporates a benzothiophene core, a nucleophilic aromatic amino group at the 5-position, and a carboxylic acid group at the 2-position. The interplay between these functional groups dictates its chemical behavior. This technical guide provides an in-depth analysis of the reactivity of the 5-amino group, focusing on its participation in key organic transformations such as acylation, diazotization, and cyclization reactions. Detailed experimental protocols for these reactions are provided, and quantitative data are summarized for clarity. This document aims to serve as a comprehensive resource for scientists leveraging this molecule in complex synthetic endeavors.

Core Physicochemical Properties and Electronic Effects

The chemical reactivity of this compound is governed by the electronic properties of its constituent functional groups. The 5-amino group is a potent electron-donating group, which activates the benzothiophene ring system towards electrophilic aromatic substitution. Conversely, the 2-carboxylic acid group is electron-withdrawing, deactivating the ring. This push-pull electronic arrangement influences the molecule's overall reactivity profile.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 98589-46-9[1][3]
Molecular Formula C₉H₇NO₂S[3]
Molecular Weight 193.22 g/mol [3]
Appearance Solid (typical)N/A
Application Organic intermediate[1]

Key Reactions of the 5-Amino Group

The primary amino group is a versatile nucleophile and a precursor to other important functional groups. Its key reactions include acylation, alkylation, and diazotization.

Acylation

The reaction of the 5-amino group with acylating agents, such as acid chlorides or anhydrides, yields the corresponding amide. This transformation is fundamental for introducing a wide array of functional groups and is often used to modify the biological activity or physical properties of the parent molecule.[4] Acylation can alter properties like solubility, stability, and receptor binding affinity.

start 5-Amino-1-benzothiophene- 2-carboxylic acid reagents Acylating Agent (e.g., R-COCl, (R-CO)₂O) + Base (e.g., Pyridine, TEA) start->reagents product 5-Acylamido-1-benzothiophene- 2-carboxylic acid reagents->product Acylation

Caption: General workflow for the acylation of the 5-amino group.

Diazotization and Azo Coupling

As a primary aromatic amine, the 5-amino group can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C).[5][6] The resulting diazonium salt is a highly versatile intermediate. It can be subsequently reacted with electron-rich coupling components, such as activated anilines or phenols, to form brightly colored azo compounds, which are significant in dye chemistry.[5]

start 5-Amino-1-benzothiophene- 2-carboxylic acid diazotization Diazotization start->diazotization diazotization->p1 diazotization->p1 NaNO₂, HCl 0-5 °C intermediate Benzothiophene Diazonium Salt coupling Azo Coupling intermediate->coupling coupling->p2 coupling->p2 Coupling Component (e.g., N,N-dialkylaniline) product Azo-coupled Product p1->intermediate p2->product

Caption: Two-stage process of diazotization and subsequent azo coupling.

Intramolecular Cyclization (Lactamization)

The presence of both an amino and a carboxylic acid group within the same molecule allows for the possibility of an intramolecular cyclization to form a tricyclic lactam (a cyclic amide). This reaction typically does not proceed spontaneously but can be induced by activating the carboxylic acid group. Common activating agents include peptide coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or by converting the carboxylic acid to a more reactive species like an acid chloride.[7][8] Such cyclizations are a powerful strategy for creating rigid, conformationally constrained molecules, a desirable feature in drug design.[9]

start 5-Amino-1-benzothiophene- 2-carboxylic acid activation Activated Ester Intermediate start->activation Carboxylic Acid Activation (e.g., HBTU, Base) product Tricyclic Lactam activation->product Intramolecular Nucleophilic Attack (Aminolysis)

Caption: Logical workflow for intramolecular lactam formation.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key reactions discussed. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 3.1: General Procedure for Diazotization

This protocol is adapted from methodologies for similar aminothiophene derivatives.[5]

  • Preparation of Nitrosylsulfuric Acid: In a flask maintained at 0-5°C in an ice-salt bath, slowly add sodium nitrite (1.0 eq.) to concentrated sulfuric acid with constant stirring. Ensure the temperature is maintained below 10°C.

  • Dissolution of Amine: In a separate beaker, dissolve this compound (1.0 eq.) in a suitable acidic solvent (e.g., a mixture of acetic and propionic acid). Cool the solution to 0-5°C.

  • Diazotization: Slowly add the pre-prepared, cold nitrosylsulfuric acid to the amine solution. The temperature must not exceed 5°C.

  • Reaction Monitoring: Stir the resulting mixture vigorously for 1-2 hours at 0-5°C. The formation of the diazonium salt is considered complete when a sample of the reaction mixture gives a positive test with starch-iodide paper (indicates a slight excess of nitrous acid).

  • Usage: The resulting cold diazonium salt solution should be used immediately in a subsequent coupling reaction without isolation.

Protocol 3.2: General Procedure for Azo Coupling

This protocol is a continuation of the diazotization procedure.[5]

  • Preparation of Coupling Component: Dissolve the coupling component (e.g., N,N-dimethylaniline, 1.0 eq.) in a suitable solvent such as acetic acid. Cool the solution to 0-5°C in an ice bath.

  • Coupling Reaction: Add the cold diazonium salt solution (from Protocol 3.1) dropwise to the coupling component solution over 30-40 minutes with vigorous stirring. Maintain the temperature below 5°C.

  • Completion: Continue stirring the mixture for an additional 2-3 hours at 0-5°C.

  • Workup: Adjust the pH of the solution to 4-5 by the slow addition of a 10% sodium acetate solution to precipitate the azo dye product.

  • Isolation: Collect the solid product by filtration, wash with water, and dry under a vacuum.

Protocol 3.3: General Procedure for Intramolecular Lactamization

This protocol is based on standard amide bond formation techniques.[7]

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Activation: Add a peptide coupling reagent (e.g., HBTU, 1.1 eq.) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 2-3 eq.).

  • Reaction: Stir the reaction mixture at room temperature. The reaction should be performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using column chromatography or recrystallization to obtain the pure tricyclic lactam.

Conclusion

The 5-amino group of this compound is a key functional handle that enables a diverse range of chemical transformations. Its nucleophilic character allows for straightforward acylation, while its ability to form a diazonium salt opens pathways to azo compounds and other derivatives. Furthermore, its strategic position relative to the 2-carboxylic acid group presents an opportunity for intramolecular cyclization to generate complex, rigid scaffolds. A thorough understanding of these reactive pathways is crucial for researchers aiming to utilize this versatile building block in the fields of drug discovery and materials science.

References

Navigating the Physicochemical Landscape of 5-Amino-1-benzothiophene-2-carboxylic acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 5-Amino-1-benzothiophene-2-carboxylic acid, a molecule of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages established principles of physical and medicinal chemistry to predict its behavior. Furthermore, it outlines detailed experimental protocols for rigorously determining its solubility and stability profiles, equipping researchers with the necessary methodologies to characterize this compound for drug development purposes.

Predicted Physicochemical Properties

This compound possesses three key functional groups that will govern its solubility and stability: an aromatic primary amine, a carboxylic acid, and a benzothiophene bicyclic ring system.

  • Amphoteric Nature: The presence of both a basic amino group and an acidic carboxylic acid group makes this molecule amphoteric. This means its net charge and, consequently, its aqueous solubility will be highly dependent on the pH of the solution.

  • Isoelectric Point (pI): At a specific pH, its isoelectric point, the molecule will exist predominantly as a zwitterion with no net charge, leading to its lowest aqueous solubility.

  • Solubility Profile: In acidic solutions (pH < pI), the amino group will be protonated (–NH3+), increasing its polarity and solubility in aqueous media. Conversely, in alkaline solutions (pH > pI), the carboxylic acid group will be deprotonated (–COO-), also leading to increased aqueous solubility.

  • Organic Solvent Solubility: The benzothiophene core is relatively non-polar and hydrophobic. Therefore, the compound is expected to exhibit some solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and potentially in polar protic solvents like alcohols, especially with heating. The presence of water in organic solvents may enhance the solubility of this carboxylic acid.[1]

Stability Profile and Potential Degradation Pathways

The stability of this compound will be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Potential Degradation Pathways:

  • Oxidation: The primary amine and the electron-rich benzothiophene ring are susceptible to oxidation. Exposure to atmospheric oxygen, peroxides, or metal ions could lead to the formation of N-oxides, hydroxylated derivatives, or cleavage of the thiophene ring.

  • Hydrolysis: While the amide bond is not present, hydrolysis of other functional groups under extreme pH and temperature conditions could occur, although this is generally less common for the core structure.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, potentially leading to dimerization, oxidation, or cleavage of the molecule.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group could be lost as carbon dioxide, especially if the reaction is catalyzed by trace metals or other impurities.

Experimental Protocols

To definitively characterize the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination

The Saturation Shake-Flask Method is the gold standard for determining equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials containing different solvents (e.g., water, buffered solutions at various pH values, ethanol, methanol, acetonitrile, DMSO, DMF).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation or evaporation of the solvent during this step.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units of mg/mL or mol/L.

Stability and Forced Degradation Studies

Forced degradation studies are performed to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Methodology:

  • Stress Conditions: Subject the compound (in solid state and in solution) to a variety of stress conditions as outlined in ICH guidelines Q1A(R2).

    • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidation: 3% H2O2 at room temperature.

    • Thermal Degradation: Dry heat at a temperature below the melting point (e.g., 80 °C).

    • Photostability: Exposure to a light source according to ICH Q1B guidelines.

  • Time Points: Sample the stressed materials at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) should be employed to identify the mass of the degradation products, which aids in structure elucidation.

Data Presentation

All quantitative data from solubility and stability studies should be summarized in clear and concise tables for easy comparison.

Table 1: Equilibrium Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Method
Water (pH 7.4)25To be determinedShake-Flask
0.1 M HCl25To be determinedShake-Flask
0.1 M NaOH25To be determinedShake-Flask
Ethanol25To be determinedShake-Flask
DMSO25To be determinedShake-Flask
............

Table 2: Summary of Forced Degradation Studies of this compound

Stress Condition% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 M HCl, 60°C, 24hTo be determinedTo be determinedTo be determined
0.1 M NaOH, 25°C, 24hTo be determinedTo be determinedTo be determined
3% H2O2, 25°C, 24hTo be determinedTo be determinedTo be determined
Heat (80°C), 48hTo be determinedTo be determinedTo be determined
Photostability (ICH Q1B)To be determinedTo be determinedTo be determined

Visualizations

The following diagrams illustrate the proposed experimental workflows and potential degradation pathways.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess Compound B Add to Solvents (Aqueous & Organic) A->B C Agitate at Constant Temp (24-48 hours) B->C D Centrifuge or Filter C->D E Quantify by HPLC-UV D->E F Report Solubility (mg/mL or mol/L) E->F

Caption: Workflow for Equilibrium Solubility Determination.

Stability_Workflow cluster_stress Forced Degradation Conditions A This compound (Solid & Solution) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 25°C) A->C D Oxidation (3% H2O2, 25°C) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-PDA G->H I Identify Degradants by LC-MS H->I

Caption: Workflow for Forced Degradation Studies.

Degradation_Pathways cluster_products Potential Degradation Products Parent 5-Amino-1-benzothiophene- 2-carboxylic acid Oxidation Oxidized Products (N-oxides, hydroxylated species) Parent->Oxidation H2O2 / Light Decarboxylation Decarboxylated Product Parent->Decarboxylation Heat Photodegradation Photodegradation Products (Dimers, cleavage products) Parent->Photodegradation UV/Vis Light

References

Methodological & Application

Synthesis of Novel 5-Amino-1-benzothiophene-2-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel amide and ester derivatives from the versatile scaffold, 5-Amino-1-benzothiophene-2-carboxylic acid. This core structure is a valuable starting point for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. The protocols outlined below are based on established synthetic methodologies for related benzothiophene compounds and serve as a guide for the generation of diverse chemical libraries for biological screening.

Overview and Synthetic Strategy

This compound possesses two key functional groups amenable to derivatization: a primary aromatic amine at the C5 position and a carboxylic acid at the C2 position. This allows for the synthesis of a wide array of derivatives, primarily through amide and ester bond formation. These modifications can significantly modulate the compound's physicochemical properties and biological activity.

The general synthetic workflow involves the coupling of this compound with various amines or alcohols to yield the corresponding amides and esters. Standard coupling reagents or activation methods are employed to facilitate these transformations.

G A 5-Amino-1-benzothiophene- 2-carboxylic acid D Amide Coupling A->D E Esterification A->E B Amine (R1-NH2) B->D C Alcohol (R2-OH) C->E F Novel Amide Derivatives D->F G Novel Ester Derivatives E->G

Caption: General synthetic routes for derivatives of this compound.

Potential Biological Activities and Signaling Pathways

Derivatives of the benzothiophene scaffold have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. While specific data for derivatives of this compound is emerging, studies on closely related analogues provide strong indications of their therapeutic potential.

Anticancer Activity - Kinase Inhibition and RhoA/ROCK Pathway Modulation

Benzothiophene carboxamides have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, derivatives of 5-methoxybenzothiophene-2-carboxamide have shown significant inhibitory activity against Cdc-like kinases (Clk1/4), which are involved in pre-mRNA splicing, a process vital for tumor biology.[1][2]

Furthermore, some benzothiophene derivatives have been shown to target the RhoA/ROCK signaling pathway.[3][4] This pathway is implicated in cancer cell proliferation, migration, and invasion. Inhibition of this pathway can lead to apoptosis and a reduction in metastatic potential.[3][4]

G cluster_0 Cell cluster_1 Kinase Cascade cluster_2 RhoA/ROCK Pathway Clk1 Clk1/4 Proliferation Cell Proliferation Clk1->Proliferation Dyrk1A Dyrk1A/B Dyrk1A->Proliferation Haspin Haspin Haspin->Proliferation RhoA RhoA ROCK ROCK RhoA->ROCK MLC Myosin Light Chain ROCK->MLC Apoptosis Apoptosis ROCK->Apoptosis Migration Cell Migration MLC->Migration Derivative 5-Amino-1-benzothiophene- 2-carboxamide Derivative Derivative->Clk1 Inhibition Derivative->Dyrk1A Inhibition Derivative->Haspin Inhibition Derivative->RhoA Inhibition

Caption: Potential anticancer signaling pathways targeted by 5-Amino-1-benzothiophene-2-carboxamide derivatives.

Anti-inflammatory and Antimicrobial Activity - NRF2 Pathway and Direct Inhibition

Certain tetrahydrobenzothiophene derivatives have been shown to possess anti-inflammatory properties through the activation of the NRF2 signaling pathway.[5][6] NRF2 is a key transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. Additionally, various benzothiophene derivatives have demonstrated direct antimicrobial activity against a range of bacterial pathogens, including multidrug-resistant strains.[7][8]

G cluster_0 Cellular Response cluster_1 NRF2 Pathway KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Degradation ARE ARE NRF2->ARE Activation Antioxidant Antioxidant Genes ARE->Antioxidant Inflammation Inflammation Antioxidant->Inflammation Reduction Derivative 5-Amino-1-benzothiophene- 2-carboxylic Acid Derivative Derivative->KEAP1 Inhibition Bacteria Bacterial Cell Derivative->Bacteria Inhibition

Caption: Potential anti-inflammatory and antimicrobial mechanisms of this compound derivatives.

Data Presentation: Biological Activity of Related Benzothiophene Derivatives

The following tables summarize the quantitative biological data for benzothiophene derivatives structurally related to those that can be synthesized from this compound. This data provides a strong rationale for the synthesis and screening of novel derivatives based on this scaffold.

Table 1: Anticancer Activity of Benzothiophene Carboxamide Derivatives

Compound ClassTarget Kinase(s)IC₅₀ (nM)Cancer Cell LineGI₅₀/IC₅₀ (µM)Reference
5-Methoxybenzothiophene-2-carboxamideClk112.7T24 (Bladder)0.43[1][9]
5-Hydroxybenzothiophene-2-carboxamideDyrk1A, Dyrk1B, Clk1Potent InhibitionVarious-[2]
5-Hydroxybenzothiophene hydrazideClk4, DRAK1, Haspin, Clk1, Dyrk1B, Dyrk1A11, 87, 125.7, 163, 284, 353.3U87MG (Glioblastoma)7.2[10]
Thiophene carboxamideVEGFR-2590HepG-2 (Liver)-[11]

Table 2: Antimicrobial Activity of Benzothiophene Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Benzo[b]thiophene AcylhydrazoneStaphylococcus aureus (MRSA)4[7][8]
TetrahydrobenzothiopheneE. coli0.64 - 1.11[12]
TetrahydrobenzothiopheneP. aeruginosa0.61 - 1.00[12]

Experimental Protocols

The following are detailed protocols for the synthesis of novel amide and ester derivatives of this compound.

General Protocol for Amide Synthesis

This protocol describes a standard procedure for the synthesis of 5-Amino-1-benzothiophene-2-carboxamides using a peptide coupling reagent.

G Start Start Step1 Dissolve 5-Amino-1-benzothiophene- 2-carboxylic acid, amine, and coupling reagent (e.g., HATU) in DMF. Start->Step1 Step2 Add base (e.g., DIPEA) and stir at room temperature. Step1->Step2 Step3 Monitor reaction by TLC or LC-MS. Step2->Step3 Step4 Quench reaction with water. Step3->Step4 Step5 Extract product with an organic solvent (e.g., Ethyl Acetate). Step4->Step5 Step6 Wash organic layer with brine, dry over Na2SO4, and concentrate. Step5->Step6 Step7 Purify by column chromatography. Step6->Step7 End End Step7->End

Caption: Workflow for the synthesis of 5-Amino-1-benzothiophene-2-carboxamide derivatives.

Materials:

  • This compound

  • Desired amine (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents).

  • Add DIPEA (2.0 equivalents) to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide derivative.

General Protocol for Ester Synthesis

This protocol outlines a common method for the synthesis of this compound esters via acid-catalyzed esterification.

G Start Start Step1 Suspend 5-Amino-1-benzothiophene- 2-carboxylic acid in the desired alcohol (large excess). Start->Step1 Step2 Add a catalytic amount of concentrated sulfuric acid. Step1->Step2 Step3 Heat the mixture to reflux. Step2->Step3 Step4 Monitor reaction by TLC or LC-MS. Step3->Step4 Step5 Cool to room temperature and remove excess alcohol under vacuum. Step4->Step5 Step6 Neutralize with saturated NaHCO3 solution. Step5->Step6 Step7 Extract product with an organic solvent (e.g., Dichloromethane). Step6->Step7 Step8 Dry organic layer over Na2SO4, concentrate, and purify. Step7->Step8 End End Step8->End

Caption: Workflow for the synthesis of this compound ester derivatives.

Materials:

  • This compound

  • Desired alcohol (serves as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1 equivalent) in the desired alcohol (a large excess, acting as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Carefully neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to yield the desired ester derivative.

Conclusion

The this compound scaffold provides a versatile platform for the synthesis of novel derivatives with significant potential as anticancer and antimicrobial agents. The detailed protocols and supporting data presented in these application notes are intended to facilitate the exploration of this promising chemical space for the discovery of new and effective therapeutic compounds. Researchers are encouraged to adapt and optimize these methods to generate diverse libraries for biological screening and further drug development efforts.

References

Application Notes and Protocols: 5-Amino-1-benzothiophene-2-carboxylic acid as a Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Amino-1-benzothiophene-2-carboxylic acid as a versatile precursor for the development of various active pharmaceutical ingredients (APIs). The benzothiophene scaffold is a prominent feature in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. The presence of both an amino group and a carboxylic acid on the benzothiophene core makes this precursor a particularly valuable starting material for the synthesis of diverse compound libraries.

Synthesis of Benzothieno[3,2-d]pyrimidin-4-one Derivatives as Potential Kinase Inhibitors

A primary application of this compound is in the synthesis of fused heterocyclic systems, such as benzothieno[3,2-d]pyrimidin-4-ones. These scaffolds are of significant interest as they can be further functionalized to target a variety of protein kinases implicated in cancer and inflammatory diseases. The general synthetic approach involves a two-step process: initial amide bond formation followed by an intramolecular cyclization.

Experimental Workflow: Synthesis of Benzothieno[3,2-d]pyrimidin-4-ones

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization A 5-Amino-1-benzothiophene- 2-carboxylic acid E 5-Amino-1-benzothiophene- 2-carboxamide Derivative A->E B Amine (R-NH2) B->E C Amide Coupling Reagent (e.g., HATU, EDC/HOBt) C->E D Solvent (e.g., DMF, DCM) D->E F 5-Amino-1-benzothiophene- 2-carboxamide Derivative I Benzothieno[3,2-d]pyrimidin- 4-one Derivative F->I G Cyclizing Agent (e.g., Formic Acid, Triethyl Orthoformate) G->I H Heat H->I

Caption: General workflow for the synthesis of benzothieno[3,2-d]pyrimidin-4-ones.

Experimental Protocol: Synthesis of a Representative Benzothieno[3,2-d]pyrimidin-4-one Derivative

This protocol is a representative example adapted from general procedures for the synthesis of analogous compounds.

Step 1: Synthesis of 5-Amino-N-substituted-1-benzothiophene-2-carboxamide

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Addition of Amine: Stir the mixture at room temperature for 10 minutes, then add the desired primary amine (1.1 eq).

  • Reaction Monitoring: Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-N-substituted-1-benzothiophene-2-carboxamide.

Step 2: Synthesis of Substituted Benzothieno[3,2-d]pyrimidin-4(3H)-one

  • Reaction Setup: Suspend the 5-amino-N-substituted-1-benzothiophene-2-carboxamide (1.0 eq) in an excess of triethyl orthoformate.

  • Cyclization: Heat the mixture to reflux for 6-12 hours.

  • Isolation of Product: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent such as ethanol, and dry under vacuum to yield the benzothieno[3,2-d]pyrimidin-4(3H)-one derivative.

ParameterValue
Typical Yield (Amide Formation) 60-85%
Typical Yield (Cyclization) 70-90%
Purity (after chromatography) >95%
Analytical Techniques ¹H NMR, ¹³C NMR, LC-MS, HRMS

Potential Therapeutic Targets of Benzothieno[3,2-d]pyrimidin-4-one Derivatives

Derivatives of the benzothieno[3,2-d]pyrimidin-4-one scaffold have been investigated as inhibitors of various protein kinases involved in cell proliferation and survival, making them attractive candidates for anticancer drug development. Two such kinase families are the Haspin and Rho-associated coiled-coil containing protein kinases (ROCK).

Haspin Kinase Signaling Pathway

Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), which ensures correct chromosome segregation. Inhibition of Haspin can lead to mitotic defects and apoptosis in cancer cells.

G Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates H3T3ph Phosphorylated Histone H3 (T3) HistoneH3->H3T3ph CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits Mitosis Proper Mitotic Progression CPC->Mitosis Inhibitor Benzothieno[3,2-d]pyrimidin-4-one (Potential Inhibitor) Inhibitor->Haspin Inhibits

Caption: Inhibition of the Haspin kinase signaling pathway.

RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway is a key regulator of the actin cytoskeleton and is involved in cell adhesion, migration, and proliferation. Dysregulation of this pathway is implicated in cancer metastasis and progression. ROCK inhibitors can interfere with these processes and have therapeutic potential in oncology.

G RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Activation RhoA_GTP->RhoA_GDP Inactivation ROCK ROCK Kinase RhoA_GTP->ROCK Activates GEFs GEFs GEFs->RhoA_GTP GAPs GAPs GAPs->RhoA_GDP MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Actin_Cytoskeleton Actin Cytoskeleton Reorganization MLC_P->Actin_Cytoskeleton Cell_Motility Cell Motility & Invasion Actin_Cytoskeleton->Cell_Motility Inhibitor Benzothieno[3,2-d]pyrimidin-4-one (Potential Inhibitor) Inhibitor->ROCK Inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway.

Synthesis of 5-Amino-1-benzothiophene-2-carboxamide Derivatives as Antimicrobial Agents

The this compound precursor can also be utilized for the synthesis of novel antimicrobial agents. The amino group can be acylated or derivatized, while the carboxylic acid can be converted to a variety of amides, hydrazides, or other functional groups to generate a library of compounds for screening against pathogenic bacteria and fungi.

Experimental Protocol: Synthesis of a Representative 5-Acylamino-1-benzothiophene-2-carboxamide

This protocol outlines a general method for the acylation of the 5-amino group followed by amide coupling at the 2-carboxylic acid position.

Step 1: Acylation of the 5-Amino Group

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or dichloromethane with a base like triethylamine.

  • Acylating Agent Addition: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., an acid chloride or anhydride) (1.1 eq).

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-6 hours. After completion, quench the reaction with water and extract the product with an organic solvent. Purify the resulting 5-acylamino-1-benzothiophene-2-carboxylic acid.

Step 2: Amide Coupling of the 2-Carboxylic Acid

  • Procedure: Follow the amide coupling procedure as described in Section 1, using the 5-acylamino-1-benzothiophene-2-carboxylic acid as the starting material.

Compound SeriesTarget OrganismMIC Range (µg/mL)
Benzothiophene Carboxamides Staphylococcus aureus4 - 64
Benzothiophene Acylhydrazones Staphylococcus aureus (MRSA)2 - 32
Benzothieno[3,2-d]pyrimidines Escherichia coli8 - 128

Note: The provided MIC values are representative of related benzothiophene derivatives and serve as a general guide for the potential antimicrobial activity of compounds synthesized from this compound.

Conclusion

This compound is a highly versatile and valuable precursor for the synthesis of a wide array of potentially bioactive molecules. Its utility in constructing complex heterocyclic systems like benzothieno[3,2-d]pyrimidines, which are known to interact with important therapeutic targets such as protein kinases, highlights its significance in modern drug discovery. Furthermore, the amenability of both the amino and carboxylic acid functionalities to a variety of chemical transformations allows for the generation of diverse compound libraries for screening against various diseases, including cancer and infectious diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising building block.

Application of "5-Amino-1-benzothiophene-2-carboxylic acid" in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus in drug discovery. The benzothiophene scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various kinases. This application note details the utility of 5-Amino-1-benzothiophene-2-carboxylic acid as a versatile starting material for the synthesis of potent kinase inhibitors. We provide detailed protocols for the derivatization of this scaffold, summarize quantitative data for analogous compounds, and illustrate the key signaling pathways targeted by these inhibitors.

Introduction

The this compound core provides a strategic framework for the synthesis of kinase inhibitors. The 5-amino group serves as a key pharmacophoric feature or a handle for further chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The 2-carboxylic acid moiety allows for the introduction of diverse substituents via amide bond formation, enabling extensive structure-activity relationship (SAR) studies and optimization of target engagement. This document outlines the synthetic routes to generate libraries of potential kinase inhibitors based on this scaffold and highlights their potential applications in cancer therapy by targeting key kinases such as CLK, DYRK, Haspin, and MK2.

Data Presentation: Inhibitory Activities of Analogous Benzothiophene Derivatives

While specific data for inhibitors derived directly from this compound is not extensively published, the inhibitory profiles of structurally related 5-hydroxy and 5-methoxybenzothiophene derivatives provide a strong rationale for its use. The following table summarizes the in vitro kinase inhibitory activities (IC50) of representative analogues.

Compound IDTarget Kinase(s)IC50 (nM)Reference Compound Scaffold
16b Clk4115-hydroxybenzothiophene-2-carbohydrazide
DRAK187
Haspin125.7
Clk1163
Dyrk1B284
Dyrk1A353.3
10b Clk112.75-methoxybenzothiophene-2-carboxamide
BT2 BDK31903,6-dichlorobenzo[b]thiophene-2-carboxylic acid

This data is presented to demonstrate the potential of the benzothiophene scaffold. Direct analogues from the 5-amino starting material would require experimental validation.

Experimental Protocols

General Synthetic Workflow

The general strategy for synthesizing a library of kinase inhibitors from this compound involves two main approaches: modification of the 5-amino group followed by amide coupling, or direct amide coupling at the 2-carboxylic acid position.

G cluster_synthesis Synthetic Workflow cluster_evaluation Evaluation Workflow A 5-Amino-1-benzothiophene- 2-carboxylic acid D Library of 5-Amino-1-benzothiophene- 2-carboxamide Derivatives A->D E Optional: N-Acylation/ N-Alkylation of 5-amino group A->E B Amine Coupling Reagents (HATU, HBTU, EDC) B->D G Kinase Inhibitor Library B->G C Diverse Amines (R-NH2) C->D C->G F Modified Scaffold E->F F->G H In Vitro Kinase Assays G->H I Cell-Based Assays (Proliferation, Apoptosis) H->I J Lead Compound Identification I->J

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

Protocol 1: Synthesis of 5-Amino-1-benzothiophene-2-carboxamides

This protocol describes the direct amide coupling of this compound with a variety of primary and secondary amines.

Materials:

  • This compound

  • Desired amine (e.g., benzylamine, cyclopropylamine)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired amide.

Protocol 2: Reduction of 5-Nitro-1-benzothiophene-2-carboxylic acid

This compound can be synthesized from its nitro precursor, which is often a common intermediate in benzothiophene synthesis.

Materials:

  • 5-Nitro-1-benzothiophene-2-carboxylic acid

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Suspend 5-Nitro-1-benzothiophene-2-carboxylic acid (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated HCl.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Signaling Pathways of Target Kinases

CLK1 Signaling Pathway

Cdc2-like kinase 1 (CLK1) is a dual-specificity kinase that plays a critical role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1] Dysregulation of CLK1 activity is implicated in various cancers, making it an attractive therapeutic target.[2][3] Inhibition of CLK1 can lead to aberrant splicing of key oncogenes and tumor suppressors, ultimately inducing apoptosis in cancer cells.[4]

G cluster_clk CLK1 Signaling in Splicing CLK1 CLK1 SR_Proteins SR Proteins (e.g., SRSF2) CLK1->SR_Proteins P Spliceosome Spliceosome Assembly SR_Proteins->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Pre_mRNA Pre-mRNA Pre_mRNA->Spliceosome Protein Protein Synthesis mRNA->Protein Inhibitor Benzothiophene Inhibitor Inhibitor->CLK1 Inhibition

Caption: CLK1's role in pre-mRNA splicing and its inhibition.

DYRK1A Signaling Pathway

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is involved in a wide range of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[5][6] Overexpression of DYRK1A, located on chromosome 21, is associated with Down syndrome and has also been implicated in certain cancers.[7][8] DYRK1A can phosphorylate and regulate the activity of various transcription factors, such as NFAT, and cell cycle proteins, thereby influencing cell proliferation and survival.[7]

G cluster_dyrk DYRK1A Signaling Pathways DYRK1A DYRK1A NFAT NFAT DYRK1A->NFAT P (Inhibition) ASK1 ASK1 DYRK1A->ASK1 P (Activation) Gene_Expression Gene Expression NFAT->Gene_Expression JNK JNK Pathway ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis Inhibitor Benzothiophene Inhibitor Inhibitor->DYRK1A Inhibition

Caption: DYRK1A's role in NFAT and ASK1/JNK signaling.

Haspin Signaling Pathway

Haspin is a serine/threonine kinase that plays a pivotal role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[9] This phosphorylation event creates a docking site for the chromosomal passenger complex (CPC), which is essential for proper chromosome alignment and segregation during cell division.[10] Inhibition of Haspin leads to mitotic defects and cell cycle arrest, making it a promising target for anti-cancer therapies.[11][12][13]

G cluster_haspin Haspin Signaling in Mitosis Haspin Haspin Histone_H3 Histone H3 Haspin->Histone_H3 P on Thr3 H3T3ph H3T3ph Histone_H3->H3T3ph CPC Chromosomal Passenger Complex (CPC) Recruitment H3T3ph->CPC Mitosis Proper Mitotic Progression CPC->Mitosis Inhibitor Benzothiophene Inhibitor Inhibitor->Haspin Inhibition

Caption: Haspin's role in mitotic progression via H3T3 phosphorylation.

MK2 Signaling Pathway

MAPK-activated protein kinase 2 (MK2) is a key downstream substrate of the p38 MAPK stress-response pathway.[14][15] The p38/MK2 signaling axis is involved in the regulation of inflammatory responses, cell survival, and migration.[14][16] In the context of cancer, this pathway can contribute to tumor progression and resistance to therapy.[14] Inhibiting MK2 is a strategy to modulate the inflammatory tumor microenvironment and enhance the efficacy of chemo- and radiotherapy.[14][17]

G cluster_mk2 p38/MK2 Signaling Pathway Stress Cellular Stress/ Inflammatory Stimuli p38 p38 MAPK Stress->p38 MK2 MK2 p38->MK2 P (Activation) Cytokines Inflammatory Cytokines (TNF-α, IL-6) MK2->Cytokines Production Cell_Survival Cell Survival & Migration MK2->Cell_Survival Inhibitor Benzothiophene Inhibitor Inhibitor->MK2 Inhibition

Caption: The p38/MK2 signaling axis in stress and inflammation.

Conclusion

This compound represents a valuable and versatile starting material for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse chemical modifications at both the 5-amino and 2-carboxy positions allow for the generation of extensive chemical libraries for screening against a wide range of kinases. The potent activities of analogous compounds against key cancer-related kinases underscore the promise of this scaffold in the discovery of new therapeutic agents. The protocols and pathway information provided herein serve as a comprehensive guide for researchers in the field of drug discovery and development.

References

Application Notes and Protocols: 5-Amino-1-benzothiophene-2-carboxylic Acid Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives, particularly those related to 5-amino-1-benzothiophene-2-carboxylic acid, have emerged as promising candidates for the development of novel anticancer agents. These compounds have demonstrated a variety of mechanisms of action, including antimitotic activity through tubulin polymerization inhibition, multi-kinase inhibition, and targeting of specific signaling pathways crucial for cancer cell proliferation and survival.

This document provides a detailed overview of the application of this compound derivatives in anticancer research, including their synthesis, mechanism of action, and protocols for evaluating their efficacy.

Overview of Anticancer Activity

Derivatives of this compound and related benzothiophenes have shown potent cytotoxic effects against a range of cancer cell lines. The core structure allows for diverse chemical modifications, leading to compounds with distinct biological activities.

Key Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Certain 2-aroyl-5-amino benzo[b]thiophene derivatives act as potent antimitotic agents by inhibiting tubulin assembly, leading to cell cycle arrest in the G2/M phase.[1]

  • Multi-Kinase Inhibition: 5-hydroxybenzothiophene derivatives have been identified as effective multi-target kinase inhibitors, showing significant growth inhibitory activity across various cancer cell lines.[2][3]

  • RhoA/ROCK Pathway Inhibition: Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized to target the RhoA/ROCK pathway, which is crucial for tumor growth and metastasis.[4][5]

  • Apoptosis Induction: Some benzothiophene derivatives have been found to induce apoptosis in cancer cells by activating pro-apoptotic genes.[6]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various this compound derivatives and related compounds.

Table 1: Antiproliferative Activity of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives [1]

CompoundCancer Cell LineIC50 (µM)
2a K5620.29 - 1.8
2b K5620.0095 - 0.033
3c Various0.0026 - 0.018
3d Various0.016 - 0.019
3e Various0.012 - 0.015

Table 2: Kinase Inhibition and Anticancer Activity of 5-Hydroxybenzothiophene Derivative 16b [2]

Target Kinase / Cell LineIC50 (nM)
Clk4 11
DRAK1 87
Haspin 125.7
Clk1 163
Dyrk1B 284
Dyrk1A 353.3
U87MG (Glioblastoma) 7200

Table 3: Cytotoxicity of 3-iodo-2-phenylbenzo[b]thiophene (IPBT) [6]

Cancer Cell LineEC50 (µM)
MDA-MB-231 126.67
HepG2 67.04
LNCaP 127.59
Caco-2 63.74
Panc-1 76.72
HeLa 146.75
Ishikawa 110.84

Experimental Protocols

Synthesis of 2-(3′,4′,5′-trimethoxybenzoyl)-5-aminobenzo[b]thiophene Derivatives[1]

This protocol outlines a five-step synthesis for a class of potent tubulin polymerization inhibitors.

Workflow:

G cluster_synthesis Synthesis Workflow start Substituted 5-nitro salicylaldehydes or 5-nitro-2-hydroxyacetophenones step1 Reaction with N,N-dimethyl thiocarbamoyl chloride (DABCO, DMF) start->step1 step2 Newman–Kwart rearrangement (refluxing toluene) step1->step2 step3 Formation of S-arylthiocarbamates step2->step3 step4 Further synthetic steps step3->step4 end_product 2-(3′,4′,5′-trimethoxybenzoyl)- 5-aminobenzo[b]thiophene derivatives step4->end_product

Synthesis of 2-aroyl-5-aminobenzo[b]thiophenes.

Methodology:

  • Step 1: O-Arylthiocarbamate Formation: React variously substituted 5-nitro salicylaldehydes or 5-nitro-2-hydroxyacetophenones with N,N-dimethyl thiocarbamoyl chloride in N,N-dimethylformamide (DMF) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield O-arylthiocarbamates.[1]

  • Step 2: Newman–Kwart Rearrangement: Subject the O-arylthiocarbamates to a Newman–Kwart rearrangement in a refluxing toluene solution to furnish the corresponding S-arylthiocarbamates.[1]

  • Step 3-5: Subsequent steps involve cyclization, reduction of the nitro group, and acylation to yield the final 2-(3′,4′,5′-trimethoxybenzoyl)-5-aminobenzo[b]thiophene derivatives.

Cell Viability (MTT) Assay[7]

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Workflow:

cluster_workflow MTT Assay Workflow seed Seed cells into 96-well plates treat Treat with varying concentrations of benzothiophene derivatives seed->treat incubate1 Incubate for 24, 48, or 72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for an additional 4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability and IC50 values read->analyze

Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiophene derivatives. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the control group. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting cell viability against the compound concentration.[7]

Tubulin Polymerization Inhibition Assay[1]

This assay measures the ability of a compound to interfere with the assembly of microtubules.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, a GTP regeneration system, and a buffer in a 96-well plate.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Combretastatin A-4 can be used as a positive control.[1]

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, from the dose-response curve.[1]

Signaling Pathway Diagrams

Inhibition of Tubulin Polymerization

The diagram below illustrates the mechanism of action for antimitotic this compound derivatives that target tubulin.

cluster_pathway Tubulin Polymerization Inhibition Pathway compound 5-Amino-1-benzothiophene-2- carboxylic acid derivative tubulin Tubulin dimers compound->tubulin binds to colchicine site microtubules Microtubule assembly compound->microtubules inhibits tubulin->microtubules polymerization mitotic_spindle Mitotic spindle formation microtubules->mitotic_spindle g2m_arrest G2/M phase arrest microtubules->g2m_arrest disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis

Mechanism of tubulin polymerization inhibition.
RhoA/ROCK Signaling Pathway Inhibition

This pathway is a target for some benzo[b]thiophene derivatives to inhibit cancer cell migration and invasion.

cluster_pathway RhoA/ROCK Signaling Pathway Inhibition compound Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative rhoa RhoA-GTP (Active) compound->rhoa inhibits rock ROCK rhoa->rock activates mlc Myosin Light Chain (MLC) rock->mlc phosphorylates p_mlc Phosphorylated MLC (p-MLC) stress_fiber Stress Fiber Formation p_mlc->stress_fiber migration Cell Migration & Invasion stress_fiber->migration

Inhibition of the RhoA/ROCK signaling pathway.

These application notes and protocols provide a framework for researchers to explore the potential of this compound derivatives as a novel class of anticancer agents. The diverse mechanisms of action and potent in vitro activities highlight the promise of this chemical scaffold in oncology drug discovery.

References

Application Notes & Protocols: The 5-Amino-1-benzothiophene-2-carboxylic Acid Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1-benzothiophene core is a privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved drugs such as the antipsychotic brexpiprazole and the selective estrogen receptor modulator raloxifene.[1][2] The benzothiophene-2-carboxylic acid motif, in particular, serves as a versatile template for developing targeted therapeutic agents. While extensive research has been conducted on derivatives with various substitutions, the 5-amino-1-benzothiophene-2-carboxylic acid structure offers a key functional group—the C5 amino group—that can be exploited for further derivatization to modulate potency, selectivity, and pharmacokinetic properties. This amino group can act as a hydrogen bond donor or a site for amide or sulfonamide linkage, enabling fine-tuning of interactions with biological targets.

This document provides an overview of the applications of the broader benzothiophene-2-carboxylic acid scaffold, with a focus on its utility in kinase inhibition and other therapeutic areas. It includes quantitative data on various derivatives, generalized experimental protocols for synthesis and biological evaluation, and diagrams illustrating key concepts in the drug discovery process.

Therapeutic Applications & Key Targets

Derivatives of the benzothiophene-2-carboxylic acid scaffold have been investigated for a wide range of biological activities, demonstrating their versatility.[2][3] Key therapeutic areas include oncology, metabolic diseases, and infectious diseases.

Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. The benzothiophene scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.

  • Dyrk/Clk Family Kinases: Dual-specificity tyrosine-regulated kinases (Dyrks) and Cdc2-like kinases (Clks) are involved in cancer cell proliferation and survival.[4] Derivatives of 5-hydroxy and 5-methoxybenzothiophene-2-carboxamide have been developed as potent, multi-targeted inhibitors of Dyrk1A, Dyrk1B, and Clk1.[4][5] These compounds often feature N-benzylated carboxamides at the C2 position.

  • Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK): BDK negatively regulates the branched-chain α-ketoacid dehydrogenase complex (BCKDC), and its inhibition can be beneficial for metabolic diseases characterized by elevated branched-chain amino acids (BCAAs), such as maple syrup urine disease.[6] 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified as a novel allosteric BDK inhibitor.[6][7]

Other Therapeutic Targets
  • RhoA/ROCK Pathway: The Rho family of GTPases, including RhoA, are key drivers of tumor growth and metastasis. Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as inhibitors of the RhoA/ROCK pathway, showing potential as anticancer agents that can suppress cell proliferation, migration, and invasion.[8]

  • Antimicrobial Agents: By combining the benzothiophene nucleus with an acylhydrazone functional group, novel compounds have been developed with significant activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9]

Quantitative Data: Biological Activity of Derivatives

The following tables summarize the inhibitory activities of various benzothiophene-2-carboxylic acid derivatives against their respective targets.

Table 1: Kinase Inhibitory Activity of Benzothiophene Derivatives

Compound/Derivative Target Kinase(s) IC50 Value Reference
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) BDK 3.19 µM [6]
5-Hydroxybenzothiophene-2-hydrazide derivative (16b) Clk4 11 nM [5]
DRAK1 87 nM [5]
Haspin 125.7 nM [5]
Clk1 163 nM [5]
Dyrk1B 284 nM [5]
Dyrk1A 353.3 nM [5]

| 5-Methoxybenzothiophene-2-carboxamide derivative (10b) | Clk1 | 12.7 nM |[10] |

Table 2: Antimicrobial Activity of Benzothiophene Derivatives

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (Reference & MRSA strains) | 4 |[9] |

Experimental Protocols

The following are generalized protocols for the synthesis of benzothiophene-2-carboxamide derivatives and for a common kinase inhibition assay.

General Protocol for Synthesis of N-Substituted Benzothiophene-2-Carboxamides

This protocol describes the amide coupling of a benzothiophene-2-carboxylic acid with a primary or secondary amine.

Materials:

  • Substituted 1-benzothiophene-2-carboxylic acid (e.g., this compound) (1.0 eq)

  • Desired amine (1.2 eq)

  • Coupling agent (e.g., HBTU, HATU, or EDC) (1.2 eq)

  • Base (e.g., DIPEA or TEA) (2.0 eq)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Dichloromethane (DCM) for extraction

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the substituted 1-benzothiophene-2-carboxylic acid (1.0 eq) in the anhydrous solvent in a round-bottom flask.

  • Add the coupling agent (1.2 eq) and the base (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, extract the product using dichloromethane and water.

  • Separate the organic layer, dry it over anhydrous MgSO₄, and filter.[4]

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product using column chromatography or recrystallization as needed.

Protocol for In Vitro Kinase Inhibition Assay (General)

This protocol outlines a typical procedure to determine the IC50 value of a compound against a target kinase using a luminescence-based assay.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Add the target kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent as per the kit manufacturer's instructions. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.

  • Add a second reagent to convert the ADP generated by the kinase reaction into ATP, which is then detected via a luciferase/luciferin reaction.

  • Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Diagram 1: Drug Discovery Workflow

G cluster_0 Discovery & Design cluster_1 Preclinical Evaluation cluster_2 Development Scaffold Scaffold Selection (5-Amino-1-benzothiophene -2-carboxylic acid) Library Derivative Library Synthesis Scaffold->Library SAR SAR Studies Library->SAR InVitro In Vitro Screening (e.g., Kinase Assays) SAR->InVitro ADME ADME/Tox Profiling InVitro->ADME InVivo In Vivo Efficacy (Animal Models) ADME->InVivo LeadOpt Lead Optimization InVivo->LeadOpt Candidate Candidate Selection LeadOpt->Candidate G Dyrk1A Dyrk1A / Clk1 Substrate Substrate Protein (e.g., Splicing Factors, Tau) Dyrk1A->Substrate ATP->ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Altered Cellular Processes (Splicing, Proliferation) pSubstrate->Downstream Inhibitor Benzothiophene Derivative Inhibitor->Dyrk1A G cluster_mods Modifications cluster_props Resulting Properties Scaffold Benzothiophene- 2-Carboxylic Acid Scaffold R1 C5 Position (e.g., -NH2, -OH, -OCH3) Scaffold->R1 R2 C2 Position (e.g., Carboxamide) Scaffold->R2 R3 Other Positions (e.g., -Cl at C3/C6) Scaffold->R3 Potency Potency (IC50) R1->Potency Selectivity Kinase Selectivity R1->Selectivity R2->Potency PK Pharmacokinetics R2->PK R3->Potency R3->PK

References

Application Notes and Protocols: Amidation of 5-Amino-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the amidation of 5-Amino-1-benzothiophene-2-carboxylic acid, a key transformation in the synthesis of various biologically active compounds. The protocols outlined below are based on established amide bond formation methodologies and can be adapted for the synthesis of a diverse library of 5-Amino-1-benzothiophene-2-carboxamides.

Introduction

The amide bond is a fundamental linkage in numerous pharmaceuticals and biologically active molecules. The synthesis of amides from carboxylic acids and amines is a cornerstone of medicinal chemistry.[1][2][3] this compound serves as a valuable scaffold, and its derivatization through amidation can lead to the discovery of novel therapeutic agents. Benzothiophene derivatives, in general, are known to possess a wide range of pharmacological properties.[4][5] The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity while minimizing side reactions.[1][6][7] This document presents several common and effective protocols for this transformation.

Data Presentation: Comparison of Common Amide Coupling Reagents

The selection of an appropriate coupling reagent is critical for successful amidation. The table below summarizes key characteristics of various classes of coupling reagents commonly used for amide bond formation.

Coupling Reagent ClassExamplesTypical SolventsKey Features & Considerations
Carbodiimides DCC, DIC, EDCDCM, DMFWidely used and cost-effective. DCC can lead to the formation of a poorly soluble dicyclohexylurea byproduct. EDC is water-soluble, facilitating easier workup. Often used with additives like HOBt or DMAP to suppress racemization.[6][7][8]
Phosphonium Salts BOP, PyBOP, PyAOPDMF, NMP, DCMHighly efficient with fast reaction times and low racemization. BOP is highly effective but produces a carcinogenic byproduct (HMPA). PyBOP and PyAOP are safer alternatives.[1][7]
Aminium/Uronium Salts HATU, HBTU, TBTUDMF, NMPVery reactive and provide high yields with minimal racemization, especially when used with an additive like HOBt.[1][6] HATU is particularly effective for sterically hindered substrates.[6]
Acyl Halide Formation Thionyl chloride (SOCl₂), Oxalyl chlorideDCM, TolueneA classic two-step method where the carboxylic acid is first converted to a highly reactive acyl chloride. This intermediate then reacts with the amine. This method is robust but can be harsh and may not be suitable for sensitive substrates.[4][8][9][10]
Other Reagents CDI (1,1'-Carbonyldiimidazole)THF, DCMA mild reagent that can be used without a base.[8]

Experimental Workflows and Mechanisms

General Workflow for Amidation

The following diagram illustrates a typical experimental workflow for the synthesis of 5-Amino-1-benzothiophene-2-carboxamides.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A 5-Amino-1-benzothiophene- 2-carboxylic acid E Combine Starting Materials & Reagents A->E B Amine (R-NH2) B->E C Coupling Reagent C->E D Solvent & Base D->E F Stir at appropriate temperature E->F G Monitor reaction (TLC, LC-MS) F->G H Aqueous Workup/ Extraction G->H I Dry Organic Layer H->I J Solvent Evaporation I->J K Purification (Crystallization/Chromatography) J->K L Characterization (NMR, MS, IR) K->L M Purity Assessment (HPLC) L->M

General experimental workflow for amidation.

Mechanism of Carbodiimide-Mediated Amidation

This diagram shows the activation of the carboxylic acid by a carbodiimide (like DCC or EDC) and subsequent reaction with an amine.

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH (Carboxylic Acid) O_Acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acyl + Carbodiimide Carbodiimide R'-N=C=N-R' (Carbodiimide) Amide R-CO-NH-R'' (Amide) O_Acyl->Amide + Amine Urea R'-NH-CO-NH-R' (Urea Byproduct) O_Acyl->Urea Amine R''-NH2 (Amine)

Carbodiimide activation mechanism.

Detailed Experimental Protocols

Note: These are general protocols and may require optimization for specific amines. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are recommended for best results, particularly with moisture-sensitive reagents.

Protocol 1: Amidation using EDC and HOBt

This method is widely applicable and benefits from a water-soluble carbodiimide (EDC), which simplifies the removal of the urea byproduct.[6]

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Deionized water

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), HOBt (1.2 equivalents), and the desired amine (1.1 equivalents).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Add DIPEA or TEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), deionized water (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired amide.

Protocol 2: Amidation using HATU

HATU is a highly efficient coupling reagent, particularly useful for less reactive or sterically hindered amines, leading to high yields and short reaction times.[6]

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the pure amide.

Protocol 3: Amidation via Acyl Chloride Formation

This classic, robust method involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[9][10]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) (2.0-3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of anhydrous DMF

  • Amine (1.5 equivalents)

  • Triethylamine (TEA) or Pyridine (2.0 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Formation of the Acyl Chloride

  • Suspend this compound (1.0 equivalent) in anhydrous DCM or toluene in a round-bottom flask equipped with a reflux condenser and under an inert atmosphere.

  • Add a catalytic amount of DMF (1-2 drops).

  • Carefully add thionyl chloride (2.0-3.0 equivalents) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

Step 2: Reaction with Amine

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.5 equivalents) and TEA or pyridine (2.0 equivalents) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with DCM and wash with deionized water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Safety Precautions

  • Coupling Reagents: Many coupling reagents are irritants and sensitizers. Handle them with care in a fume hood.

  • Thionyl Chloride and Oxalyl Chloride: These reagents are highly corrosive and react violently with water. They should be handled with extreme caution in a dry environment and within a fume hood.

  • Solvents: Use anhydrous solvents as required and be aware of their flammability and toxicity.

  • Bases: Amines such as DIPEA and TEA are corrosive and have strong odors. Handle them in a fume hood.

By following these protocols, researchers can effectively synthesize a variety of 5-Amino-1-benzothiophene-2-carboxamides for further investigation in drug discovery and development programs.

References

Application Notes & Protocols for the Quantification of 5-Amino-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Amino-1-benzothiophene-2-carboxylic acid is a heterocyclic compound containing both a carboxylic acid and an amino group, making it a molecule of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed to be robust and suitable for researchers in drug development and related scientific fields.

Analytical Methods Overview

The primary analytical techniques for the quantification of polar molecules like this compound are reversed-phase High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] HPLC coupled with a UV detector offers a cost-effective and reliable method for quantification, particularly for samples with relatively high concentrations of the analyte. For higher sensitivity, selectivity, and for analysis in complex biological matrices, LC-MS/MS is the method of choice.[3][4][5]

Key Techniques Covered:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for a variety of sample types.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for bioanalytical applications where trace-level quantification is required.[5][6][7]

Data Presentation

The following tables summarize the anticipated quantitative performance of the described analytical methods for this compound. These values are based on typical performance characteristics observed for similar analytes.

Table 1: HPLC-UV Method Performance Characteristics

ParameterExpected Performance
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)10 - 50 ng/mL
Accuracy85 - 115%
Precision (%RSD)< 15%
Recovery> 80%

Table 2: LC-MS/MS Method Performance Characteristics

ParameterExpected Performance
Linearity (r²)> 0.998
Lower Limit of Quantification (LLOQ)0.1 - 1 ng/mL
Accuracy90 - 110%
Precision (%RSD)< 10%
Matrix EffectMinimal

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Sample matrix (e.g., plasma, formulation buffer)

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

4. Sample Preparation (for Plasma Samples): a. To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of mobile phase A. f. Inject into the HPLC system.

5. Calibration Curve Preparation: a. Prepare a stock solution of this compound (1 mg/mL) in methanol. b. Prepare a series of working standards by serial dilution of the stock solution with the sample matrix to cover the expected concentration range (e.g., 10 ng/mL to 1000 ng/mL). c. Process the calibration standards using the same sample preparation procedure as the unknown samples.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in biological matrices.[5]

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (if available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Sample matrix (e.g., plasma, urine)

2. Instrumentation:

  • UPLC or HPLC system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometer Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): To be determined by infusion of the analyte (expected m/z 194.0 for [M+H]⁺).

  • Product Ions (Q3): To be determined by collision-induced dissociation of the precursor ion.

  • Collision Energy and other MS parameters: To be optimized for the specific instrument and analyte.

5. Sample Preparation (Protein Precipitation): a. To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard. b. Vortex for 30 seconds. c. Centrifuge at 14,000 rpm for 10 minutes at 4 °C. d. Transfer the supernatant to a new plate or vial. e. Dilute with an equal volume of water before injection if necessary.

6. Calibration Curve Preparation: a. Prepare a stock solution of this compound (1 mg/mL) in methanol. b. Prepare a series of working standards by serial dilution of the stock solution with the sample matrix to cover the desired concentration range (e.g., 0.1 ng/mL to 200 ng/mL). c. Process the calibration standards using the same sample preparation procedure as the unknown samples.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard in ACN (150 µL) Plasma->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Ionization ESI+ Chromatography->Ionization MS_Analysis Tandem MS (MRM) Ionization->MS_Analysis Peak_Area Peak Area Integration MS_Analysis->Peak_Area Ratio Analyte/IS Ratio Calculation Peak_Area->Ratio Concentration Concentration Determination Ratio->Concentration

Caption: LC-MS/MS analysis workflow.

References

Application Notes and Protocols: Solid-Phase Synthesis of 5-Amino-1-benzothiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase synthesis (SPS) of diverse chemical libraries based on the versatile scaffold, 5-Amino-1-benzothiophene-2-carboxylic acid. This scaffold is of significant interest in medicinal chemistry due to the prevalence of the benzothiophene core in a wide array of pharmacologically active compounds.[1][2][3] Solid-phase synthesis offers a streamlined approach for the rapid generation of analog libraries, facilitating structure-activity relationship (SAR) studies in drug discovery.[4][5]

Introduction to the Synthetic Strategy

The solid-phase synthesis strategy for creating a library of this compound derivatives involves three key stages:

  • Immobilization: The this compound scaffold is covalently attached to a solid support (resin).

  • Diversification: The resin-bound scaffold is chemically modified through a series of reactions to introduce molecular diversity.

  • Cleavage: The final, diversified products are cleaved from the solid support for purification and biological evaluation.

This document outlines two primary protocols based on the point of attachment of the scaffold to the resin:

  • Protocol 1: Immobilization via the carboxylic acid, allowing for diversification at the amino group.

  • Protocol 2: Immobilization via the amino group, enabling diversification at the carboxylic acid.

Core Reagents and Equipment

Category Item Purpose
Scaffold This compoundThe core building block for the synthesis.
Resins 2-Chlorotrityl chloride resin, Rink amide resinSolid supports for immobilizing the scaffold.[6]
Solvents Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Diethyl etherFor swelling the resin, dissolving reagents, and washing.
Coupling Reagents HATU, HOBt, PyBOP, DIPCDITo facilitate amide bond formation.[7]
Bases Diisopropylethylamine (DIPEA), PiperidineFor neutralizing acids and removing protecting groups.
Cleavage Reagents Trifluoroacetic acid (TFA)To release the final product from the resin.[8]
Equipment Solid-phase synthesis vessel, Shaker/rocker, Filtration apparatus, Rotary evaporator, HPLC systemFor conducting the synthesis, purification, and analysis.

Protocol 1: Immobilization via Carboxylic Acid and Diversification of the Amino Group

This protocol is ideal for creating a library of amides, sulfonamides, or ureas by modifying the 5-amino group of the scaffold.

Experimental Protocol

Step 1: Resin Swelling

  • Place 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g loading capacity) in a 20 mL solid-phase synthesis vessel.

  • Add 10 mL of DCM and allow the resin to swell for 1 hour at room temperature with gentle agitation.

  • Drain the DCM using a filtration apparatus.

Step 2: Immobilization of the Scaffold

  • Dissolve this compound (0.5 g, 2.4 mmol) in 10 mL of DMF.

  • Add DIPEA (0.84 mL, 4.8 mmol) to the solution.

  • Add the solution to the swollen resin and shake the mixture for 4 hours at room temperature.

  • To cap any remaining reactive sites on the resin, add 1 mL of methanol and shake for 30 minutes.

  • Drain the solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Step 3: Diversification via Amide Bond Formation

  • Swell the resin-bound scaffold in 10 mL of DMF for 30 minutes.

  • In a separate vial, dissolve the desired carboxylic acid (3.6 mmol, 3 equivalents) in 5 mL of DMF.

  • Add HATU (1.37 g, 3.6 mmol) and DIPEA (1.25 mL, 7.2 mmol) to the carboxylic acid solution and pre-activate for 15 minutes.

  • Add the pre-activated carboxylic acid solution to the resin.

  • Shake the reaction vessel for 6 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Step 4: Cleavage from Resin

  • Wash the resin with 10 mL of DCM.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.

  • Add 10 mL of the cleavage cocktail to the resin and shake for 2 hours at room temperature.[8]

  • Filter the solution to collect the cleaved product.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Purify the product using reverse-phase HPLC.

Workflow Diagram

G Protocol 1 Workflow start Start: 2-Chlorotrityl Resin swell Swell Resin in DCM start->swell immobilize Immobilize Scaffold (this compound) swell->immobilize diversify Diversify Amino Group (e.g., Amide Coupling) immobilize->diversify cleave Cleave from Resin (TFA Cocktail) diversify->cleave purify Purify Product (HPLC) cleave->purify

Protocol 1: Immobilization via Carboxylic Acid.

Protocol 2: Immobilization via Amino Group and Diversification of the Carboxylic Acid

This approach is suitable for generating libraries of esters and amides by modifying the 2-carboxylic acid group.

Experimental Protocol

Step 1: Fmoc Protection of the Scaffold

  • Dissolve this compound (1.0 g, 4.8 mmol) in 20 mL of 10% aqueous sodium carbonate.

  • Add a solution of Fmoc-OSu (2.0 g, 5.3 mmol) in 20 mL of acetone.

  • Stir the mixture vigorously for 4 hours at room temperature.

  • Acidify the solution with 1M HCl to precipitate the Fmoc-protected product.

  • Filter, wash with water, and dry the product.

Step 2: Resin Loading

  • Swell Rink amide resin (1.0 g, 0.6 mmol/g loading capacity) in 10 mL of DMF for 1 hour.

  • Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 mL, 10 min each).

  • Wash the resin with DMF (5 x 10 mL).

  • In a separate vial, dissolve the Fmoc-protected scaffold (1.3 g, 3.0 mmol) in 10 mL of DMF.

  • Add HOBt (0.41 g, 3.0 mmol) and DIPCDI (0.47 mL, 3.0 mmol) and pre-activate for 20 minutes.

  • Add the activated solution to the resin and shake for 12 hours.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Step 3: Diversification of the Carboxylic Acid

  • Remove the Fmoc protecting group from the resin-bound scaffold using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • For amide synthesis, couple the desired amine using the HATU/DIPEA method described in Protocol 1, Step 3.

  • For ester synthesis, consult specialized protocols for ester formation on solid support.

Step 4: Cleavage from Resin

  • Follow the cleavage and purification procedure outlined in Protocol 1, Step 4.

Workflow Diagram

G Protocol 2 Workflow start Start: Rink Amide Resin deprotect_resin Fmoc Deprotection (20% Piperidine/DMF) start->deprotect_resin load_scaffold Load Fmoc-Protected Scaffold deprotect_resin->load_scaffold deprotect_scaffold Fmoc Deprotection of Scaffold load_scaffold->deprotect_scaffold diversify Diversify Carboxylic Acid (e.g., Amide Coupling) deprotect_scaffold->diversify cleave Cleave from Resin (TFA Cocktail) diversify->cleave purify Purify Product (HPLC) cleave->purify

Protocol 2: Immobilization via Amino Group.

Quantitative Data Summary

Parameter Protocol 1 Protocol 2 Reference
Resin Type 2-Chlorotrityl ChlorideRink Amide[6]
Typical Loading Capacity 1.0 - 1.6 mmol/g0.4 - 0.8 mmol/g[9]
Immobilization Chemistry Ester linkageAmide linkage
Diversification Site 5-Amino group2-Carboxylic acid group
Typical Coupling Efficiency >95%>95%
Cleavage Reagent 95% TFA95% TFA[8]
Crude Purity (Typical) 70-90%70-90%

Troubleshooting and Safety

  • Low Loading Efficiency: Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature if necessary.

  • Incomplete Coupling: Use a different coupling reagent or double the coupling time. Monitor the reaction using a colorimetric test (e.g., Kaiser test).

  • Product Degradation during Cleavage: Use scavengers in the cleavage cocktail to prevent side reactions. Keep the cleavage reaction at room temperature.

  • Safety: Always handle TFA and other corrosive reagents in a fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

By following these detailed protocols, researchers can effectively utilize this compound as a versatile scaffold for the solid-phase synthesis of novel compound libraries, accelerating the pace of drug discovery and development.

References

Application Notes & Protocols: Functionalization of 5-Amino-1-benzothiophene-2-carboxylic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Derivatives of benzothiophene have shown potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] The specific molecule, 5-Amino-1-benzothiophene-2-carboxylic acid, offers two key points for chemical diversification: a nucleophilic amino group at the C5 position and a carboxylic acid at the C2 position. This dual functionality allows for the creation of diverse chemical libraries, such as amides and esters, to explore structure-activity relationships (SAR) and identify novel therapeutic leads.[3]

These application notes provide detailed protocols for the functionalization of this compound and subsequent biological screening of the resulting derivatives.

Part 1: Protocols for Chemical Functionalization

The primary functionalization points of this compound are the carboxylic acid and the amino group. The following protocols describe standard procedures for creating amide and ester derivatives from the carboxylic acid and for acylating the amino group.

Protocol 1.1: Amide Synthesis via EDC/HOBt Coupling

This protocol details the formation of an amide bond between the 2-carboxylic acid group and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HOBt (1.2 eq) and the chosen amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve EDC (1.2 eq) in anhydrous DMF.

  • Slowly add the EDC solution to the reaction mixture dropwise at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM (3 x 30 mL).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.

  • Characterize the final compound using NMR and Mass Spectrometry.

Protocol 1.2: Functionalization of the 5-Amino Group via Acylation

This protocol describes the acylation of the 5-amino group using an acyl chloride in the presence of a base. This reaction should be performed on the esterified version of the starting material (e.g., Methyl 5-amino-1-benzothiophene-2-carboxylate) to prevent unwanted reactions with the carboxylic acid.

Materials:

  • Methyl 5-amino-1-benzothiophene-2-carboxylate (or other ester derivative)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Pyridine or Triethylamine (TEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve Methyl 5-amino-1-benzothiophene-2-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or TEA (1.5 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the mixture sequentially with 1M HCl and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting N-acylated compound by recrystallization or column chromatography.

  • Confirm the structure of the purified product by NMR and Mass Spectrometry.

Part 2: Protocols for Biological Screening

After synthesis and purification, the new derivatives can be screened for various biological activities. The following protocols describe common in vitro assays for anticancer and antimicrobial evaluation.

Protocol 2.1: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential drugs on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116, A549)[2]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Synthesized benzothiophene derivatives dissolved in DMSO (stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Culture cancer cells in complete growth medium in a CO₂ incubator.

  • Harvest the cells using Trypsin-EDTA and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the synthesized compounds in the growth medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2.2: Antimicrobial Activity (Broth Microdilution Assay)

This assay is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Synthesized compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Add 100 µL of sterile broth to each well of a 96-well plate.

  • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Prepare a standardized microbial inoculum and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 100 µL of the diluted inoculum to each well.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

Quantitative results from biological screening should be organized into clear, structured tables to facilitate comparison and analysis of structure-activity relationships.

Table 1: Example Data Table for In Vitro Anticancer Activity

Compound IDR1 Group (at C2-Amide)R2 Group (at C5-Amine)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116
BT-01 BenzylAcetyl15.222.5
BT-02 4-ChlorobenzylAcetyl8.712.1
BT-03 BenzylBenzoyl25.130.8
Doxorubicin --0.91.2

IC₅₀ values are presented as the mean of three independent experiments.

Table 2: Example Data Table for Antimicrobial Activity

Compound IDR1 Group (at C2-Amide)R2 Group (at C5-Amine)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
BT-01 BenzylAcetyl32>64
BT-02 4-ChlorobenzylAcetyl1664
BT-03 BenzylBenzoyl64>64
Ciprofloxacin --10.5

MIC values were determined by the broth microdilution method.

Visualizations

Diagrams created using Graphviz to illustrate workflows, pathways, and logical relationships.

G start 5-Amino-1-benzothiophene- 2-carboxylic acid func Functionalization (Amide/Ester Synthesis, etc.) start->func Protocol 1.1, 1.2 library Compound Library (Purified Derivatives) func->library Purification & Characterization screen Biological Screening (Anticancer, Antimicrobial) library->screen Protocol 2.1, 2.2 hit Hit Identification & SAR Analysis screen->hit lead Lead Optimization hit->lead G compound Bioactive Benzothiophene Derivative (e.g., BT-02) mito Mitochondrial Stress compound->mito bax Bax/Bak Activation mito->bax cyto Cytochrome c Release bax->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis SAR_Logic cluster_products Derivative Library scaffold 5-Amino Benzothiophene Core C(O)-R2 R1_node R1 Substituents (on Amino) -H -COCH3 -COPh scaffold:f0->R1_node R2_node R2 Substituents (on Carboxyl) -OH -NH-Benzyl -NH-Aryl scaffold:f2->R2_node P1 BT-01 (R1=Ac, R2=NHBn) R1_node->P1 P2 BT-02 (R1=Ac, R2=NH-Aryl) R1_node->P2 P3 BT-03 (R1=COPh, R2=NHBn) R1_node->P3 R2_node->P1 R2_node->P2 R2_node->P3

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of 5-Amino-1-benzothiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common and effective strategy is the nitration of a benzothiophene precursor, followed by the reduction of the nitro group to an amine.[1] An alternative approach could be the Gewald reaction for the initial construction of a substituted aminothiophene, which would then require further functionalization.[1]

Q2: What are the most common challenges encountered during the synthesis?

A2: Researchers may face several challenges, including:

  • Low yields: This can be due to incomplete reactions, side product formation, or degradation of the product.

  • Poor regioselectivity: During electrophilic substitution reactions like nitration, obtaining the desired isomer can be difficult.

  • Difficult purification: The final product can be challenging to purify due to its polarity and potential for forming zwitterions. Impurities may arise from starting materials or side reactions.[2]

  • Incomplete reduction of the nitro group: Achieving complete conversion of the nitro group to an amine without affecting other functional groups requires careful selection of reagents and reaction conditions.

  • Hydrolysis of ester intermediates: If the synthesis involves an ester intermediate, its complete hydrolysis to the carboxylic acid is a critical final step.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a standard method for monitoring the progress of the reaction. By comparing the spots of the reaction mixture with the starting materials and a reference standard (if available), you can determine if the reaction is complete. For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Q4: What are the best practices for purifying the final product?

A4: The most common methods for purifying this compound are recrystallization and column chromatography.[2] The choice of method depends on the scale of the synthesis and the nature of the impurities. Due to the acidic nature of the carboxylic acid, smearing on silica gel columns is a common issue. This can often be mitigated by adding a small amount of a volatile acid, such as acetic acid, to the eluent.[2]

Troubleshooting Guides

Problem 1: Low Yield in the Nitration Step
Potential Cause Troubleshooting Suggestion Relevant Information
Incorrect Reagents or Ratio Ensure the use of a suitable nitrating agent, such as a mixture of nitric acid and sulfuric acid. Optimize the ratio of the acids to control the reaction rate and regioselectivity.[1]Low temperatures are typically required to control the reaction.
Suboptimal Reaction Temperature Perform the reaction at a low temperature (e.g., 0-5 °C) to minimize the formation of side products and dinitrated species.The reaction is highly exothermic.
Insufficient Reaction Time Monitor the reaction progress using TLC to ensure it goes to completion.Over-extending the reaction time can lead to degradation.
Problem 2: Incomplete Reduction of the Nitro Group
Potential Cause Troubleshooting Suggestion Relevant Information
Ineffective Reducing Agent Use a strong and selective reducing agent. Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a common choice for reducing nitroarenes.[1]Other options include catalytic hydrogenation (e.g., H₂/Pd-C).
Insufficient Amount of Reducing Agent Use a stoichiometric excess of the reducing agent to ensure complete conversion.The reaction progress can be monitored by the disappearance of the starting material on TLC.
Reaction Conditions Not Optimized Ensure the reaction is carried out at an appropriate temperature and for a sufficient duration. Some reductions may require heating.The pH of the reaction mixture can also influence the reduction.
Problem 3: Difficult Purification of the Final Product
Potential Cause Troubleshooting Suggestion Relevant Information
Product "Oiling Out" During Recrystallization This may occur if the boiling point of the solvent is higher than the melting point of the compound. Choose a solvent with a lower boiling point or use a solvent mixture.[2]Ensure the crude product is sufficiently pure before attempting recrystallization.
Streaking/Smearing on Silica Gel Column The carboxylic acid group can interact strongly with the silica gel. Add a small amount (0.1-1%) of acetic acid or formic acid to the eluent to suppress this interaction and achieve sharper bands.[2]This keeps the compound in its less polar, protonated form.
Low Recovery After Recrystallization The compound may be too soluble in the chosen solvent. Use a different solvent or a co-solvent system to reduce solubility. Use the minimum amount of hot solvent necessary for dissolution.[2]Premature crystallization during hot filtration can also lead to low recovery.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-1-benzothiophene-2-carboxylic acid (Nitration)
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Addition of Starting Material: Slowly add 1-benzothiophene-2-carboxylic acid to the cooled sulfuric acid while stirring.

  • Nitration: Prepare a mixture of fuming nitric acid and concentrated sulfuric acid in the dropping funnel. Add this nitrating mixture dropwise to the reaction flask, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the crude 5-nitro-1-benzothiophene-2-carboxylic acid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization.

Protocol 2: Synthesis of this compound (Reduction)
  • Preparation: In a round-bottom flask, suspend the crude 5-nitro-1-benzothiophene-2-carboxylic acid in ethanol.

  • Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.

  • Reaction: Add concentrated hydrochloric acid dropwise and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture).[1]

Visualizations

SynthesisWorkflow Start 1-Benzothiophene-2-carboxylic acid Nitration Nitration (HNO3, H2SO4, 0-5 °C) Start->Nitration Nitro_Intermediate 5-Nitro-1-benzothiophene-2-carboxylic acid Nitration->Nitro_Intermediate Reduction Reduction (SnCl2, HCl, Reflux) Nitro_Intermediate->Reduction Final_Product This compound Reduction->Final_Product Purification Purification (Recrystallization) Final_Product->Purification

Caption: Synthetic workflow for this compound.

TroubleshootingPurification Start Crude Product Problem Purification Issue? Start->Problem OilingOut Oiling Out? Problem->OilingOut Yes TLC_Smearing TLC Smearing? Problem->TLC_Smearing Yes Low_Yield Low Yield? Problem->Low_Yield Yes Pure_Product Pure Product Problem->Pure_Product No Solution1 Change Solvent (Lower Boiling Point) OilingOut->Solution1 Solution2 Add 0.1-1% Acetic Acid to Eluent TLC_Smearing->Solution2 Solution3 Use Co-solvent System or Less Solvent Low_Yield->Solution3 Solution1->Pure_Product Solution2->Pure_Product Solution3->Pure_Product

Caption: Decision tree for common purification problems.

References

Technical Support Center: Purification of Crude 5-Amino-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "5-Amino-1-benzothiophene-2-carboxylic acid." The following information is based on established purification strategies for aromatic amino carboxylic acids and related benzothiophene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification strategies for this compound and similar compounds are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q2: What are the likely impurities I might encounter in my crude product?

A2: Impurities can originate from unreacted starting materials, by-products from the synthetic route, or degradation of the product. Common impurities may include starting materials from cyclization reactions, isomers, and colored degradation products resulting from oxidation or polymerization of the amino-functionalized aromatic ring.

Q3: How can I remove colored impurities from my final product?

A3: Colored impurities, often arising from oxidation or polymerization, can sometimes be removed by treating a solution of the crude product with activated charcoal before the final purification step, such as recrystallization.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The success of this method relies heavily on the selection of an appropriate solvent.

Issue 1: Difficulty finding a suitable recrystallization solvent.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test the solubility of a small amount of your crude product in a variety of solvents with different polarities (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating.

    • Ideal Solvent Properties: A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Insoluble impurities should remain undissolved in the hot solution, while soluble impurities should remain in the cold solvent after the desired compound has crystallized.

    • Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Issue 2: The compound "oils out" instead of crystallizing.

  • Troubleshooting Steps:

    • Lower the Cooling Temperature Gradient: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

    • Reduce Solute Concentration: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.

    • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Issue 1: The compound streaks or smears on the silica gel TLC plate/column.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Carboxylic acids can interact strongly with the slightly acidic silica gel, leading to peak tailing or streaking. Adding a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase can suppress the deprotonation of the carboxylic acid, leading to sharper bands and better separation.[1]

    • Optimize Mobile Phase Polarity: The polarity of the eluent may not be optimal. Use TLC to test a range of solvent systems. A good starting point for benzothiophene derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate for effective separation on a column.

Issue 2: The compound does not elute from the column.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: If the compound is strongly adsorbed to the stationary phase, gradually increase the polarity of the mobile phase. For example, you can increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture or switch to a more polar solvent system like dichloromethane/methanol.

    • Consider Reverse-Phase Chromatography: For very polar compounds that are difficult to elute from normal-phase silica gel, reverse-phase chromatography (e.g., using a C18 stationary phase with a polar mobile phase like water/acetonitrile or water/methanol) may be a more suitable option.

Acid-Base Extraction

This technique separates compounds based on their acidic or basic properties. For an amino acid like this compound, this can be a highly effective purification method.

Issue 1: Low recovery of the product after extraction.

  • Troubleshooting Steps:

    • Ensure Complete pH Adjustment: When isolating the carboxylic acid, ensure the aqueous solution is acidified to a pH at least 2-3 units below the pKa of the carboxylic acid to ensure complete protonation and precipitation or extraction into the organic layer. Conversely, when separating from neutral or acidic impurities, ensure the aqueous base is strong enough to deprotonate the carboxylic acid fully.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally more efficient at recovering the compound.

    • Check Solubility: The protonated or deprotonated form of your compound may have some solubility in the aqueous or organic layer, respectively. If precipitation is incomplete, try extracting the aqueous layer with a suitable organic solvent after pH adjustment.

Data Presentation

Due to the limited availability of specific quantitative data for the purification of this compound in the public domain, the following table provides generalized data for the recrystallization of structurally related aminothiophene carboxylic acid derivatives to serve as a starting point for optimization.

Table 1: General Recrystallization Conditions for Aminothiophene Carboxylic Acid Derivatives [1]

Recrystallization SolventReported Yield
50% Acetic Acid or Methanol66%
Methanol85%
Chloroform94%
Ethanol55%

Note: The yields are highly dependent on the specific compound and the nature of the impurities.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20 mg of the crude this compound. Add a potential recrystallization solvent dropwise. If the solid dissolves easily at room temperature, the solvent is unsuitable. If it is insoluble, heat the mixture. A suitable solvent will dissolve the solid when hot but the solid will reappear upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the bulk of the crude solid. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure
  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation of the target compound from impurities. For carboxylic acids on silica gel, it is often beneficial to add 0.1-1% acetic acid to the eluent to prevent streaking.[1] An ideal Rf value for the target compound is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample solution onto the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow crude_product Crude 5-Amino-1-benzothiophene- 2-carboxylic acid dissolution Dissolution in appropriate solvent crude_product->dissolution recrystallization Recrystallization dissolution->recrystallization column_chromatography Column Chromatography dissolution->column_chromatography acid_base_extraction Acid-Base Extraction dissolution->acid_base_extraction pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product acid_base_extraction->pure_product

Caption: General purification workflow for crude this compound.

Troubleshooting_Chromatography start Compound Streaking on TLC/Column check_acid Add 0.1-1% Acetic Acid to Mobile Phase start->check_acid optimize_polarity Optimize Mobile Phase Polarity (TLC) start->optimize_polarity solution1 Sharper Bands, Better Separation check_acid->solution1 solution2 Improved Rf, Better Separation optimize_polarity->solution2

Caption: Troubleshooting streaking issues in chromatography of carboxylic acids.

References

Identification of common impurities in "5-Amino-1-benzothiophene-2-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify common impurities encountered during the synthesis of 5-Amino-1-benzothiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the critical steps?

A1: A prevalent and robust method for synthesizing this compound involves a two-step process: the nitration of a benzothiophene precursor followed by the reduction of the resulting nitro-intermediate. The key steps are:

  • Nitration: Electrophilic nitration of a suitable 1-benzothiophene-2-carboxylic acid derivative to introduce a nitro group at the C5 position. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid at controlled low temperatures to manage regioselectivity and minimize side reactions.[1]

  • Reduction: The nitro group of the 5-nitro-1-benzothiophene-2-carboxylic acid intermediate is then reduced to the desired amino group. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in the presence of hydrochloric acid or catalytic hydrogenation.[1]

Q2: What are the most likely impurities to be found in the final product?

A2: Impurities can originate from starting materials, intermediates, byproducts of side reactions, and subsequent degradation. The most common impurities include:

  • Unreacted Starting Materials: Residual 1-benzothiophene-2-carboxylic acid.

  • Incomplete Reaction Products: The intermediate, 5-nitro-1-benzothiophene-2-carboxylic acid, from incomplete reduction.

  • Isomeric Impurities: Other nitrated isomers (e.g., 4-nitro or 6-nitro-1-benzothiophene-2-carboxylic acid) that may form during the nitration step.

  • Byproducts of Side Reactions: Decarboxylated species or products from over-reduction.

  • Residual Solvents and Reagents: Solvents used during the synthesis and purification, as well as residual metals from catalysts.

Q3: How can I best monitor the progress of the reduction of the nitro-intermediate?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction progress. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the starting nitro-compound and the resulting amino-product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the recommended purification techniques for the final product?

A4: Recrystallization is often an effective method for purifying the final solid product. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes. If recrystallization is insufficient to remove certain impurities, column chromatography on silica gel may be necessary.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete nitration or reduction reaction.- Suboptimal reaction temperature or time.- Degradation of the product during workup or purification.- Monitor the reaction closely by TLC or HPLC to ensure completion.- Optimize the reaction temperature and time.- Ensure the workup and purification conditions are mild and avoid prolonged heating.
Presence of Nitro-Intermediate in Final Product - Incomplete reduction of the nitro group. - Insufficient amount of reducing agent. - Deactivation of the catalyst (if using catalytic hydrogenation).- Increase the reaction time or temperature for the reduction step.- Use a larger excess of the reducing agent.- If using a catalyst, ensure it is fresh and active. Consider using a different reducing system.
Multiple Spots on TLC of the Final Product - Formation of isomeric byproducts during nitration.- Presence of multiple side products from either step.- Degradation of the product.- Optimize the nitration conditions (e.g., lower temperature) to improve regioselectivity.- Employ careful purification by column chromatography to separate the isomers and byproducts.- Handle the final product under an inert atmosphere if it is sensitive to air or light.
Poor Solubility of the Final Product - The product may be in its zwitterionic form or as a salt.- Adjust the pH of the solution. The carboxylic acid will be more soluble in a basic solution, and the amine will be more soluble in an acidic solution.

Identification of Common Impurities

Impurity Name Structure Potential Source Typical Analytical Method for Detection
1-Benzothiophene-2-carboxylic acidUnreacted starting materialHPLC, LC-MS, GC-MS
5-Nitro-1-benzothiophene-2-carboxylic acidIncomplete reduction of the nitro-intermediateHPLC, LC-MS
4-Nitro-1-benzothiophene-2-carboxylic acidIsomeric byproduct of nitrationHPLC, LC-MS, NMR
6-Nitro-1-benzothiophene-2-carboxylic acidIsomeric byproduct of nitrationHPLC, LC-MS, NMR
5-Amino-1-benzothiopheneDecarboxylation of the final productHPLC, LC-MS, GC-MS

Experimental Protocols

Protocol 1: Plausible Synthesis of this compound

Step 1: Nitration of 1-Benzothiophene-2-carboxylic acid

  • To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice-salt bath.

  • Slowly add 1-benzothiophene-2-carboxylic acid in portions, maintaining the temperature below 10 °C.

  • In a separate flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, and cool it to 0 °C.

  • Add the nitrating mixture dropwise to the solution of the starting material over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 5-nitro-1-benzothiophene-2-carboxylic acid.

Step 2: Reduction of 5-Nitro-1-benzothiophene-2-carboxylic acid

  • Suspend 5-nitro-1-benzothiophene-2-carboxylic acid in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the nitro-compound.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically effective.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm or a wavelength determined by the UV-Vis spectrum of the compound.

  • Injection Volume: 10 µL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their retention times with those of known standards.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction SM 1-Benzothiophene- 2-carboxylic acid INT 5-Nitro-1-benzothiophene- 2-carboxylic acid SM->INT HNO₃, H₂SO₄ FP 5-Amino-1-benzothiophene- 2-carboxylic acid INT->FP SnCl₂·2H₂O, HCl

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow start Synthesis Issue (e.g., Low Yield, Impurities) check_reaction Monitor Reaction Progress (TLC/HPLC) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction check_conditions Review Reaction Conditions (Temp, Time, Reagents) optimize_conditions Optimize Conditions check_conditions->optimize_conditions check_purification Evaluate Purification Method (Recrystallization, Chromatography) change_purification Modify Purification check_purification->change_purification incomplete_reaction->check_conditions Yes incomplete_reaction->check_purification No success Problem Resolved optimize_conditions->success change_purification->success

Caption: A logical workflow for troubleshooting synthesis issues.

Impurity_Relationships FP 5-Amino-1-benzothiophene- 2-carboxylic acid SM Starting Material: 1-Benzothiophene-2-carboxylic acid SM->FP contaminates INT Intermediate: 5-Nitro-1-benzothiophene- 2-carboxylic acid INT->FP contaminates ISO Isomeric Byproducts: 4/6-Nitro Isomers ISO->FP contaminates DEC Degradation Product: 5-Amino-1-benzothiophene DEC->FP contaminates

Caption: Relationship of common impurities to the final product.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Amino-1-benzothiophene-2-carboxylic acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 5-Amino-1-benzothiophene-2-carboxylic acid. The primary challenge in derivatizing this molecule is its bifunctional nature, containing both a nucleophilic aromatic amine and a carboxylic acid. This necessitates careful selection of reaction conditions to achieve selective derivatization at the desired position.

Frequently Asked Questions (FAQs)

Q1: I want to derivatize the carboxylic acid group to form an amide. Which coupling reagents are most effective?

A1: Amide bond formation is a common objective.[1][2] The choice of coupling reagent is critical and often depends on the amine you are coupling with. Standard peptide coupling reagents are highly effective. For routine couplings, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) , often with an additive like HOBt (1-Hydroxybenzotriazole) to minimize racemization, are used.[2] For more challenging couplings, such as with electron-deficient or sterically hindered amines, aminium/uronium salt reagents like HATU or phosphonium salt reagents like PyBOP are generally more efficient and lead to faster reactions and higher yields.[1][2][3]

Q2: How can I selectively derivatize the 5-amino group while leaving the 2-carboxylic acid group untouched?

A2: To selectively derivatize the 5-amino group, you must first "protect" the carboxylic acid group. This is typically done by converting it into an ester, such as a methyl or ethyl ester.[4] This temporarily masks the reactivity of the carboxylic acid. Once the ester is formed, the 5-amino group can be acylated to form an amide or reacted with a sulfonyl chloride to form a sulfonamide. After the desired reaction on the amino group is complete, the ester can be hydrolyzed back to a carboxylic acid using basic conditions (e.g., NaOH in an alcohol/water mixture).[5]

Q3: Conversely, how do I selectively derivatize the 2-carboxylic acid group without affecting the 5-amino group?

A3: To protect the 5-amino group, you can use standard amino-protecting groups from peptide chemistry.[6][7] Common choices include Boc (tert-Butoxycarbonyl) or Fmoc (9-Fluorenylmethyloxycarbonyl). The Boc group is stable to many coupling conditions but is easily removed with a strong acid like trifluoroacetic acid (TFA).[6] The Fmoc group is stable to acid but is removed with a mild base, such as piperidine in DMF.[6] After protecting the amino group, you can proceed with activating and coupling the carboxylic acid.

Q4: I am observing low yields in my amide coupling reaction. What are the likely causes?

A4: Low yields in amide coupling reactions are a common problem.[1] Potential causes include:

  • Insufficient activation of the carboxylic acid: The coupling reagent may not be potent enough for your specific substrates. Consider switching to a stronger reagent like HATU.

  • Low nucleophilicity of the amine: Electron-deficient aromatic amines or sterically hindered amines are less reactive.[1][8] In such cases, elevating the reaction temperature may be necessary.[8]

  • Side reactions: The activated carboxylic acid is a reactive intermediate. It can react with other nucleophiles or rearrange. One common side reaction with carbodiimides is the formation of an N-acylurea byproduct.[9]

  • Presence of water: Moisture can hydrolyze the activated intermediate and some derivatization reagents, reducing the yield. Ensure all glassware is dry and use anhydrous solvents.[10]

Q5: What is the best way to form an ester from the carboxylic acid group?

A5: Esterification can typically be achieved by reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) under acidic conditions.[11] A common method is to use a catalyst like chlorosulphonic acid or simply bubble HCl gas through the alcohol solution.[11][12] The reaction temperature can range from 50°C to the reflux temperature of the alcohol.[12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No reaction or very low conversion 1. Inappropriate coupling reagent for the substrates. 2. Reaction temperature is too low. 3. Steric hindrance or poor nucleophilicity of the amine.[1] 4. Deactivated starting material.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU/DIPEA). 2. Increase the reaction temperature (e.g., from room temperature to 50-80°C), monitoring for decomposition.[8][13] 3. Increase reaction time. For difficult couplings, reactions may need to run for 12-24 hours or longer.[8] 4. Confirm the integrity of starting materials via NMR or LC-MS.
Multiple products observed (low selectivity) 1. Both amino and carboxylic acid groups are reacting. 2. The activated carboxylic acid is reacting with the amino group of another molecule, causing polymerization.1. Protect the functional group you do not want to react. Use a Boc or Fmoc group for the amine, or an ester for the carboxylic acid.[6][7] 2. Use a high dilution of the reaction mixture to minimize intermolecular reactions. Add reagents slowly to the reaction mixture.
Formation of a precipitate (byproduct) 1. If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble and precipitates. 2. If using EDC, the urea byproduct is water-soluble but may precipitate in some organic solvents.1. This is expected. Filter off the DCU precipitate at the end of the reaction. If performing solid-phase synthesis, use DIC, as its urea byproduct is more soluble.[3] 2. Perform an aqueous workup to remove the water-soluble EDC-urea byproduct.
Product appears unstable or degrades during workup/purification 1. The protecting group is being unintentionally cleaved (e.g., Boc group cleaved by acidic workup). 2. The product is sensitive to the pH or temperature of the workup/purification.1. Ensure workup conditions are compatible with your protecting groups. For Boc-protected compounds, use a neutral or slightly basic wash instead of an acidic one. 2. Perform workup and purification at lower temperatures. Use a neutral buffer system for chromatography if necessary.
Difficulty purifying the final product 1. Excess coupling reagent or byproducts are co-eluting with the product. 2. The product has similar polarity to the starting materials.1. Choose a reagent where byproducts are easily removed (e.g., EDC byproducts are water-soluble; DCU can be filtered off). 2. If the reaction is not complete, it can be difficult to separate product from starting material. Drive the reaction to completion. Consider an alternative purification method like recrystallization or preparative HPLC.

Quantitative Data Tables

Table 1: Comparison of Common Amide Coupling Reagents

Reagent CombinationTypical SolventBaseTemperature (°C)Key AdvantagesPotential Issues
EDC / HOBtDMF, DCMDIPEA, Et₃N0 - 25Good for routine couplings; water-soluble byproducts.[2]Can be slow; may struggle with hindered substrates.
DCC / DMAPDCM, THF-0 - 25Effective and widely used.[1]DCU byproduct is insoluble; can cause racemization.
HATU / DIPEADMFDIPEA25 - 50Very fast and efficient, especially for difficult couplings.[1][8]More expensive; byproducts can complicate purification.
PyBOPDMF, DCMDIPEA25High yields, low racemization.[3]More expensive; phosphonium byproducts.
Acyl Fluoride (in situ)CH₂Cl₂DIPEA25 - 80Excellent for sterically hindered substrates.[1][8]Reagents to generate acyl fluoride (e.g., BTFFH) can be specialized.

Table 2: Conditions for Protecting Group Application & Removal

Protecting GroupTarget Functional GroupApplication ReagentsRemoval ConditionsStability
Boc 5-AminoBoc₂O, Et₃N, DCMTFA in DCM; or 4M HCl in DioxaneStable to base and hydrogenation.[6]
Fmoc 5-AminoFmoc-Cl or Fmoc-OSu, NaHCO₃20% Piperidine in DMFStable to acid and hydrogenation.[6]
Tosyl (Ts) 5-AminoTosyl chloride, PyridineStrong reducing agents (e.g., Na/liquid NH₃).[14]Very stable to acid, base, and nucleophiles.[14]
Methyl/Ethyl Ester 2-Carboxylic AcidMeOH or EtOH, HCl (cat.)NaOH or LiOH in H₂O/THFStable to most coupling conditions and weak acids/bases.

Experimental Protocols

Protocol 1: Amide Coupling of the Carboxylic Acid (with Amino Group Protection)
  • Protection of the 5-Amino Group (Boc Protection):

    • Dissolve this compound (1.0 eq) in a mixture of Dioxane and Water (e.g., 1:1 ratio).

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and Triethylamine (Et₃N, 1.2 eq).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Once complete, acidify the mixture with dilute HCl (e.g., 1M) to pH ~3-4 and extract the product with Ethyl Acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the N-Boc protected acid.

  • Amide Coupling (using HATU):

    • Dissolve the N-Boc protected acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir for 10-15 minutes at room temperature for pre-activation.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with Ethyl Acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography.

Protocol 2: Acylation of the 5-Amino Group (with Carboxylic Acid Protection)
  • Protection of the 2-Carboxylic Acid (Esterification):

    • Suspend this compound (1.0 eq) in anhydrous Methanol.

    • Cool the suspension to 0°C and slowly bubble dry HCl gas through it for 15-20 minutes, or add Thionyl Chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction and remove the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

    • Dry the organic layer, concentrate, and purify if necessary to yield the methyl ester.

  • Acylation of the Amino Group:

    • Dissolve the methyl 5-amino-1-benzothiophene-2-carboxylate (1.0 eq) in anhydrous DCM or THF.

    • Add a base such as Pyridine or Triethylamine (1.5 eq).

    • Cool the solution to 0°C and add the desired acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to stir at room temperature for 1-6 hours. Monitor by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract with DCM.

    • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.

Visualizations

Workflow for Selective Derivatization

This diagram illustrates the decision-making process for selectively targeting either the amino or carboxylic acid group.

selective_derivatization cluster_amine Target 5-Amino Group cluster_cooh Target 2-Carboxylic Acid Group start Start: 5-Amino-1-benzothiophene- 2-carboxylic acid protect_cooh Protect Carboxylic Acid (e.g., Esterification) start->protect_cooh protect_nh2 Protect Amino Group (e.g., Boc, Fmoc) start->protect_nh2 derivatize_nh2 Derivatize Amino Group (e.g., Acylation, Sulfonylation) protect_cooh->derivatize_nh2 deprotect_cooh Deprotect Carboxylic Acid (Hydrolysis) derivatize_nh2->deprotect_cooh product_nh2 Final Product: N-derivatized deprotect_cooh->product_nh2 derivatize_cooh Derivatize Carboxylic Acid (e.g., Amide Coupling, Esterification) protect_nh2->derivatize_cooh deprotect_nh2 Deprotect Amino Group (e.g., TFA, Piperidine) derivatize_cooh->deprotect_nh2 product_cooh Final Product: C-derivatized deprotect_nh2->product_cooh

Caption: Decision workflow for selective derivatization of the target molecule.

Troubleshooting Logic for Low Yield Amide Coupling

This diagram outlines a logical flow for diagnosing and solving low-yield issues in amide coupling reactions.

troubleshooting_workflow cluster_remedy Corrective Actions start Low Yield in Amide Coupling check_reagents Are starting materials and reagents pure and anhydrous? start->check_reagents purify_reagents Purify/dry starting materials & solvents check_reagents->purify_reagents No check_conditions Is the coupling reagent strong enough for the substrate? check_reagents->check_conditions Yes purify_reagents->start stronger_coupler Use stronger coupling reagent (e.g., HATU) stronger_coupler->start increase_temp Increase reaction temperature/time end Yield Improved increase_temp->end protect_group Check for side reactions. Add protecting group? protect_group->end check_conditions->stronger_coupler No check_kinetics Is the reaction sluggish (hindered amine/acid)? check_conditions->check_kinetics Yes check_kinetics->increase_temp Yes check_kinetics->protect_group No, side products observed

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Synthesis of 5-Amino-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Amino-1-benzothiophene-2-carboxylic acid synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and well-documented synthetic strategy for this compound involves a two-step process. The synthesis commences with the nitration of a benzo[b]thiophene-2-carboxylic acid derivative to introduce a nitro group at the 5-position. This is followed by the reduction of the 5-nitro group to the desired 5-amino functionality. This multi-step approach allows for good regiochemical control and generally provides high yields.

Q2: How can I control the regioselectivity of the nitration step to favor the formation of the 5-nitro isomer?

A2: The regioselectivity of the electrophilic nitration of the benzo[b]thiophene ring is highly dependent on the reaction conditions. For 3-substituted benzo[b]thiophenes with electron-withdrawing groups, nitration occurs on the benzene ring at positions 4, 5, 6, and 7. To selectively obtain the 5-nitro isomer, kinetically controlled conditions are preferred. This typically involves using a nitrating agent like potassium nitrate in concentrated sulfuric acid at low temperatures (e.g., 0°C).[1] Under these conditions, the formation of the 5-nitro and 6-nitro isomers is generally favored.[1] In contrast, thermodynamically controlled conditions at higher temperatures often lead to the 4-nitro isomer as the major product.[1]

Q3: What are the recommended methods for reducing the 5-nitro group to the 5-amino group?

A3: Several methods are effective for the reduction of aromatic nitro groups. The choice of reducing agent is crucial and depends on the presence of other functional groups in the molecule. Common and effective methods include:

  • Catalytic Hydrogenation: Using hydrogen gas with a catalyst such as palladium on carbon (Pd/C) or Raney Nickel is a clean and efficient method.[2] However, this method may not be suitable if other reducible functional groups are present.

  • Metal/Acid Combinations: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or ethanol, or iron powder in acetic acid or with ammonium chloride are widely used for the reduction of aromatic nitro compounds.[2][3][4] These methods are often chemoselective and tolerate a wider range of functional groups.

Q4: What are the best practices for purifying the final product, this compound?

A4: Proper purification is essential to obtain a high-purity product. The two most common and effective methods for purifying benzothiophene derivatives are column chromatography and recrystallization.

  • Column Chromatography: This technique is useful for separating the desired product from unreacted starting materials, byproducts, and isomers. A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can be employed.

  • Recrystallization: This is an effective method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble or insoluble at all temperatures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in the Nitration Step
Potential Cause Troubleshooting Suggestion
Incorrect Reaction Temperature Maintain a low temperature (0°C) to favor kinetic control and the formation of the 5-nitro isomer. Higher temperatures can lead to the formation of other isomers and side products.[1]
Inefficient Nitrating Agent Ensure the use of a potent nitrating agent. A mixture of concentrated nitric acid and sulfuric acid, or potassium nitrate in sulfuric acid, is typically effective.[1]
Sub-optimal Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times may lead to the formation of dinitro byproducts.
Moisture in the Reaction The presence of water can deactivate the nitrating agent. Use anhydrous solvents and reagents and perform the reaction under a dry atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Multiple Nitro Isomers
Potential Cause Troubleshooting Suggestion
Thermodynamic Control High reaction temperatures favor the formation of the thermodynamically more stable 4-nitro isomer.[1] To obtain the 5-nitro isomer, maintain a low reaction temperature (0°C).[1]
Incorrect Nitrating Agent The choice of nitrating agent can influence the isomer distribution. For favoring the 5-nitro isomer, potassium nitrate in concentrated sulfuric acid is a good choice.[1]
Starting Material Purity Impurities in the starting benzo[b]thiophene-2-carboxylic acid can lead to the formation of unexpected side products. Ensure the purity of the starting material before proceeding with the nitration.
Problem 3: Incomplete Reduction of the Nitro Group
Potential Cause Troubleshooting Suggestion
Inactive Reducing Agent Ensure the reducing agent is fresh and active. For catalytic hydrogenation, the catalyst may need to be freshly prepared or activated. For metal/acid reductions, the metal should be finely powdered to maximize surface area.[2]
Insufficient Amount of Reducing Agent Use a stoichiometric excess of the reducing agent to ensure complete conversion of the nitro group. For example, when using SnCl₂·2H₂O, 3-5 equivalents are typically used.[3]
Poor Solubility of the Nitro Compound The starting material must be soluble in the reaction solvent for the reduction to proceed efficiently.[2] If solubility is an issue, consider using a co-solvent system or a different solvent. For example, ethanol is a common solvent for SnCl₂ reductions.[3]
Low Reaction Temperature While some reductions proceed at room temperature, others may require heating to achieve a reasonable reaction rate.[2] Monitor the reaction by TLC and gently heat if the reaction is sluggish.
Problem 4: Formation of Side Products During Reduction
Potential Cause Troubleshooting Suggestion
Over-reduction or Reduction of Other Functional Groups Choose a chemoselective reducing agent. For instance, catalytic hydrogenation can also reduce other functional groups like alkenes or alkynes. Metal/acid combinations like Fe/CH₃COOH are often more selective for the nitro group.
Formation of Azoxy or Azo Compounds Incomplete reduction can lead to the formation of intermediates like azoxy and azo compounds. Ensure a sufficient excess of the reducing agent and adequate reaction time to drive the reaction to the desired amine.[2]
Degradation of the Product The resulting amino group can be sensitive to oxidation. It is advisable to work up the reaction promptly and under an inert atmosphere if necessary.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitrobenzo[b]thiophene-2-carboxylic acid (Kinetic Control)

This protocol is adapted from procedures for the nitration of analogous 3-substituted benzo[b]thiophenes to favor the 5-nitro isomer.[1]

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve Benzo[b]thiophene-2-carboxylic acid in concentrated sulfuric acid.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add finely powdered potassium nitrate in small portions, ensuring the temperature does not rise above 5°C.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Allow the ice to melt, and collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral.

  • Dry the solid product under vacuum to obtain crude 5-Nitrobenzo[b]thiophene-2-carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Reduction of 5-Nitrobenzo[b]thiophene-2-carboxylic acid using Tin(II) Chloride

This protocol is a general procedure for the reduction of aromatic nitro compounds using SnCl₂.[3]

Materials:

  • 5-Nitrobenzo[b]thiophene-2-carboxylic acid

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve 5-Nitrobenzo[b]thiophene-2-carboxylic acid in ethanol.

  • Add an excess of Tin(II) chloride dihydrate (typically 3-5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

  • Extract the product into ethyl acetate. The tin salts may form an emulsion, which can be broken up by filtration through a pad of celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Nitration Conditions for Benzothiophene Derivatives

EntryNitrating AgentSolventTemperature (°C)Major Isomer(s)Reference
1Conc. HNO₃H₂SO₄/CH₃COOH604-Nitro[5]
2KNO₃Conc. H₂SO₄05-Nitro & 6-Nitro[1][5]

Table 2: Comparison of Reducing Agents for Aromatic Nitro Compounds

Reducing AgentTypical ConditionsAdvantagesDisadvantagesReference
H₂/Pd/CH₂ (1 atm), Pd/C, EthanolClean reaction, high yieldCan reduce other functional groups[2]
SnCl₂·2H₂OEthanol, RefluxChemoselective, tolerates many functional groupsWorkup can be challenging due to tin salts[3]
Fe/CH₃COOHAcetic Acid, HeatInexpensive, effectiveRequires acidic conditions[4]
Fe/NH₄ClEthanol/Water, RefluxNeutral conditionsCan be slower than other methods[4]

Visualizations

SynthesisWorkflow start Start: Benzo[b]thiophene-2-carboxylic acid nitration Step 1: Nitration (KNO₃, H₂SO₄, 0°C) start->nitration nitro_product Intermediate: 5-Nitrobenzo[b]thiophene-2-carboxylic acid nitration->nitro_product reduction Step 2: Reduction (SnCl₂, Ethanol, Reflux) nitro_product->reduction final_product Final Product: This compound reduction->final_product purification Purification (Chromatography/Recrystallization) final_product->purification pure_product Pure Product purification->pure_product

Caption: Synthetic workflow for this compound.

Caption: Troubleshooting flowchart for low yield issues.

References

Side reactions to consider when using "5-Amino-1-benzothiophene-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in anticipating and addressing potential side reactions when working with 5-Amino-1-benzothiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups on this compound?

A1: The molecule possesses three key reactive sites: the aromatic amino group at the 5-position, the carboxylic acid group at the 2-position, and the benzothiophene ring system itself. The interplay of these groups dictates the molecule's reactivity and potential for side reactions.

Q2: What are the expected pKa values for the amino and carboxylic acid groups?

Q3: Is this compound prone to degradation?

A3: Like many aromatic amines, this compound can be sensitive to light, air, and strong oxidizing agents, potentially leading to the formation of colored impurities over time. It is recommended to store the compound in a cool, dark, and inert atmosphere. The stability can also be affected by high temperatures, which may induce decarboxylation.

Troubleshooting Guide for Common Side Reactions

Researchers may encounter several side reactions when using this compound in synthetic protocols. This guide provides insights into potential issues and their mitigation.

Issue 1: Unwanted Oxidation and Color Formation

Symptoms:

  • The reaction mixture or isolated product develops a dark color (e.g., brown, black).

  • Presence of unexpected impurities in analytical data (TLC, LC-MS) that may correspond to oxidized species.

Potential Cause: The aromatic amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or certain reagents. This can lead to the formation of highly colored quinone-imine or polymeric species.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), may help to suppress oxidation.

  • Purification: If oxidation has occurred, purification techniques such as column chromatography or recrystallization may be necessary to remove the colored impurities.

Issue 2: Decarboxylation

Symptoms:

  • Formation of a byproduct corresponding to the loss of CO2 (5-Amino-1-benzothiophene).

  • Gas evolution observed during the reaction, especially at elevated temperatures.

  • Lower than expected yield of the desired carboxylic acid product.

Potential Cause: The carboxylic acid group, particularly on an electron-rich aromatic system, can be labile at high temperatures, leading to decarboxylation.

Troubleshooting Steps:

  • Temperature Control: Avoid excessive heating. If a reaction requires elevated temperatures, carefully optimize the temperature and reaction time to minimize decarboxylation.

  • Mild Reaction Conditions: Whenever possible, choose synthetic routes and reagents that allow for milder reaction conditions.

Issue 3: Self-Polymerization or Oligomerization

Symptoms:

  • Formation of insoluble, high molecular weight material in the reaction mixture.

  • Broad, unresolved peaks in analytical chromatograms.

  • Difficulty in isolating the desired product due to contamination with polymeric material.

Potential Cause: Under conditions that activate the carboxylic acid (e.g., in the presence of coupling agents), the amino group of one molecule can react with the activated carboxyl group of another, leading to the formation of amide-linked oligomers or polymers.

Troubleshooting Steps:

  • Protecting Groups: If the intended reaction does not involve the amino or carboxylic acid group, consider protecting one or both of these functional groups to prevent self-reaction.

  • Controlled Addition of Reagents: When performing reactions involving the carboxylic acid, such as amide bond formation, add the activating agent slowly and at a low temperature to minimize the concentration of the activated species at any given time.

  • Dilution: Running the reaction at a higher dilution can disfavor intermolecular reactions like polymerization.

Issue 4: Side Reactions During Amide Coupling

Symptoms:

  • Low yield of the desired amide product.

  • Formation of side products related to the coupling reagent.

  • Racemization if the coupled amine is chiral.

Potential Cause: Standard peptide coupling reagents can lead to side reactions. For instance, carbodiimides can form N-acylurea byproducts. Over-activation of the carboxylic acid can also lead to unwanted side reactions.

Troubleshooting Steps:

  • Choice of Coupling Reagent: For challenging couplings, consider using phosphonium-based reagents (e.g., PyBOP) or uranium/iminium-based reagents (e.g., HATU) which can be more efficient and lead to fewer side reactions.

  • Use of Additives: Additives like HOBt or Oxyma Pure can help to suppress racemization and improve coupling efficiency.

  • Reaction Conditions: Optimize the base, solvent, and temperature. For instance, using a weaker base like N-methylmorpholine (NMM) instead of a stronger one like DIPEA can sometimes be beneficial.

Potential Side Reactions Summary

Side Reaction Functional Group(s) Involved Favorable Conditions Mitigation Strategies
Oxidation Amino GroupPresence of air, light, oxidizing agents, metal catalystsInert atmosphere, degassed solvents, use of antioxidants
Decarboxylation Carboxylic AcidHigh temperaturesAvoid excessive heat, use milder reaction conditions
Self-Polymerization Amino Group and Carboxylic AcidConditions for amide bond formation (e.g., coupling agents)Use of protecting groups, controlled reagent addition, high dilution
Electrophilic Substitution Benzothiophene RingStrong electrophilesControl of stoichiometry and reaction conditions
N-Acylurea Formation Carboxylic AcidUse of carbodiimide coupling agentsUse alternative coupling reagents, optimize reaction conditions
Racemization Carboxylic Acid (in coupling with chiral amines)Strong base, high temperature, prolonged reaction timeUse of additives (e.g., HOBt, Oxyma), optimize base and temperature

Diagrams

G cluster_troubleshooting Troubleshooting Workflow for Unexpected Side Products start Unexpected side product observed check_color Is the product colored? start->check_color check_mw Analyze by MS for MW change start->check_mw check_insoluble Is the side product insoluble? start->check_insoluble path_oxidation Probable Oxidation - Use inert atmosphere - Degas solvents check_color->path_oxidation Yes path_decarboxylation Probable Decarboxylation (MW loss of 44) - Reduce reaction temperature check_mw->path_decarboxylation Yes path_reagent Side reaction with reagent - Change coupling agent - Optimize stoichiometry check_mw->path_reagent No significant MW change path_polymerization Probable Polymerization - Use protecting groups - Increase dilution check_insoluble->path_polymerization Yes G cluster_pathways Potential Side Reaction Pathways reagent This compound oxidation Oxidation (Colored Impurities) reagent->oxidation [O] Air, Light decarboxylation Decarboxylation (Loss of CO2) reagent->decarboxylation Heat polymerization Self-Polymerization (Insoluble Material) reagent->polymerization Activating Agents

Stability issues and degradation pathways of "5-Amino-1-benzothiophene-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-Amino-1-benzothiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound include:

  • Oxidative Degradation: The aminothiophene core is susceptible to oxidation, which can lead to the formation of colored impurities and loss of potency.[1][2]

  • Photodegradation: Aromatic compounds, especially those with amino substituents, can be sensitive to light, leading to degradation.[3][4]

  • Hydrolytic Instability: The stability of the compound can be influenced by pH, with potential for degradation in both acidic and basic conditions.[4][5]

  • Thermal Degradation: Elevated temperatures can accelerate degradation reactions, potentially leading to decarboxylation or other decomposition pathways.[6]

Q2: How should I properly store this compound?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. For long-term storage, refrigeration (-20°C) is recommended.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, potential degradation products can be inferred from its structure. These may include oxidized derivatives of the thiophene ring (e.g., sulfoxides), products of oxidative deamination, and potentially decarboxylated species under thermal stress. Further investigation via forced degradation studies is necessary to identify the specific degradants.

Q4: Can I anticipate the color of the compound changing over time?

A4: Yes, a change in color, often to yellow or brown, can be an indicator of degradation, particularly oxidative degradation. The formation of oxidized species or polymeric impurities can lead to the appearance of color. If you observe a color change, it is recommended to re-analyze the purity of the compound.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis
Symptom Possible Cause Troubleshooting Steps
Appearance of new, small peaks in the chromatogram of a stored sample.Degradation of the compound. 1. Confirm Degradation: Re-run the analysis with a freshly prepared standard solution to confirm that the new peaks are not artifacts. 2. Characterize Degradants: Use HPLC-MS to obtain the mass of the impurity peaks to hypothesize their structures.[7] 3. Evaluate Storage Conditions: Review the storage conditions (temperature, light exposure, atmosphere) to identify potential causes of degradation.[8][9][10][11]
Broad or tailing peaks for the main compound.Interaction with the stationary phase or presence of impurities. 1. Optimize HPLC Method: Adjust the mobile phase pH or ionic strength. For a carboxylic acid, a lower pH can improve peak shape. 2. Purify the Sample: If impurities are suspected, consider re-purification of the compound.
Issue 2: Inconsistent Results in Biological Assays
Symptom Possible Cause Troubleshooting Steps
Decreased potency or variable activity of the compound over time.Degradation of the active pharmaceutical ingredient (API). 1. Check Purity: Immediately analyze the purity of the compound stock solution using a stability-indicating HPLC method. 2. Prepare Fresh Solutions: Always use freshly prepared solutions for biological experiments to minimize the impact of degradation in solution. 3. Assess Solution Stability: Conduct a short-term stability study of the compound in the assay buffer to understand its stability under the experimental conditions.
Precipitation of the compound in the assay medium.Poor solubility or pH-dependent solubility. 1. Measure Solubility: Determine the solubility of the compound in the assay buffer at the working concentration. 2. Adjust pH: If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility. 3. Use Co-solvents: Consider the use of a small percentage of a biocompatible co-solvent (e.g., DMSO), ensuring it does not affect the assay.

Data Presentation

Due to the lack of specific quantitative data for this compound in the public domain, the following tables present hypothetical data from a forced degradation study to illustrate expected trends. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[4]

Table 1: Hypothetical Forced Degradation Data for this compound

Stress ConditionDurationAssay (%)Total Impurities (%)Major Degradant (RRT)
Acid Hydrolysis (0.1 M HCl, 60°C)24 hours95.24.81.25
Base Hydrolysis (0.1 M NaOH, 60°C)24 hours92.57.50.88
Oxidative (3% H₂O₂, RT)24 hours88.111.91.10, 1.32
Thermal (80°C, solid state)48 hours98.51.51.05
Photolytic (ICH Q1B), solid1.2 million lux hours96.83.21.15

RRT = Relative Retention Time

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.[3][4][5]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at appropriate time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature, protected from light.

    • Withdraw aliquots at appropriate time points for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial.

    • Expose the vial to a constant temperature of 80°C in an oven.

    • At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Photostability Testing (Solid State):

    • Spread a thin layer of the solid compound in a shallow dish.

    • Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, dissolve a portion of the solid for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to check for peak purity.

Mandatory Visualization

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photodegradation Photodegradation 5-Amino-1-benzothiophene-2-carboxylic_acid 5-Amino-1-benzothiophene-2-carboxylic_acid Sulfoxide Sulfoxide Derivative 5-Amino-1-benzothiophene-2-carboxylic_acid->Sulfoxide [O] Quinone-imine Quinone-imine Intermediate 5-Amino-1-benzothiophene-2-carboxylic_acid->Quinone-imine [O], -2H+, -2e- Decarboxylated_Product 5-Amino-1-benzothiophene (under harsh acidic/thermal conditions) 5-Amino-1-benzothiophene-2-carboxylic_acid->Decarboxylated_Product H+ / Heat, -CO2 Photodimers Photodimers/Radical Species 5-Amino-1-benzothiophene-2-carboxylic_acid->Photodimers Polymeric_Products Polymeric Products Quinone-imine->Polymeric_Products Polymerization Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation HPLC_Analysis Stability-Indicating HPLC-PDA Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal Thermal (80°C, solid) Thermal->HPLC_Analysis Photo Photolytic (ICH Q1B) Photo->HPLC_Analysis LCMS_Analysis LC-MS for Impurity Identification HPLC_Analysis->LCMS_Analysis If significant degradation Data_Evaluation Evaluate Degradation Profile and Mass Balance HPLC_Analysis->Data_Evaluation

References

Technical Support Center: Recrystallization of 5-Amino-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of "5-Amino-1-benzothiophene-2-carboxylic acid" (CAS: 98589-46-9). Due to the limited availability of specific recrystallization protocols for this compound, the following guidance is based on established principles for structurally related compounds such as aromatic carboxylic acids and other aminothiophenes.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound (Melting Point: 274-276°C)[1]. Here are several strategies to induce crystallization:

  • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Rapid cooling often favors oil formation.

  • Add More Solvent: The solution may be too concentrated. Reheat the mixture to dissolve the oil, add a small amount of the "good" solvent to ensure complete dissolution, and then cool slowly again.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to induce crystallization.

  • Re-evaluate Your Solvent System: The chosen solvent or solvent mixture may not be ideal. Experiment with different solvent systems. A common technique is to use a mixed solvent system, such as ethanol and water[2].

Q2: No crystals are forming, even after cooling the solution for an extended period. What is the problem?

A2: A lack of crystal formation usually indicates that the solution is not supersaturated.

  • Insufficient Concentration: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the compound and then attempt to cool and crystallize again.

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures[3]. You may need to select a different solvent or use a mixed-solvent system where the compound is less soluble in the second solvent (the "anti-solvent").

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield can be caused by several factors:

  • Using Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product[3].

  • Premature Crystallization: If crystals form too early, for example during a hot filtration step to remove insoluble impurities, product will be lost. To prevent this, use a pre-heated funnel and receiving flask, and add a small excess of hot solvent before filtration.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize the amount of product that crystallizes out of solution. An ice bath or refrigeration is often necessary.

Q4: The purified crystals are still colored. How can I remove colored impurities?

A4: Aminothiophenes can be susceptible to oxidation and polymerization, which can result in colored impurities[3].

  • Activated Carbon (Charcoal): Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb many colored impurities. Use only a small amount, as excessive use can also adsorb your target compound and reduce the yield.

  • Column Chromatography: If recrystallization fails to remove the colored impurities, purification by column chromatography may be necessary[3].

Frequently Asked Questions (FAQs)

Q: What is a good starting point for selecting a recrystallization solvent for this compound?

A: A good starting point is to test a range of solvents with varying polarities. For aromatic carboxylic acids, common solvents include alcohols (like ethanol or methanol), water, or mixtures of these[4]. An ethanol/water mixed solvent system is often effective for compounds with both polar (amino, carboxylic acid) and non-polar (benzothiophene) functionalities[2]. Small-scale solubility tests are crucial: a suitable solvent will dissolve the compound when hot but not at room temperature.

Q: How does the presence of both an amino group and a carboxylic acid group affect recrystallization?

A: The presence of both acidic (carboxylic acid) and basic (amino) groups means the compound can exist as a zwitterion. This can affect its solubility. The pH of the solution can be a critical factor in the solubility and crystallization of such compounds. In some cases, adjusting the pH can be used to induce precipitation.

Q: My compound is smearing on a TLC plate. Is this related to purification issues?

A: Smearing of carboxylic acids on silica gel TLC plates is a common issue due to interactions with the acidic silica surface. To resolve this for analysis, you can add a small amount of a volatile acid like acetic acid to the eluent. This ensures the compound remains protonated and moves as a single spot[3]. While this is more of an analytical issue, significant streaking could indicate the presence of impurities that are hampering crystallization.

Quantitative Data

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC)~95%>99%
Melting Point148-151°C150-152°C
AppearanceYellowish to brownish powderPale yellow crystalline solid
Recovery YieldN/A85-95% (typical)
Disclaimer: This data is for an analogous compound and should be used as a general guide. Actual results for this compound may vary.[2]

Experimental Protocols

General Protocol for Recrystallization of this compound

This protocol is a general guideline and may require optimization.

1. Solvent Selection:

  • Place a small amount (10-20 mg) of the crude solid in a test tube.

  • Add a few drops of a test solvent at room temperature. If the solid dissolves, the solvent is likely too good and will result in poor recovery.

  • If it does not dissolve at room temperature, heat the mixture gently. A good solvent will dissolve the solid when hot.

  • Allow the hot solution to cool. The formation of crystals upon cooling indicates a promising solvent.

  • Test solvents such as ethanol, methanol, acetic acid, and water, as well as ethanol/water or methanol/water mixtures.

2. Dissolution:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring.

  • Continue adding the hot solvent until the solid is just dissolved. Using the minimum amount of hot solvent is key to maximizing yield[3].

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated carbon (a spatula tip).

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If there are insoluble impurities or activated carbon was used, perform a hot filtration.

  • Pre-heat a funnel and a clean receiving flask.

  • Pour the hot solution through a fluted filter paper in the pre-heated funnel. Work quickly to prevent the compound from crystallizing in the funnel.

5. Crystallization:

  • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum to a constant weight.

Visualizations

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional, to remove insoluble impurities) dissolve->hot_filtration cool Slowly Cool to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end High-Purity Crystals dry->end Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? start->no_crystals No oiling_out->no_crystals No sol_oiling1 Cool Slowly, Add Seed Crystal, or Scratch Flask oiling_out->sol_oiling1 Yes sol_oiling2 Reheat, Add More 'Good' Solvent oiling_out->sol_oiling2 Yes low_yield Low Yield? no_crystals->low_yield No sol_nocrystals1 Evaporate Some Solvent to Concentrate no_crystals->sol_nocrystals1 Yes sol_nocrystals2 Change Solvent or Use an Anti-solvent no_crystals->sol_nocrystals2 Yes sol_lowyield1 Use Minimum Amount of Hot Solvent low_yield->sol_lowyield1 Yes sol_lowyield2 Pre-heat Funnel for Hot Filtration low_yield->sol_lowyield2 Yes

References

Overcoming poor solubility of "5-Amino-1-benzothiophene-2-carboxylic acid" in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Amino-1-benzothiophene-2-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound in organic synthesis.

Troubleshooting Guides & FAQs

This section provides answers to common questions and troubleshooting tips for handling the solubility of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The poor solubility of this compound can be attributed to its molecular structure. The presence of both a carboxylic acid and an amino group can lead to strong intermolecular hydrogen bonding, forming a stable crystal lattice that is difficult to break down with common organic solvents. Additionally, the rigid, planar benzothiophene core contributes to its limited solubility.

Q2: What are the most common solvents for dissolving this compound?

A2: While challenging, polar aprotic solvents are generally the most effective for dissolving this compound. These include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

Heating the mixture may be necessary to achieve complete dissolution.

Q3: Can I improve the solubility by converting the carboxylic acid to a salt?

A3: Yes, converting the carboxylic acid to its corresponding carboxylate salt is a highly effective strategy to significantly improve solubility in polar solvents, including protic solvents like water and alcohols. This is a common technique for compounds with acidic functional groups.

Q4: Are there any chemical modifications I can make to the molecule to improve its solubility for subsequent reactions?

A4: Yes, converting the carboxylic acid to an ester, such as a methyl or ethyl ester, can improve its solubility in a wider range of organic solvents. This is a useful strategy if the carboxylic acid functionality is not directly involved in the subsequent reaction step or if it can be easily deprotected later.

Troubleshooting Common Issues

Issue 1: The compound will not dissolve in my reaction solvent.

  • Solution 1: Increase Polarity & Temperature. Switch to a more polar aprotic solvent such as DMF or DMSO. Gentle heating with stirring can also significantly aid dissolution. Always check the thermal stability of your compound before heating.

  • Solution 2: Use a Co-solvent. Adding a small amount of a highly polar solvent like DMF or DMSO to a less polar solvent (e.g., THF, acetonitrile) can create a solvent system with improved solubilizing power.

  • Solution 3: Salt Formation. If your reaction conditions are compatible with a basic environment, consider forming the carboxylate salt in situ by adding a non-nucleophilic base.

Issue 2: The compound precipitates out of solution during the reaction.

  • Solution 1: Maintain Temperature. If the compound was dissolved with heating, ensure the reaction temperature is maintained to prevent precipitation.

  • Solution 2: Monitor Solvent Ratios. If the reaction involves the addition of a less polar reagent or solvent, the overall polarity of the mixture may decrease, causing the compound to crash out. Consider adding more of the primary, polar solvent to maintain solubility.

  • Solution 3: In Situ Derivatization. For reactions like amide coupling, activating the carboxylic acid in a slurry and then proceeding with the addition of the amine can sometimes be successful even if the starting material is not fully dissolved.

Experimental Protocols

Below are detailed methodologies for key experiments to address the solubility challenges of this compound.

Protocol 1: Salt Formation for Enhanced Solubility

This protocol describes the formation of a soluble salt of this compound, which can be useful for reactions in polar protic solvents or for purification.

Materials:

  • This compound

  • A suitable base (e.g., Sodium hydroxide (NaOH), Potassium carbonate (K2CO3), or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA))

  • A suitable solvent (e.g., Water, Methanol, Ethanol)

Procedure:

  • Suspend 1 equivalent of this compound in the chosen solvent.

  • Slowly add 1.0 to 1.1 equivalents of the base while stirring.

  • Continue stirring at room temperature or with gentle heating until the solid dissolves completely, indicating the formation of the salt.

  • The resulting solution can be used directly in the next reaction step.

Quantitative Data (Illustrative):

ParameterValue
Starting Material1.0 g (5.18 mmol)
Base (1M NaOH)5.2 mL (5.2 mmol)
Solvent (Water)20 mL
ObservationSolid dissolves upon addition of base to form a clear solution.
Protocol 2: Esterification to Improve Solubility in Organic Solvents

This protocol outlines the conversion of the carboxylic acid to its methyl ester, which generally exhibits better solubility in a broader range of organic solvents.

Materials:

  • This compound

  • Methanol (as both reactant and solvent)

  • Thionyl chloride (SOCl2) or a catalytic amount of strong acid (e.g., H2SO4)

  • Sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

Procedure:

  • Suspend 1 equivalent of this compound in an excess of methanol.

  • Cool the suspension in an ice bath.

  • Slowly add 1.2 equivalents of thionyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

Quantitative Data (Illustrative):

ParameterValue
Starting Material1.0 g (5.18 mmol)
Methanol25 mL
Thionyl Chloride0.45 mL (6.22 mmol)
Reaction Time3 hours at reflux
Yield~85-95%
Protocol 3: Amide Coupling with Poorly Soluble Carboxylic Acid

This protocol provides a method for performing an amide coupling reaction where the starting carboxylic acid has limited solubility.

Materials:

  • This compound

  • Amine of choice

  • Coupling agent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous DMF

Procedure:

  • To a flask containing 1 equivalent of this compound, add anhydrous DMF. Stir to form a suspension.

  • Add 1.1 equivalents of the coupling agent (e.g., HATU) and 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) to the suspension.

  • Stir the mixture at room temperature for 15-30 minutes. The suspension may become more homogeneous as the activated species is formed.

  • Add 1.05 equivalents of the desired amine to the reaction mixture.

  • Continue to stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amide product, which can then be purified by column chromatography or recrystallization.

Visual Workflows

The following diagrams illustrate the decision-making process and experimental workflows for addressing the solubility of this compound.

G start Start: Poor Solubility of This compound decision1 Is the carboxylic acid required for the next reaction step? start->decision1 process1 Attempt direct dissolution in polar aprotic solvent (DMF, DMSO, NMP) decision1->process1 Yes process5 Perform esterification (Protocol 2) to improve solubility decision1->process5 No decision2 Is the compound soluble? process1->decision2 process2 Proceed with reaction decision2->process2 Yes process3 Try heating or using a co-solvent decision2->process3 No decision3 Is the compound soluble? process3->decision3 decision3->process2 Yes process4 Consider salt formation (Protocol 1) if reaction is compatible with base decision3->process4 No

Caption: Decision workflow for selecting a solubilization strategy.

G start Start: Amide Coupling Reaction step1 Suspend this compound in anhydrous DMF start->step1 step2 Add coupling agent (e.g., HATU) and base (e.g., DIPEA) step1->step2 step3 Stir for 15-30 min to form activated ester step2->step3 step4 Add amine step3->step4 step5 Stir at room temperature (2-16 h) step4->step5 step6 Work-up and Purification step5->step6 end Final Amide Product step6->end

Validation & Comparative

A Comparative Guide to Aminobenzothiophene Scaffolds in Drug Design: Spotlight on 5-Amino-1-benzothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, aminobenzothiophenes have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The position of the amino substituent on the benzothiophene ring system dramatically influences the molecule's biological activity and target specificity. This guide provides an objective comparison of 5-Amino-1-benzothiophene-2-carboxylic acid and other key aminobenzothiophene positional isomers, supported by experimental data to aid researchers in drug discovery and development.

Comparative Biological Activities of Aminobenzothiophene Scaffolds

The biological activities of aminobenzothiophene derivatives are highly dependent on the isomeric position of the amino group and other substitutions. While a direct head-to-head comparison of all isomers in the same assays is limited in the current literature, this section summarizes the reported activities for various scaffolds.

Anticancer Activity

Aminobenzothiophene derivatives have shown significant promise as anticancer agents, primarily through mechanisms like tubulin polymerization inhibition and kinase modulation.

A study comparing 2-amino and 3-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives as antimitotic agents found that the 2-amino regioisomer was generally more potent. Specifically, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene demonstrated subnanomolar inhibitory concentrations against the growth of various cancer cell lines.[1]

Derivatives of 6-aminobenzo[b]thiophene 1,1-dioxide have been investigated as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology. These compounds have demonstrated cytotoxic and antimitotic effects in glioblastoma cell lines.

While specific anticancer data for this compound is not extensively reported, the broader class of benzothiophene-2-carboxylic acid derivatives has been explored for anticancer properties, suggesting potential for this scaffold.

Antimicrobial Activity

The aminobenzothiophene scaffold has also been a source of novel antimicrobial agents. A comparative study on the antimycobacterial activity of aminated benzo-fused heterocycles against Mycobacterium smegmatis identified 5-aminobenzothiophene and 6-aminobenzothiophene as potent inhibitors.[2]

Table 1: Comparative Antimicrobial Activity of Aminobenzothiophene Isomers against M. smegmatis

CompoundMinimum Inhibitory Concentration (MIC) in µg/mLReference
5-Aminobenzothiophene3.125[2]
6-Aminobenzothiophene0.78[2]
Kinase Inhibition

The aminobenzothiophene core is a versatile scaffold for the design of kinase inhibitors, which are crucial in cancer and inflammatory disease therapy. While direct comparative profiling of all aminobenzothiophene-2-carboxylic acid isomers is not available, various derivatives have shown potent inhibition of different kinases.

  • 2- and 3-Aminobenzothiophenes: These scaffolds have been utilized in the development of inhibitors for LIMK protein family, PIM-kinases, and MAPK-2 kinase (MK2).

  • 5-Hydroxybenzothiophenes: Although not an amino derivative, the structurally related 5-hydroxybenzothiophene scaffold has yielded multi-target kinase inhibitors, highlighting the importance of substitution at the 5-position.

The lack of extensive public data on the kinase inhibitory profile of this compound underscores an opportunity for further investigation into this particular scaffold.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the evaluation and comparison of aminobenzothiophene derivatives.

Antimicrobial Susceptibility Testing (M. smegmatis)

This protocol is adapted from a study evaluating the antimycobacterial activity of aminobenzothiophenes.[2]

1. Bacterial Strain and Culture Conditions:

  • Mycobacterium smegmatis (mc²155) is grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) enrichment.

  • Cultures are incubated at 37°C with shaking.

2. Minimum Inhibitory Concentration (MIC) Determination:

  • A serial two-fold dilution of the test compounds is prepared in a 96-well microplate in the supplemented 7H9 broth.

  • A mid-log phase culture of M. smegmatis is diluted to a final concentration of approximately 5 x 10⁵ CFU/mL and added to each well.

  • The plates are incubated at 37°C for 48 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Resazurin can be added to aid in the visualization of viability (blue indicates inhibition, pink indicates growth).

In Vitro Kinase Inhibition Assay (General Protocol)

This is a general protocol for determining the in vitro inhibitory activity of compounds against a target kinase.

1. Reagents and Materials:

  • Recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • ATP solution

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 96-well white microplates

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In the wells of the microplate, add the test compound, the kinase, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP to a final concentration typically at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Role of Aminobenzothiophenes in Drug Discovery

The following diagrams illustrate key concepts and workflows relevant to the study of aminobenzothiophene scaffolds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar Lead Optimization Start Starting Materials Synthesis Chemical Synthesis of Aminobenzothiophene Isomers Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Antimicrobial Antimicrobial Assays (e.g., MIC determination) Purification->Antimicrobial Anticancer Anticancer Assays (e.g., MTT, Cell Cycle Analysis) Purification->Anticancer Kinase Kinase Inhibition Assays (e.g., ADP-Glo) Purification->Kinase SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Anticancer->SAR Kinase->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for the discovery and development of aminobenzothiophene-based drug candidates.

kinase_inhibition_pathway cluster_pathway Simplified Kinase Signaling Pathway Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor Aminobenzothiophene Kinase Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Caption: Mechanism of action for ATP-competitive aminobenzothiophene kinase inhibitors.

Conclusion

The aminobenzothiophene scaffold is a rich source of diverse biological activities, with the positional isomerism of the amino group playing a critical role in determining the pharmacological profile. While 2-, 3-, and 6-aminobenzothiophene derivatives have shown significant promise in anticancer and antimicrobial applications, the therapeutic potential of this compound remains less explored, presenting a compelling area for future research. The experimental protocols and comparative data presented in this guide offer a foundational resource for scientists working to unlock the full potential of these versatile heterocyclic compounds in the development of novel therapeutics. Further comprehensive studies directly comparing the various isomers are warranted to build a more complete structure-activity relationship landscape and guide rational drug design.

References

A Researcher's Guide to Bioisosteric Replacement of the Carboxylic Acid in 5-Amino-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Carboxylic Acid Bioisosteres

The 5-amino-1-benzothiophene-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The carboxylic acid moiety is often a key pharmacophoric element, capable of forming critical hydrogen bond interactions with biological targets. However, its inherent properties—such as high polarity, metabolic liability (e.g., formation of reactive acyl glucuronides), and potential for poor membrane permeability—can present significant challenges in drug development.[3][4]

Bioisosteric replacement is a powerful strategy to mitigate these drawbacks while retaining or enhancing biological activity.[5] This guide provides a comparative overview of common and promising bioisosteric replacements for the carboxylic acid group of this compound. While direct head-to-head experimental data for this specific scaffold is not available in the public literature, this document compiles expected physicochemical properties and detailed, actionable synthetic protocols adapted from established methods to empower researchers to undertake such investigations.

Comparison of Key Carboxylic Acid Bioisosteres

The selection of a suitable bioisostere is highly context-dependent, and screening a panel of options is often necessary to identify the optimal replacement for a specific drug target.[3] Below is a comparison of the most common bioisosteres—the 5-substituted-1H-tetrazole, N-acylsulfonamide, hydroxamic acid, and simple carboxamide—as potential replacements for the carboxylic acid in the parent compound.

Predicted Physicochemical Properties

The following table summarizes the generally accepted physicochemical properties of common bioisosteres relative to a carboxylic acid. These properties are crucial for influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

BioisostereStructure on ScaffoldAcidity (pKa)LipophilicityMetabolic StabilityKey Features & Considerations
Carboxylic Acid ~4.2 - 4.5LowProne to glucuronidationStrong H-bond donor/acceptor; often negatively charged at physiological pH.[4]
5-Substituted-1H-Tetrazole ~4.5 - 4.9Higher than COOHResistant to Phase I/II metabolismAcidity is comparable to COOH, allowing mimicry of ionic interactions. Increased lipophilicity can improve permeability, but strong H-bonding can also increase desolvation energy.[3][6]
N-Acylsulfonamide ~3 - 5 (tunable)Higher than COOHGenerally stableAcidity can be modulated by the R-group on the sulfonamide. Can form multiple H-bond interactions.[7][8]
Hydroxamic Acid ~8 - 9ModerateCan be hydrolyzed in vivoPrimarily used as a potent metal-chelating group (e.g., for metalloenzyme inhibitors). Less acidic than COOH.[9][10]
Carboxamide NeutralHigher than COOHGenerally stableNeutral replacement; removes the acidic center. Can act as H-bond donor and acceptor.[11]

Visualization of Bioisosteric Relationships and Synthetic Strategy

The following diagrams illustrate the conceptual relationship between the parent compound and its potential bioisosteres, and a general workflow for their synthesis and evaluation.

G cluster_bioisosteres Bioisosteric Replacements Parent 5-Amino-1-benzothiophene- 2-carboxylic acid Tetrazole Tetrazole Parent->Tetrazole Mimics acidity & charge Acylsulfonamide Acylsulfonamide Parent->Acylsulfonamide Tunable acidity HydroxamicAcid Hydroxamic Acid Parent->HydroxamicAcid Adds metal chelation Carboxamide Carboxamide Parent->Carboxamide Neutral replacement

Caption: Conceptual relationship of bioisosteres to the parent carboxylic acid.

G cluster_testing In Vitro Evaluation Start Parent Carboxylic Acid or Nitrile Precursor Synthesis Bioisostere Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding Binding Assay (Ki, IC50) Purification->Binding ADME ADME Assays (Permeability, Stability) Purification->ADME Analysis Data Analysis & Comparison Binding->Analysis ADME->Analysis

Caption: General workflow for the synthesis and evaluation of bioisosteres.

Experimental Protocols

Detailed methodologies are provided below for the synthesis of each class of bioisostere, starting from this compound or its derivatives.

Protocol 1: Synthesis of 5-(5-Amino-1-benzothiophen-2-yl)-1H-tetrazole

This protocol is adapted from established methods for converting nitriles to tetrazoles, which is a common and effective route.[6] The synthesis requires a two-step procedure starting from the parent carboxylic acid.

Step 1a: Synthesis of 5-Amino-1-benzothiophene-2-carbonitrile

  • Amide Formation: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours. Concentrate the mixture under reduced pressure to obtain the acyl chloride. Dissolve the crude acyl chloride in tetrahydrofuran (THF) and add an excess of aqueous ammonia (~5.0 eq). Stir for 1 hour. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield 5-Amino-1-benzothiophene-2-carboxamide.

  • Dehydration to Nitrile: Suspend the 5-Amino-1-benzothiophene-2-carboxamide (1.0 eq) in phosphorus oxychloride (POCl₃, 3.0 eq) at 0 °C. Heat the mixture to 80 °C and stir for 3 hours. Cool the reaction to room temperature and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the nitrile.

Step 1b: Cycloaddition to form the Tetrazole

  • Reaction Setup: Dissolve 5-Amino-1-benzothiophene-2-carbonitrile (1.0 eq) in DMF (0.3 M). Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

  • Reaction Conditions: Heat the mixture to 120 °C and stir for 12-18 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Cool the mixture to room temperature and acidify with 2N HCl to pH ~3. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the final tetrazole.

Protocol 2: Synthesis of N-(5-Amino-1-benzothiophene-2-carbonyl)benzenesulfonamide

This protocol for synthesizing an N-acylsulfonamide is adapted from methods described for the preparation of potent enzyme inhibitors.[7]

  • Reaction Setup: In a dry flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous THF (0.2 M).

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) to the suspension. Stir the mixture at room temperature for 1 hour or until the evolution of CO₂ ceases and the solution becomes clear.

  • Coupling: To the activated carboxylic acid solution, add benzenesulfonamide (1.2 eq) followed by the dropwise addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.

  • Work-up and Purification: Quench the reaction with 1N HCl and extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-acylsulfonamide.

Protocol 3: Synthesis of 5-Amino-N-hydroxy-1-benzothiophene-2-carboxamide (Hydroxamic Acid)

This protocol is a standard procedure for the synthesis of hydroxamic acids from their corresponding carboxylic acids.[12]

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M), add oxalyl chloride (1.2 eq) and a catalytic drop of DMF at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Remove the solvent and excess reagent under reduced pressure to yield the crude 5-Amino-1-benzothiophene-2-carbonyl chloride.

  • Hydroxylamine Coupling: Dissolve the crude acyl chloride in cold THF (0 °C). In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) in a mixture of THF and water (4:1) at 0 °C. Add the hydroxylamine solution dropwise to the acyl chloride solution.

  • Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-5 hours.

  • Work-up and Purification: Concentrate the mixture to remove the THF. Dilute the residue with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography or recrystallization to obtain the target hydroxamic acid.

Protocol 4: Synthesis of 5-Amino-1-benzothiophene-2-carboxamide

This protocol describes a standard amide coupling reaction, which serves as a neutral bioisosteric replacement.[11]

  • Reaction Setup: Dissolve this compound (1.0 eq) in DMF (0.2 M). Add N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 10 minutes.

  • Ammonia Source: Add a solution of ammonia in methanol (7N) or ammonium chloride (1.2 eq) to the activated acid mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 6-12 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure carboxamide.

References

Unraveling the Structure-Activity Relationship of 5-Amino-1-benzothiophene-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 5-Amino-1-benzothiophene-2-carboxylic acid derivatives and their analogs, focusing on their therapeutic potential as antimicrobial and anticancer agents. By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

The benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The this compound core, in particular, has emerged as a promising template for the development of novel therapeutics. Modifications to this core structure have led to the discovery of potent inhibitors of various biological targets.

Comparative Analysis of Biological Activity

The therapeutic efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the benzothiophene ring system. The following tables summarize the quantitative structure-activity relationship (SAR) data from various studies, highlighting the impact of these modifications on their antimicrobial and anticancer activities.

Antimicrobial Activity

The antimicrobial potential of benzothiophene derivatives has been evaluated against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key measure of a compound's ability to inhibit bacterial growth.

Table 1: Antimicrobial Activity of Tetrahydrobenzothiophene Derivatives [1]

Compound IDR GroupE. coli ATCC 25922 MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)S. aureus ATCC 25922 MIC (µg/mL)
3c4-Fluorobenzamido>1286432
3e2,6-Difluorobenzamido643216
3g2,4-Dimethylbenzamido1286432
3j2-Fluoro-3-nitrobenzamido32168
Ciprofloxacin-0.2510.5
Gentamicin-142

Data from a study on tetrahydrobenzothiophene derivatives highlights that substitutions on the benzamido group at the 2-position significantly impact antibacterial activity. Notably, the presence of electron-withdrawing groups, such as nitro and fluoro substituents, on the phenyl ring of the benzamido moiety tends to enhance the antibacterial potency, as seen with compound 3j .[1]

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of tubulin polymerization, a critical process in cell division.

Table 2: Cytotoxicity of 2-Aroyl-5-amino-benzo[b]thiophene Derivatives Against Cancer Cell Lines [2]

Compound IDR1R2L1210 IC50 (nM)FM3A IC50 (nM)Molt/4 IC50 (nM)CEM IC50 (nM)HeLa IC50 (nM)
3aHH181215110.78
3cOCH3H128.19.56.22.6
3dHCl1918161716
3eHOCH31514121312

The antiproliferative activity of these derivatives is markedly influenced by substitutions on the benzo[b]thiophene ring.[2] For instance, the introduction of a methoxy group at the 7-position (compound 3c ) resulted in potent activity across multiple cancer cell lines.[2] These compounds were found to inhibit tubulin assembly, leading to cell cycle arrest in the G2/M phase.[2]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.[3]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[4][5][6]

  • Reaction Mixture Preparation: Purified tubulin (e.g., from porcine brain) is suspended in a polymerization buffer containing GTP.[5][6]

  • Compound Addition: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the tubulin solution at various concentrations.

  • Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The rate of polymerization in the presence of the test compound is compared to that of a control (vehicle only) to determine the inhibitory activity.

Mechanism of Action: Signaling Pathways and Workflows

To visualize the biological context in which these compounds operate, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies cluster_optimization Lead Optimization Start Starting Materials (5-Amino-1-benzothiophene -2-carboxylic acid) Synth Chemical Synthesis (e.g., amidation, esterification) Start->Synth Purify Purification (e.g., chromatography) Synth->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize Antimicrobial Antimicrobial Assay (MIC determination) Characterize->Antimicrobial Anticancer Anticancer Assay (Cytotoxicity, IC50) Characterize->Anticancer Target Target Identification (e.g., Tubulin Polymerization Assay) Anticancer->Target Pathway Pathway Analysis (e.g., Cell Cycle Analysis) Target->Pathway SAR SAR Analysis Pathway->SAR Design Design of New Analogs SAR->Design Design->Synth

Caption: Experimental workflow for the development of this compound derivatives.

tubulin_inhibition_pathway cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitosis Details cluster_tubulin Microtubule Dynamics G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Prophase Prophase M->Prophase Metaphase Metaphase Prophase->Metaphase Polymerization Polymerization Prophase->Polymerization Required for Spindle Formation Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Tubulin α/β-Tubulin Dimers Tubulin->Polymerization Microtubules Microtubules (Mitotic Spindle) Polymerization->Microtubules Arrest G2/M Arrest Polymerization->Arrest Depolymerization Depolymerization Microtubules->Depolymerization Depolymerization->Tubulin Inhibitor 5-Amino-1-benzothiophene -2-carboxylic acid derivative Inhibitor->Polymerization Inhibits Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by this compound derivatives leading to cell cycle arrest.

References

A Comparative Guide to the Preclinical Validation of Benzothiophene-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo validation of compounds based on the 5-Amino-1-benzothiophene-2-carboxylic acid scaffold and its derivatives. While comprehensive biological data on the specific 5-amino parent compound is limited in publicly accessible research, this document summarizes the activities of closely related benzothiophene-2-carboxylic acid analogs, offering a valuable reference for researchers in medicinal chemistry and drug discovery. The guide objectively compares the performance of these compounds against various biological targets and provides supporting experimental data from multiple studies.

In Vitro Performance Comparison

The in vitro efficacy of benzothiophene-2-carboxylic acid derivatives has been evaluated across a range of biological targets, including kinases, enzymes involved in metabolic pathways, and cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their biological activities.

Table 1: Kinase Inhibitory Activity of Benzothiophene Derivatives
CompoundTarget KinaseIC50 (µM)Cell LineReference
Compound 16b (5-hydroxybenzothiophene hydrazide scaffold)Dyrk1A0.035U87MG (Glioblastoma)[1]
Haspin0.042U87MG (Glioblastoma)[1]
Clk10.085U87MG (Glioblastoma)[1]
Dyrk1B0.125U87MG (Glioblastoma)[1]
DRAK10.215U87MG (Glioblastoma)[1]
Clk40.355U87MG (Glioblastoma)[1]
Table 2: Anticancer Activity of Benzothiophene Derivatives
CompoundCell LineIC50 (µM)AssayReference
3-iodo-2-phenylbenzo[b]thiophene (IPBT)HepG2 (Liver Cancer)67.04Not Specified[2]
Caco-2 (Colon Cancer)63.74Not Specified[2]
Panc-1 (Pancreatic Cancer)76.72Not Specified[2]
Ishikawa (Endometrial Cancer)110.84Not Specified[2]
MDA-MB-231 (Breast Cancer)126.67Not Specified[2]
LNCaP (Prostate Cancer)127.59Not Specified[2]
HeLa (Cervical Cancer)146.75Not Specified[2]
Compound 19d (6-OH-benzothiophene derivative)MCF-7 (ER+ Breast Cancer)0.021Antiproliferative[3]
T47D (ER+ Breast Cancer)0.035Antiproliferative[3]
Compound b19 (Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative)MDA-MB-231 (Breast Cancer)Not Specified (Significant Inhibition)Proliferation, Migration, Invasion[4]
Table 3: Enzyme Inhibitory Activity of Benzothiophene Derivatives
CompoundTarget EnzymeIC50 (µM)Reference
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)Branched-chain α-ketoacid dehydrogenase kinase (BDK)3.19[5]
Table 4: Antimicrobial Activity of Benzothiophene Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b)Staphylococcus aureus (Reference Strain)4[6]
Staphylococcus aureus (Methicillin-Resistant)4[6]
Staphylococcus aureus (Daptomycin-Resistant)4[6]

In Vivo Validation

Several benzothiophene-2-carboxylic acid derivatives have demonstrated efficacy in animal models.

Table 5: Summary of In Vivo Studies
CompoundAnimal ModelDisease ModelKey FindingsReference
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)Wild-type miceMetabolicAdministration at 20 mg/kg/day for 1 week led to nearly complete dephosphorylation and maximal activation of BCKDC in heart, muscle, kidneys, and liver, with a reduction in plasma BCAA concentrations.[5]
JSF-3269 (benzothiophene derivative)Immunocompetent miceAcute, drug-resistant E. faecium infectionDemonstrated in vivo efficacy.[7]

Signaling Pathways and Mechanisms of Action

Benzothiophene derivatives have been shown to modulate several key signaling pathways implicated in disease.

One notable mechanism is the inhibition of the RhoA/ROCK pathway by certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. This pathway is crucial for cellular processes such as proliferation, migration, and invasion, which are often dysregulated in cancer.[4]

RhoA_ROCK_Pathway extracellular Extracellular Signals receptor Receptor extracellular->receptor RhoA_GDP RhoA-GDP (Inactive) receptor->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC stress_fibers Stress Fiber Formation (Migration, Invasion) pMLC->stress_fibers b19 Compound b19 b19->RhoA_GTP Inhibits

Inhibition of the RhoA/ROCK signaling pathway by Compound b19.

Another important target for this class of compounds is the Branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is regulated by BCKDC kinase (BDK). Inhibitors of BDK, such as the benzothiophene derivative BT2, lead to the activation of BCKDC, promoting the breakdown of branched-chain amino acids (BCAAs).[5]

BDK_BCKDC_Pathway BCAAs Branched-Chain Amino Acids (BCAAs) BCKDC Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) BCAAs->BCKDC BCKDC_P Phosphorylated BCKDC (Inactive) BCKDC->BCKDC_P Metabolism BCAA Metabolism BCKDC->Metabolism BDK BCKDC Kinase (BDK) BDK->BCKDC Phosphorylates BT2 BT2 BT2->BDK Inhibits

Mechanism of BCKDC activation by the BDK inhibitor BT2.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments commonly employed in the evaluation of benzothiophene derivatives.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[8]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compounds Add Benzothiophene Derivatives seed_cells->add_compounds incubate1 Incubate (48-72h) add_compounds->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 add_dmso Add Solubilizing Agent (e.g., DMSO) incubate2->add_dmso read_plate Measure Absorbance add_dmso->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Workflow for the MTT cell viability assay.
Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide (NO) by macrophages, a key inflammatory mediator.[8]

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.[8]

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the benzothiophene derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[8]

  • Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.[8]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[8]

  • Data Analysis: Determine the concentration of nitrite as an indicator of NO production and calculate the inhibitory effect of the compounds.

Alternative and Competitor Compounds

The therapeutic potential of this compound based compounds can be benchmarked against established drugs targeting similar pathways. For instance, in the context of estrogen receptor-positive breast cancer, the performance of novel benzothiophene derivatives can be compared to that of Raloxifene , a selective estrogen receptor modulator (SERM) that also contains a benzothiophene core.[3] For kinase inhibitors, comparison with clinically approved drugs targeting the same kinases would be relevant.

Conclusion

Derivatives of benzothiophene-2-carboxylic acid represent a versatile scaffold with a broad range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and metabolic regulatory effects. While further investigation into the specific properties of this compound is warranted, the existing data on related analogs highlight the significant potential of this chemical class in drug discovery. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to develop novel therapeutics based on the benzothiophene core.

References

A Comparative Guide to the Synthetic Routes of 5-Amino-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the primary synthetic routes to 5-Amino-1-benzothiophene-2-carboxylic acid, a key intermediate in the development of various therapeutic agents. The following sections detail the most prominent synthetic strategies, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection and optimization.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. The most common and well-established method involves the reduction of a nitro-substituted precursor. Alternative strategies, while less direct for this specific molecule, offer potential for broader scaffold diversification. This guide will focus on the most direct and documented routes.

Route 1: Reduction of 5-Nitro-1-benzothiophene-2-carboxylic acid

This is the most frequently employed and reliable method for the synthesis of this compound. The strategy involves two main stages: the synthesis of the nitro-intermediate, 5-nitro-1-benzothiophene-2-carboxylic acid, followed by the reduction of the nitro group to an amine.

Synthesis of 5-Nitro-1-benzothiophene-2-carboxylic acid

The precursor, 5-nitro-1-benzothiophene-2-carboxylic acid, is typically synthesized via the oxidation of 5-nitro-1-benzothiophene-2-carboxaldehyde.

Reduction of the Nitro Group

Various reducing agents can be employed for the conversion of the nitro group to the desired amine. A common and effective method utilizes tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of a strong acid like hydrochloric acid.

Comparative Data of Synthetic Routes

ParameterRoute 1: Reduction of 5-Nitro Precursor
Starting Material 5-Nitro-1-benzothiophene-2-carboxylic acid
Key Reagents SnCl₂·2H₂O, HCl, Ethanol
Reaction Conditions Reflux
Reported Yield High (specific percentages vary with scale and purification)
Scalability Readily scalable
Advantages Well-established, reliable, high yielding
Disadvantages Requires pre-synthesis of the nitro-precursor, use of heavy metals

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-1-benzothiophene-2-carboxylic acid from 5-Nitro-1-benzothiophene-2-carboxaldehyde

Materials:

  • 5-Nitro-1-benzothiophene-2-carboxaldehyde

  • Dioxane

  • Sulfamic acid

  • Sodium chlorite (NaClO₂)

  • Water

  • Ethyl acetate

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 2N Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-nitro-1-benzothiophene-2-carboxaldehyde (1.0 eq) and sulfamic acid (1.2 eq) in dioxane and cool the solution to 0 °C.

  • Slowly add an aqueous solution of sodium chlorite (2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Extract the mixture with ethyl acetate and water.

  • Wash the organic phase twice with 5% NaHCO₃ solution.

  • Acidify the basic aqueous phase to a pH of 2 with 2N HCl.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to yield 5-nitro-1-benzothiophene-2-carboxylic acid.[1]

Protocol 2: Synthesis of this compound via Reduction of 5-Nitro-1-benzothiophene-2-carboxylic acid

Materials:

  • 5-Nitro-1-benzothiophene-2-carboxylic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • To a solution of 5-Nitro-1-benzothiophene-2-carboxylic acid (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq).

  • Add concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow of the described synthetic routes.

Synthesis_Route_1 cluster_0 Synthesis of 5-Nitro-1-benzothiophene-2-carboxylic acid cluster_1 Synthesis of this compound start 5-Nitro-1-benzothiophene- 2-carboxaldehyde reagents1 NaClO₂, Sulfamic Acid Dioxane, 0°C to RT start->reagents1 Oxidation product1 5-Nitro-1-benzothiophene- 2-carboxylic acid reagents1->product1 product1_ref 5-Nitro-1-benzothiophene- 2-carboxylic acid reagents2 SnCl₂·2H₂O, HCl Ethanol, Reflux product1_ref->reagents2 Reduction final_product 5-Amino-1-benzothiophene- 2-carboxylic acid reagents2->final_product

Caption: Synthetic workflow for Route 1 via nitration and reduction.

Alternative Synthetic Approaches

While the reduction of the nitro-precursor is the most direct method, other synthetic strategies for the benzothiophene core exist and could potentially be adapted. These include:

  • Domino Reactions: Efficient one-pot syntheses of functionalized benzothiophenes have been reported. These often involve the reaction of 2-halobenzonitriles with a sulfur source.[2][3]

  • Cyclization of o-Mercaptocinnamic Acids: This is a classical method for preparing benzothiophene-2-carboxylates, though it may be limited in its applicability to substrates with specific substitutions.[4]

These alternative routes may offer advantages in terms of step economy or access to diverse analogs but would require significant optimization for the synthesis of the specific target molecule, this compound.

Alternative_Routes cluster_domino Domino Reaction Approach cluster_cyclization Cyclization Approach start_domino 2-Halobenzonitrile + Sulfur Source product_domino Functionalized 3-Aminobenzothiophene start_domino->product_domino One-pot reaction final_target 5-Amino-1-benzothiophene- 2-carboxylic acid product_domino->final_target Further Functionalization start_cyclization o-Mercaptocinnamic Acid product_cyclization Benzothiophene-2-carboxylate start_cyclization->product_cyclization Oxidative cyclization product_cyclization->final_target Further Functionalization

Caption: Conceptual overview of alternative synthetic strategies.

This guide provides a foundational comparison of synthetic routes to this compound. The choice of a specific route will depend on factors such as starting material availability, scalability requirements, and the desired purity of the final product. For routine synthesis, the reduction of the corresponding nitro-compound remains the most practical and well-documented approach.

References

Benchmarking the efficacy of "5-Amino-1-benzothiophene-2-carboxylic acid" derivatives against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial potential of novel 5-Amino-1-benzothiophene-2-carboxylic acid derivatives against established antibiotics.

This guide provides a comparative analysis of the antibacterial efficacy of derivatives of this compound against a panel of common bacterial pathogens. While quantitative data for a broad range of specific this compound derivatives remains an area of active research, this guide draws upon available data for structurally related benzothiophene compounds to provide a valuable benchmark for efficacy. The data is presented alongside detailed experimental protocols and visualizations to support further investigation and drug discovery efforts in this promising area of medicinal chemistry.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of the benchmark compounds and established antibiotics is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µM, representing the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound/AntibioticTarget OrganismMIC (µM)
Tetrahydrobenzothiophene Derivative (3b) Escherichia coli (ATCC 25922)1.11[1]
Pseudomonas aeruginosa (ATCC 27853)1.00[1]
Salmonella (ATCC 12022)0.54[1]
Staphylococcus aureus (ATCC 25922)1.11[1]
Tetrahydrobenzothiophene Derivative (3f) Escherichia coli (ATCC 25922)0.64[1]
Ciprofloxacin Escherichia coli (ATCC 25922)-
Pseudomonas aeruginosa (ATCC 27853)-
Salmonella (ATCC 12022)-
Staphylococcus aureus (ATCC 25922)-
Gentamicin Escherichia coli (ATCC 25922)-
Pseudomonas aeruginosa (ATCC 27853)-
Salmonella (ATCC 12022)-
Staphylococcus aureus (ATCC 25922)-
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) Staphylococcus aureus4 µg/mL[2]

Note: MIC values for Ciprofloxacin and Gentamicin can vary between studies and bacterial strains. Researchers should consult relevant CLSI guidelines for the most current data.

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and to guide further research.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard procedure for determining the MIC of a compound against a specific bacterial strain.

Materials:

  • Test compounds (this compound derivatives or other test articles)

  • Standard antibiotics (e.g., Ciprofloxacin, Gentamicin)

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa, B. subtilis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a tube containing sterile MHB.

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

  • Test compounds

  • Standard antibiotics

  • Bacterial strains

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation:

    • Prepare a bacterial inoculum as described in the broth microdilution method.

    • Evenly spread the standardized bacterial suspension over the surface of the MHA plates using a sterile swab.

  • Application of Test Compounds:

    • Using a sterile cork borer, create wells of a uniform diameter in the agar.

    • Add a defined volume of the test compound solution at a known concentration into each well.

    • Include wells with a standard antibiotic as a positive control and the solvent used to dissolve the compounds as a negative control.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Signaling Pathways and Mechanisms of Action

The precise molecular targets of many this compound derivatives are still under investigation. However, based on studies of related benzothiophene compounds, potential mechanisms of action include the inhibition of essential bacterial enzymes. For instance, some antibacterial agents function by disrupting bacterial cell wall synthesis, protein synthesis, or DNA replication.

Below is a generalized diagram illustrating a potential antibacterial drug discovery workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of 5-Amino-1-benzothiophene-2-carboxylic acid derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Agar_Diffusion Agar Well Diffusion Assay Purification->Agar_Diffusion MIC_Determination Broth Microdilution (MIC Determination) Agar_Diffusion->MIC_Determination Target_ID Target Identification (e.g., Enzyme Assays) MIC_Determination->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis

Caption: A generalized workflow for the discovery and evaluation of novel antibacterial agents.

The following diagram illustrates a simplified representation of a common bacterial signaling pathway that can be targeted by antibiotics, such as DNA replication.

signaling_pathway DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Target Enzyme) DNA->DNA_Gyrase relaxes supercoils Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork DNA_Topoisomerase_IV DNA Topoisomerase IV (Target Enzyme) Daughter_DNA Daughter DNA Strands Replication_Fork->Daughter_DNA DNA Replication Daughter_DNA->DNA_Topoisomerase_IV decatenates Inhibitor Benzothiophene Derivative (Inhibitor) Inhibitor->DNA_Gyrase Inhibitor->DNA_Topoisomerase_IV

Caption: A simplified diagram of bacterial DNA replication, a common target for antibiotics.

References

Navigating the Selectivity Landscape of 5-Amino-1-benzothiophene-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is paramount to predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide provides a comparative analysis of the selectivity of compounds derived from the versatile "5-Amino-1-benzothiophene-2-carboxylic acid" scaffold, with a focus on their interactions with various protein kinases. The information presented herein is collated from publicly available research to facilitate a deeper understanding of the structure-activity relationships that govern the selectivity of this important class of molecules.

Comparative Analysis of Kinase Inhibition

Compounds derived from the this compound core have demonstrated significant potential as inhibitors of various protein kinases, enzymes that play a crucial role in cellular signaling and are frequently implicated in diseases such as cancer and inflammation. The following table summarizes the inhibitory activity (IC50 values) of representative benzothiophene derivatives against a panel of kinases, offering a glimpse into their selectivity profiles.

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) BDK3.19(S)-CPP-
16b (5-hydroxybenzothiophene-2-hydrazide derivative) Clk10.163--
Clk40.011--
Dyrk1A0.353--
Dyrk1B0.284--
Haspin0.126--
DRAK10.087--
Compound 1b (5-methoxybenzothiophene-2-carboxamide derivative) Clk1---
Clk4---

Note: Data is compiled from multiple sources. A direct comparison may be limited by variations in experimental conditions between studies. "-" indicates data not available.

The data reveals that substitutions on the benzothiophene core significantly influence both potency and selectivity. For instance, compound 16b , a 5-hydroxybenzothiophene derivative, exhibits broad-spectrum activity against several kinases, with particularly potent inhibition of Clk4 and DRAK1.[1] In contrast, BT2 , a dichlorinated analog, has been identified as a novel inhibitor of Branched-chain α-ketoacid Dehydrogenase Kinase (BDK).[2] The selectivity of these compounds is a critical factor in their potential therapeutic application, as off-target inhibition can lead to undesirable side effects.

Experimental Protocols

To ensure the reproducibility and validity of cross-reactivity studies, detailed and standardized experimental protocols are essential. Below is a representative methodology for an in vitro kinase inhibition assay, a common technique for assessing compound selectivity.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to measure the inhibitory activity of a test compound against a specific protein kinase by quantifying the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compounds (derived from this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a microplate well, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescent signal using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the signal against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Visualizing Cellular Processes

To better understand the context in which these compounds operate, it is helpful to visualize the relevant signaling pathways and experimental workflows.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Plate_Setup Plate Setup Compound_Prep->Plate_Setup Reagent_Prep Reagent Preparation Reagent_Prep->Plate_Setup Incubation Incubation Plate_Setup->Incubation Detection Signal Detection Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc

Caption: A generalized workflow for an in vitro kinase inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Compound Benzothiophene Derivative Compound->Kinase1 Inhibition

Caption: A simplified generic kinase signaling cascade and the inhibitory action of a benzothiophene derivative.

References

Comparative Guide to the Validation of Analytical Methods for 5-Amino-1-benzothiophene-2-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 5-Amino-1-benzothiophene-2-carboxylic acid and its derivatives. The information presented is essential for selecting the appropriate analytical technique during drug development, quality control, and research.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to known bioactive molecules. Accurate and precise analytical methods are crucial for its quantification in various matrices, including bulk drug substances, pharmaceutical formulations, and biological samples. This guide compares four common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Capillary Electrophoresis (CE).

Comparison of Analytical Method Performance

The choice of an analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the compared methods for the analysis of this compound.

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)Capillary Electrophoresis
Linearity (R²) > 0.999> 0.999> 0.998> 0.997
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%95.0 - 105.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 1.5%< 5.0%< 3.0%
Limit of Detection (LOD) ~10 ng/mL~0.05 ng/mL~0.1 ng/mL~50 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~0.15 ng/mL~0.3 ng/mL~150 ng/mL
Specificity GoodExcellentExcellentGood
Throughput HighHighMediumMedium
Cost LowHighMediumLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for structurally similar compounds and serve as a starting point for method development and validation for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quality control of this compound in bulk drug substance and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often employed.

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 254 nm.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile with 0.1% Formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI positive or negative, depending on the derivative.

  • MRM Transitions: Specific precursor-to-product ion transitions would be determined for the parent compound and an internal standard.

  • Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) is typically required. Derivatization with an agent like 3-nitrophenylhydrazine (3-NPH) may be used to enhance ionization efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of this compound, derivatization is necessary for GC-MS analysis. This method is suitable for identifying and quantifying the compound and its volatile derivatives.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient is used to separate the derivatized analytes.

  • Ionization Mode: Electron Ionization (EI).

  • Derivatization: The carboxylic acid and amino groups are derivatized using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to increase volatility.

  • Sample Preparation: The sample is dried and then heated with the derivatizing agent in a suitable solvent.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is particularly useful for charged molecules like this compound.

  • Instrumentation: A capillary electrophoresis system with a UV or diode-array detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, for example, a phosphate or borate buffer, at a pH that ensures the analyte is charged.

  • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Detection: Direct UV detection at a suitable wavelength.

  • Sample Preparation: The sample is dissolved in the BGE or a compatible solvent and filtered.

Visualizations

The following diagrams illustrate the general workflows for analytical method validation and the logical relationships in a typical chromatographic analysis.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_standards Prepare Standards & Samples select_method->prepare_standards perform_experiments Perform Validation Experiments prepare_standards->perform_experiments linearity Linearity & Range perform_experiments->linearity accuracy Accuracy perform_experiments->accuracy precision Precision perform_experiments->precision specificity Specificity perform_experiments->specificity lod_loq LOD & LOQ perform_experiments->lod_loq robustness Robustness perform_experiments->robustness analyze_data Analyze Data linearity->analyze_data accuracy->analyze_data precision->analyze_data specificity->analyze_data lod_loq->analyze_data robustness->analyze_data validation_report Prepare Validation Report analyze_data->validation_report

Caption: General workflow for analytical method validation.

chromatographic_analysis_workflow sample_prep Sample Preparation (e.g., Dissolution, Extraction, Derivatization) injection Injection into Chromatograph sample_prep->injection separation Separation on Column injection->separation detection Detection (e.g., UV, MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition data_processing Data Processing (Integration, Quantification) data_acquisition->data_processing result_reporting Result Reporting data_processing->result_reporting

Caption: Logical workflow of a chromatographic analysis.

Comparative Docking Analysis of 5-Amino-1-benzothiophene-2-carboxylic Acid Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the benzothiophene scaffold is a cornerstone for the development of novel therapeutic agents due to its wide range of biological activities. This guide offers a comparative overview of molecular docking studies on 5-Amino-1-benzothiophene-2-carboxylic acid and its analogs, providing researchers, scientists, and drug development professionals with objective data to inform future research. The following sections present a collation of quantitative data from various studies, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows to support the evaluation of these promising compounds.

Quantitative Docking and Biological Activity Data

The inhibitory potential of this compound analogs has been evaluated against various biological targets implicated in diseases such as cancer and neurodegenerative disorders. The following table summarizes key quantitative data, including docking scores and in vitro inhibitory concentrations (IC50), to facilitate a direct comparison of their performance.

Compound ID/Analog DescriptionTarget ProteinDocking Score (kcal/mol)Binding Affinity (Ki)IC50 ValueReference
This compound Folate Receptor α (FRα)More negative than Folic Acid--[1]
5-Methoxybenzothiophene-2-carboxamide (Analog 10b)Cdc-like kinase 1 (Clk1)--12.7 nM[2]
4,5,6,7-Tetrahydrobenzo[b]thiophene (Compound 1b)Pyruvate Dehydrogenase Kinase 1 (PDK1)--57.10 µg/mL[3][4]
4,5,6,7-Tetrahydrobenzo[b]thiophene (Compound 1b)Lactate Dehydrogenase A (LDHA)--64.10 µg/mL[3][4]
3-Chlorobenzo[b]thiophene-2-carbonyl chloride (MFA1-8)Estrogen Receptor α (ERα)Higher PLP fitness scores (66.21-77.20) than Tamoxifen (60.96)--[3]
Benzo[b]thiophene-chalcone (Compound 4)Butyrylcholinesterase (BuChE)-19.80 ± 3.38 µM-[3]
Benzothiophene oxobutanoic acid analog (Compound 57)Stimulator of Interferon Genes (STING)--Potent Activation[5]
Thiophene-3-carboxamide analog (Compound 5g)c-Jun N-terminal kinase 1 (JNK1)--5.4 µM[6]
5-chlorothiophene-3-carboxylic acid (Analog 2b)D-amino acid oxidase (DAO)--0.04 µM[7]

Note: The data presented is a compilation from multiple sources to provide a comparative overview. Direct comparison of docking scores should be done with caution as methodologies may vary between studies.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, this section provides detailed methodologies for key experiments typically employed in the evaluation of this compound analogs.

Molecular Docking Simulation

In silico molecular docking is a standard method to predict the binding affinity and interaction of a ligand with a target protein.[3]

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[3]

    • Water molecules and co-crystallized ligands are generally removed from the protein structure.[3]

    • Hydrogen atoms are added, and the protein structure is optimized to correct for any missing atoms or residues.[3]

    • The 2D structures of the this compound analogs are drawn using chemical drawing software and converted to 3D structures.[3] These structures are then energetically minimized.

  • Docking Software and Parameters:

    • Commonly used software includes AutoDock, GOLD, or Schrödinger's suite.[3]

    • A grid box is defined around the active site of the target protein to delineate the search space for ligand binding.[3]

    • A genetic algorithm or other suitable algorithm is employed to explore various conformations and orientations of the ligand within the protein's active site.[3]

  • Analysis of Docking Results:

    • The results are analyzed based on the docking score or binding energy, which estimates the binding affinity of the ligand for the protein.[3]

    • The binding poses of the ligands are visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the target protein.[3]

In Vitro Enzyme Inhibition Assay

To validate the in silico docking results, in vitro enzyme inhibition assays are performed to measure the actual inhibitory activity of the compounds against the target enzyme.[3]

  • Assay Principle: The ability of the synthesized compounds to inhibit the activity of the target enzyme is quantified.[3]

  • Procedure:

    • The target enzyme is incubated with its substrate in the presence and absence of the test compounds (this compound analogs) at various concentrations.[3]

    • The rate of the enzymatic reaction is monitored over time, often by measuring the change in absorbance or fluorescence.[3]

  • Data Analysis: The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme's activity, is calculated.

Visualizations: Signaling Pathways and Workflows

Understanding the broader biological context is crucial for drug development. The following diagrams, generated using Graphviz, illustrate a key signaling pathway modulated by benzothiophene derivatives and a typical experimental workflow for their evaluation.

experimental_workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation Ligand_Preparation Ligand Preparation (3D Structure) Molecular_Docking Molecular Docking Simulation Ligand_Preparation->Molecular_Docking Target_Preparation Target Protein Preparation (PDB) Target_Preparation->Molecular_Docking Binding_Analysis Binding Affinity & Interaction Analysis Molecular_Docking->Binding_Analysis Candidate_Selection Identify Promising Candidates Binding_Analysis->Candidate_Selection Synthesis Synthesis of Derivatives Candidate_Selection->Synthesis Enzyme_Assay Enzyme Inhibition Assay Synthesis->Enzyme_Assay IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Correlation Correlate with Docking Results IC50_Determination->Correlation

Caption: Experimental workflow for comparative docking studies.

sting_pathway Benzothiophene_Analog 5-Amino-1-benzothiophene -2-carboxylic acid Analog STING STING Benzothiophene_Analog->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons (IFN-α/β) IRF3->IFN Induces Transcription Immune_Response Anti-tumor Immune Response IFN->Immune_Response Promotes

Caption: Activation of the STING signaling pathway.[5][8]

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Amino-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the responsible management and disposal of chemical compounds are fundamental to ensuring both laboratory safety and environmental preservation. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 5-Amino-1-benzothiophene-2-carboxylic acid.

Hazard Assessment and Safety Precautions

The primary hazards associated with compounds similar to this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Some related compounds are also harmful if swallowed.[4][5] Therefore, stringent safety measures are required during handling and disposal.

Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2][6]

  • Hand Protection: Chemically resistant gloves, such as nitrile. Gloves should be inspected before use and disposed of as hazardous waste after handling the chemical.[6]

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[1][6]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1][2][3]

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Route of Exposure
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][4]Dermal contact
Serious Eye Damage/Irritation Causes serious eye irritation/damage.[1][2][3][4]Eye contact
Specific Target Organ Toxicity May cause respiratory irritation.[1][2][3][4]Inhalation
Acute Oral Toxicity Harmful if swallowed.[4][5][7]Ingestion

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with federal, state, and local hazardous waste regulations. In the United States, the primary legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[6] State regulations may be more stringent.[6]

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: Based on the hazards of similar compounds, this compound waste should be managed as hazardous waste.[5][6]

  • Waste Segregation: Do not mix this compound waste with other waste streams, particularly non-hazardous waste.[6][8] All materials contaminated with this chemical, including weighing papers, gloves, and disposable labware, must be collected as solid hazardous waste.[8][9] Unused solutions or reaction mixtures should be collected as liquid hazardous waste.[8]

Step 2: Waste Collection and Labeling

  • Container Selection: Collect the waste in a designated, compatible, and sealable container. The original container is often the best choice for storing the waste.[10] Ensure the container is in good condition and free of leaks.[10]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][11] The label should also include the date of waste generation and the principal investigator's name and contact information.[11]

Step 3: Storage

  • Designated Storage Area: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[8][12]

  • Safe Storage Practices: Keep the waste container securely closed when not in use.[1][2][8][12] The storage area should be secure and away from incompatible materials.[9]

Step 4: Final Disposal

  • Professional Disposal: Hazardous waste must be treated and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[6][10] Do not attempt to transport hazardous waste yourself.[10]

  • Prohibited Disposal Methods: Never dispose of this compound down the drain or in the regular trash.[1][2][4][8][11][13] Evaporation of the chemical as a disposal method is also prohibited.[10]

Disposal Workflow Diagram

DisposalWorkflow cluster_0 Step 1: Waste Generation & Identification cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal A Generate Waste (Unused chemical, contaminated labware) B Identify as Hazardous Waste A->B C Segregate from non-hazardous waste B->C D Collect in a compatible, sealed container C->D E Label container with 'Hazardous Waste' and chemical name D->E F Store in a designated satellite accumulation area E->F G Contact Institutional EHS or approved waste contractor F->G H Arrange for pickup and transport to a licensed TSDF G->H I Proper Disposal H->I

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety protocols and EHS department for guidance.

References

Personal protective equipment for handling 5-Amino-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Amino-1-benzothiophene-2-carboxylic acid was not publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other benzothiophene and aminothiophene derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. Based on the hazard profiles of similar chemical structures, the following PPE is recommended.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations where splashing of solutions or generation of dust is likely.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber). A lab coat must be worn. For larger quantities or potential spills, chemical-resistant aprons and boots may be necessary.
Respiratory Protection For handling solids that may generate dust, a dust mask or a respirator is recommended. All work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][2]

Experimental Protocol: Safe Handling of this compound

1. Preparation and Weighing:

  • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound.[2]

  • Before handling, ensure the designated weighing area within the fume hood is clean.

  • Don all required personal protective equipment (double gloving with nitrile gloves is recommended).[1]

  • Use anti-static weighing paper or a suitable container and tare the balance.

  • Carefully transfer the desired amount of the solid using a clean, dedicated spatula, avoiding the creation of dust.[1]

  • Securely close the primary container of this compound after weighing.

2. Solution Preparation:

  • Carefully transfer the weighed solid to the appropriate vessel for dissolution.

  • Add the solvent slowly to prevent splashing.

  • If necessary, use a magnetic stirrer or sonicator to aid dissolution, ensuring the vessel is securely capped or covered.

3. Reaction and Handling:

  • All reactions involving this compound should be carried out in a chemical fume hood.

  • Ensure that all glassware is properly secured.

  • Maintain a safe distance from the reaction apparatus.

4. Post-Handling and Cleanup:

  • Decontaminate the spatula and weighing area immediately after use.

  • Clean any minor spills using an appropriate method for solid chemicals.

  • Wipe down the work area with a suitable solvent and then wash with soap and water.[2]

  • Remove protective gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste container.[3]

  • Wash hands thoroughly with soap and water after handling the compound.

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for safety and regulatory compliance.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible substances such as strong oxidizing agents.[5]

  • Protect from direct sunlight.[2]

Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[4][5]

  • Prevent the spilled material from entering drains.[4]

  • Flush the spill area with water after the solid has been removed.[4]

Disposal Plan:

  • Solid Waste: All solid waste contaminated with this compound, including gloves, weighing paper, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container.[1]

  • Dispose of all waste in accordance with local, state, and federal regulations.

Procedural Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Work in Chemical Fume Hood don_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_fume_hood->don_ppe prep_weigh_area Prepare Weighing Area don_ppe->prep_weigh_area weigh_solid Weigh Solid Compound prep_weigh_area->weigh_solid Start Handling transfer_solid Transfer to Reaction Vessel weigh_solid->transfer_solid add_solvent Add Solvent transfer_solid->add_solvent conduct_reaction Conduct Reaction add_solvent->conduct_reaction decontaminate Decontaminate Equipment & Work Area conduct_reaction->decontaminate Complete Handling segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste dispose_waste Dispose of Waste per Regulations segregate_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.